alpha-Methylbenzylaminobenzotriazole
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)benzotriazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKDFAUZPHKYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909304 | |
| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105026-61-7 | |
| Record name | alpha-Methylbenzylaminobenzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The In-Depth Technical Guide to the Mechanism of Action of alpha-Methylbenzylaminobenzotriazole: A Senior Application Scientist's Perspective
Introduction: Beyond Pan-Inhibition - The Advent of Isoform-Selective Cytochrome P450 Inactivators
In the intricate landscape of drug metabolism, the cytochrome P450 (CYP) superfamily of enzymes stands as the principal architect of xenobiotic biotransformation. Understanding the contribution of individual CYP isoforms to a drug candidate's metabolic profile is a cornerstone of modern drug development, directly impacting predictions of drug-drug interactions, pharmacokinetic variability, and potential toxicity. For decades, 1-aminobenzotriazole (ABT) has been the workhorse non-selective, mechanism-based inactivator of CYPs, a reliable tool to globally shut down CYP-mediated metabolism.[1][2] However, the pursuit of more nuanced mechanistic insights has necessitated the development of more discerning tools. Enter alpha-methylbenzylaminobenzotriazole (α-MB), a structural analog of ABT that offers a significant leap forward in isoform selectivity.
This technical guide provides a comprehensive exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. We will dissect its molecular intricacies, from the fundamental principles of mechanism-based inactivation to the subtle structural features that govern its preferential targeting of specific CYP isoforms. This document eschews a rigid, templated format in favor of a narrative that logically unfolds the scientific story of α-MB, grounded in established experimental evidence and field-proven insights.
Core Mechanism: Suicide Substrates and the Irreversible Silencing of CYPs
At its core, this compound is a mechanism-based inactivator , often referred to as a "suicide substrate." This classification signifies that α-MB is not an inhibitor in its native state. Instead, it requires catalytic processing by the target CYP enzyme to be converted into a highly reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[3] This process is time- and NADPH-dependent, a hallmark of mechanism-based inhibition.[4]
The general mechanism for aminobenzotriazole-based inactivators involves the oxidation of the exocyclic amino group by the activated heme iron of the CYP enzyme.[3] This oxidation event initiates a chemical cascade that ultimately generates a highly reactive benzyne intermediate within the enzyme's active site.[3] This transient, electrophilic species can then attack the nucleophilic porphyrin ring of the heme prosthetic group, forming a stable covalent adduct and rendering the enzyme catalytically inert.[3]
The Influence of the alpha-Methylbenzyl Moiety: A Key to Isoform Selectivity
The defining feature of this compound, and the source of its enhanced utility, is the N-substitution with an alpha-methylbenzyl group. This structural modification imposes specific steric and electronic constraints that govern its interaction with the diverse active sites of various CYP isoforms.
Evidence strongly suggests that α-MB preferentially inactivates phenobarbital-inducible CYP isoforms , most notably members of the CYP2B family .[5] A pivotal study demonstrated that at a concentration of 0.01 mM, α-MB inhibited benzphetamine N-demethylase activity (a marker for certain CYP2B activities) by a striking 82%.[5] In contrast, its effect on 7-ethoxyresorufin O-deethylase activity, a marker for CYP1A activity, was a much more modest 28% inhibition.[5] This stands in stark contrast to the broad, non-selective inhibition profile of its parent compound, ABT.[3]
The stereochemistry of the alpha-methylbenzyl group also plays a critical role. Studies using the individual enantiomers of α-MB have revealed a stereoselective inactivation of CYP2B isozymes.[4] This suggests that the precise three-dimensional arrangement of the alpha-methylbenzyl group within the active site dictates the efficiency of its metabolic activation and subsequent inactivation of the enzyme. This stereoselectivity underscores the importance of specific hydrophobic and steric interactions between the inhibitor and the amino acid residues lining the active site of CYP2B enzymes.
Proposed Metabolic Activation Pathway of this compound
While the definitive metabolic activation pathway of α-MB has not been elucidated in exhaustive detail, a scientifically sound mechanism can be proposed based on the well-established bioactivation of ABT and related N-substituted analogs like N-benzyl-1-aminobenzotriazole (BBT).
Diagram: Proposed Metabolic Activation of this compound
Caption: Proposed bioactivation pathway of α-MB within the CYP active site.
-
Initial Binding and Oxidation: α-MB first binds to the active site of a susceptible CYP isoform, such as CYP2B. The catalytic cycle of the CYP enzyme, requiring NADPH and molecular oxygen, initiates the oxidation of the exocyclic amino group of the aminobenzotriazole moiety. This likely proceeds through a stepwise hydrogen abstraction mechanism.
-
Formation of a Reactive Intermediate: This oxidation generates a highly unstable intermediate, which rapidly fragments.
-
Generation of Benzyne: The fragmentation releases molecular nitrogen and likely alpha-methylbenzylamine, leaving behind the highly electrophilic benzyne intermediate.
-
Covalent Adduction and Inactivation: The benzyne, generated in close proximity to the enzyme's catalytic machinery, rapidly attacks the nucleophilic nitrogen atoms of the heme's porphyrin ring. This forms an irreversible covalent bond, creating a stable N-arylprotoporphyrin IX adduct and rendering the CYP enzyme catalytically inactive.
It is also plausible that a portion of the reactive intermediates may form covalent adducts with the apoprotein of the enzyme, a mechanism that has been observed with the related compound BBT.[6]
Experimental Protocols for Characterizing the Mechanism of Action
A robust understanding of α-MB's mechanism of action is built upon a foundation of well-designed in vitro experiments. The following protocols provide a framework for characterizing its interaction with CYP enzymes.
I. Determination of Time-Dependent Inhibition (TDI) using the IC50 Shift Assay
This assay is a primary screen to identify mechanism-based inactivators. It compares the inhibitory potency (IC50) of a compound with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation is indicative of time-dependent inhibition.
Workflow: IC50 Shift Assay for Time-Dependent Inhibition
Caption: A streamlined workflow for the IC50 shift assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a suspension of human liver microsomes (HLM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a series of dilutions of this compound in the appropriate solvent.
-
Prepare a working solution of an NADPH-regenerating system.
-
Prepare a working solution of a CYP isoform-specific probe substrate (e.g., bupropion for CYP2B6).
-
-
Incubations:
-
Direct Inhibition (0-minute pre-incubation): In a 96-well plate, combine HLM, buffer, and varying concentrations of α-MB. Initiate the reaction by adding the NADPH-regenerating system and the probe substrate simultaneously.
-
Time-Dependent Inhibition (30-minute pre-incubation): In a separate set of wells, combine HLM, buffer, varying concentrations of α-MB, and the NADPH-regenerating system. Pre-incubate this mixture for 30 minutes at 37°C. Following the pre-incubation, add the probe substrate to initiate the reaction.
-
-
Reaction Termination and Analysis:
-
After a specified incubation time (e.g., 10 minutes), terminate the reactions by adding a cold organic solvent such as acetonitrile.
-
Centrifuge the plates to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the α-MB concentration for both the 0-minute and 30-minute pre-incubation conditions.
-
Determine the IC50 value for each condition using non-linear regression analysis.
-
Calculate the IC50 shift by dividing the IC50 from the 0-minute pre-incubation by the IC50 from the 30-minute pre-incubation. A shift greater than 1.5 to 2-fold is generally considered indicative of time-dependent inhibition.
-
II. Determination of Kinetic Constants for Inactivation (k_inact and K_I)
For compounds that exhibit time-dependent inhibition, it is crucial to determine the kinetic parameters of inactivation: kinact (the maximal rate of inactivation) and KI (the concentration of the inactivator that produces half-maximal inactivation).
Step-by-Step Methodology:
-
Experimental Setup:
-
Prepare reagents as described for the IC50 shift assay.
-
Set up a series of incubations containing HLM, buffer, the NADPH-regenerating system, and varying concentrations of α-MB.
-
-
Time-Course Inactivation:
-
At various time points during a pre-incubation period (e.g., 0, 5, 10, 15, and 30 minutes), aliquot a portion of each incubation mixture into a separate set of wells containing the probe substrate to measure the remaining enzyme activity.
-
Incubate for a short period to ensure linear metabolite formation.
-
-
Reaction Termination and Analysis:
-
Terminate the reactions and analyze for metabolite formation as previously described.
-
-
Data Analysis:
-
For each concentration of α-MB, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The negative slope of this line represents the apparent first-order rate constant of inactivation (kobs).
-
Plot the kobs values against the corresponding concentrations of α-MB.
-
Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I]) where [I] is the concentration of the inactivator (α-MB).
-
This will yield the values for kinact and KI.
-
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound (α-MB) in comparison to 1-aminobenzotriazole (ABT) on different CYP activities, as reported in the literature.
| Compound | CYP Activity Assay | Concentration | % Inhibition | Reference |
| α-MB | Benzphetamine N-demethylase | 0.01 mM | 82% | [5] |
| 7-Ethoxyresorufin O-deethylase | 0.01 mM | 28% | [5] | |
| 3-Methylindole turnover | 0.01 mM | 74% | [5] | |
| ABT | 3-Methylindole turnover | 0.01 mM | ~50% | [5] |
| 3-Methylindole turnover | 0.1 mM | 100% | [5] |
Synthesis of this compound
Diagram: General Synthetic Route for this compound
Caption: A plausible synthetic pathway for α-MB.
The synthesis would likely involve the N-alkylation of 1-aminobenzotriazole with an appropriate alpha-methylbenzyl halide (e.g., alpha-methylbenzyl chloride or bromide) in the presence of a suitable base and solvent.
Conclusion: A Refined Tool for Mechanistic Drug Metabolism Studies
This compound represents a significant refinement in the chemical toolkit available to drug metabolism scientists. Its mechanism-based inactivation of cytochrome P450 enzymes, coupled with its pronounced selectivity for phenobarbital-inducible isoforms like CYP2B, allows for a more precise dissection of metabolic pathways. By moving beyond the broad-spectrum inhibition of ABT, researchers can gain deeper insights into the specific roles of different CYP families in the disposition of new chemical entities. The experimental protocols outlined in this guide provide a robust framework for characterizing these interactions, ensuring the generation of high-quality, interpretable data. As the field of drug development continues to demand a more sophisticated understanding of metabolic processes, isoform-selective inactivators like this compound will undoubtedly play an increasingly vital role.
References
- Nichols, W. K., & Yost, G. S. (1989). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and this compound. Drug Metabolism and Disposition, 17(1), 37-42.
- Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Journal of Drug and Alcohol Research, 7, 1-28.
- Aluri, K. C., Slavsky, M., Tan, Y., Whitcher-Johnstone, A., Zhang, Z., Hariparsad, N., ... & Ramsden, D. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping.
- Kent, U. M., Hanna, I. H., Szklarz, G. D., Vaz, A. D., Halpert, J. R., & Hollenberg, P. F. (1998). Enantioselective, mechanism-based inactivation of guinea pig hepatic cytochrome P450 by N-(alpha-methylbenzyl)-1-aminobenzotriazole. Drug Metabolism and Disposition, 26(7), 681-688.
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
- Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. Current Drug Metabolism, 9(9), 957-971.
- Pelkonen, O., & Raunio, H. (2014). Reactive metabolites in early drug development: predictive in vitro tools. Expert Opinion on Drug Metabolism & Toxicology, 10(11), 1503-1517.
- Emoto, C., Murase, S., Sawada, Y., & Igarashi, T. (2003). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Drug Metabolism and Pharmacokinetics, 18(5), 351-357.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
- Kalgutkar, A. S., Obach, R. S., & Maurer, T. S. (2007). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Current Drug Metabolism, 8(5), 407-447.
- Stachulski, A. V., Baillie, T. A., & Park, B. K. (2011). The Generation, Detection, and Effects of Reactive Drug Metabolites. Chemical Research in Toxicology, 24(7), 985-1017.
- El-Kattan, A., & Varma, M. (2012). The use of 1-aminobenzotriazole in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study. Journal of Pharmaceutical Sciences, 101(12), 4349-4356.
-
BioIVT. (n.d.). In Vitro CYP Inhibition Studies. Retrieved from [Link]
- Claesson, A., & Spjuth, O. (2013). On Mechanisms of Reactive Metabolite Formation from Drugs. Mini-Reviews in Medicinal Chemistry, 13(5), 657-666.
- Knickle, L. C., Webb, J. R., He, Y. A., Correia, M. A., & Bend, J. R. (1995). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Drug Metabolism and Disposition, 23(5), 547-554.
- Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
- Sun, Q., Kalgutkar, A. S., & Dalvie, D. K. (2011). 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase. Drug Metabolism and Disposition, 39(9), 1643-1649.
- Aluri, K. C., Slavsky, M., Tan, Y., Whitcher-Johnstone, A., Zhang, Z., Hariparsad, N., ... & Ramsden, D. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping.
- Nichols, W. K., & Yost, G. S. (1989). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and this compound. Drug Metabolism and Disposition, 17(1), 37-42.
- Hollenberg, P. F. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Medicinal Chemistry, 8(3), 46-73.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective, mechanism-based inactivation of guinea pig hepatic cytochrome P450 by N-(alpha-methylbenzyl)-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Characterization, and Potential Applications of α-Methylbenzylaminobenzotriazole Derivatives and Analogues
Abstract: The benzotriazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of a specialized class of these compounds: α-methylbenzylaminobenzotriazole derivatives and their analogues. We delve into rational synthetic strategies, detailed experimental protocols, and robust analytical characterization methods. A significant focus is placed on the potential biological activities of these molecules, drawing critical insights from well-studied analogues like 1-aminobenzotriazole (ABT). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the causality behind experimental design and the therapeutic potential of this unique chemical space.
Introduction: The Benzotriazole Scaffold in Medicinal Chemistry
Benzotriazole (BTA) is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring. This simple yet elegant structure serves as a versatile pharmacophore in drug discovery.[2] The three nitrogen atoms within the triazole ring are adept at forming hydrogen bonds, while the fused benzene ring can engage in π–π stacking and hydrophobic interactions with biological targets.[3] This structural versatility has led to the development of benzotriazole derivatives with a wide array of biological activities, including antimicrobial, antiprotozoal, analgesic, antioxidant, and anti-inflammatory properties.[2][4] The core objective in derivatizing the BTA scaffold is to enhance target specificity, improve potency, and optimize pharmacokinetic profiles for therapeutic applications.
The α-Methylbenzylamino Moiety: A Key Structural Modification
The introduction of an α-methylbenzylamino group onto the benzotriazole scaffold is a deliberate design choice aimed at imparting specific physicochemical properties. This substituent introduces several key features:
-
Chirality: The benzylic carbon is a chiral center, allowing for the synthesis of stereoisomers ((R) and (S)-enantiomers). This is critical in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.
-
Lipophilicity and Steric Bulk: The phenyl group and methyl group increase the molecule's lipophilicity and create steric hindrance, which can significantly influence receptor binding, membrane permeability, and metabolic stability.
-
Analogues and Mechanistic Insights: The parent amine of this series, 1-aminobenzotriazole (ABT), is a well-characterized, mechanism-based pan-inhibitor of cytochrome P450 (CYP450) enzymes.[5] ABT is widely used in preclinical studies to probe the role of oxidative metabolism.[6] Understanding the behavior of ABT provides a crucial mechanistic starting point for investigating its more complex α-methylbenzylamino derivatives, particularly concerning potential drug-drug interactions and metabolic fate. Both enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole have been shown to inactivate guinea pig hepatic CYP2B and CYP1A enzymes, demonstrating that this scaffold is biologically active in key drug metabolism pathways.[5]
Synthetic Strategies and Methodologies
The synthesis of α-methylbenzylaminobenzotriazole derivatives can be approached logically by first forming the core heterocycle and then introducing the desired sidechain.
Synthesis of the Benzotriazole Core
The foundational benzotriazole ring is reliably synthesized via the diazotization of o-phenylenediamine. This classic method involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium, typically acetic acid, which then reacts with the diamine to induce cyclization.[7]
Introduction of the α-Methylbenzylamino Sidechain
A highly effective method for coupling benzotriazole, an aldehyde (e.g., formaldehyde or another aldehyde to serve as a linker), and a primary amine (α-methylbenzylamine) is the Mannich reaction. This one-pot, three-component reaction is efficient for forming carbon-nitrogen bonds.[8]
Caption: General synthetic workflow for α-methylbenzylaminobenzotriazole derivatives.
Experimental Protocol: Synthesis of 1-(((S)-1-phenylethyl)aminomethyl)-1H-benzo[d][3][4][5]triazole
This protocol is a representative example based on established Mannich reactions involving benzotriazole.[8]
1. Reagents and Materials:
-
Benzotriazole (1.0 eq)
-
(S)-(-)-α-Methylbenzylamine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
2. Procedure:
-
In a 100 mL round-bottom flask, dissolve benzotriazole (e.g., 5.95 g, 50 mmol) in ethanol (30 mL).
-
To this solution, add (S)-(-)-α-methylbenzylamine (e.g., 6.05 g, 50 mmol). Stir the mixture at room temperature for 10 minutes.
-
Slowly add the aqueous formaldehyde solution (e.g., 4.1 mL, 55 mmol) dropwise to the stirred mixture.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The formation of a white precipitate should be observed.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL) to remove any unreacted starting materials and salts.
-
Dry the product under vacuum to yield the crude N-((S)-1-phenylethyl)aminomethyl)benzotriazole.
3. Purification and Validation:
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
-
The final product's identity and purity must be confirmed using the analytical techniques described in Section 4.0. This self-validating step is essential for scientific integrity.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Key signals would include the characteristic aromatic protons of the benzotriazole and phenyl rings, the methine (CH) and methyl (CH₃) protons of the α-methylbenzyl group, and the methylene bridge protons (CH₂).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as N-H stretches (for the secondary amine), C-H aromatic and aliphatic stretches, and C=C aromatic stretches.
Table 1: Expected Physicochemical and Spectroscopic Data for a Representative Derivative
| Property | Expected Value / Observation |
| Molecular Formula | C₁₅H₁₆N₄ |
| Molecular Weight | 252.32 g/mol |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (Exemplar Shifts) | δ 8.0-7.3 (m, 9H, Ar-H), δ 5.8 (s, 2H, N-CH₂-N), δ 4.1 (q, 1H, CH-CH₃), δ 1.5 (d, 3H, CH-CH₃) |
| ¹³C NMR (Exemplar Shifts) | δ 146-110 (Ar-C), δ ~60-70 (N-CH₂-N), δ ~55 (CH-CH₃), δ ~23 (CH-CH₃) |
| IR (Key Bands, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 & 1450 (Aromatic C=C stretch) |
Biological Activities and Therapeutic Potential
The therapeutic potential of this class of compounds is inferred from the known activities of the benzotriazole scaffold and its simpler analogues.
Enzyme Inhibition
-
Cytochrome P450 (CYP450) Inhibition: This is the most predictable and significant activity. The parent analogue, 1-aminobenzotriazole (ABT), is a potent, non-selective, and irreversible inhibitor of P450 enzymes.[9] Studies have confirmed that N-substituted analogues, including N-(α-methylbenzyl)-1-aminobenzotriazole, also act as inactivators of CYP isoforms.[5] This property is a double-edged sword; while it can be exploited to reduce the metabolism of co-administered drugs, it also presents a significant risk of drug-drug interactions (DDIs). Any compound from this class intended for therapeutic use must be rigorously profiled for its CYP inhibition potential.[6]
-
α-Amylase and α-Glucosidase Inhibition: Many nitrogen-containing heterocyclic compounds, including triazole derivatives, have been identified as inhibitors of carbohydrate-hydrolyzing enzymes.[10][11] These enzymes are key targets in the management of type 2 diabetes. Derivatives of benzotriazole could potentially be developed as novel antidiabetic agents by inhibiting these enzymes and thereby reducing post-prandial hyperglycemia.[12][13]
Caption: Logical diagram of competitive enzyme inhibition by a benzotriazole derivative.
Antimicrobial and Antiviral Potential
The benzotriazole scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral activity.[1][4] The introduction of a lipophilic α-methylbenzylamino sidechain could enhance cell membrane penetration, potentially improving efficacy against various pathogens. Further screening of these derivatives against bacterial, fungal, and viral panels is a logical step in exploring their therapeutic utility.
Table 2: Comparative Biological Activities of Benzotriazole and Triazole Analogues (Literature Data)
| Compound Class | Target/Activity | Potency (IC₅₀ / MIC) | Reference |
| 1-Aminobenzotriazole (ABT) | N-acetylation of procainamide (NAT) | IC₅₀ ≈ 30 µM (in rat S9) | [14] |
| 1,2,4-Triazole-bis-hydrazone derivatives | α-Amylase Inhibition | IC₅₀ = 0.70 to 35.70 µM | [12] |
| 1,2,4-Triazole-bis-hydrazone derivatives | α-Glucosidase Inhibition | IC₅₀ = 1.10 to 30.40 µM | [12] |
| 1,2,3-Triazole derivatives | α-Glucosidase Inhibition | IC₅₀ ≈ 22 µM (lead compound) | [10] |
Structure-Activity Relationship (SAR) Analysis
Based on literature for related benzotriazole derivatives, several SAR principles can be hypothesized for the α-methylbenzylamino class:
Caption: Key modification sites for Structure-Activity Relationship (SAR) studies.
-
Benzotriazole Ring Substitution: The addition of small, hydrophobic groups like chlorine or methyl on the benzotriazole ring has been shown to enhance biological activity in other series, likely by increasing lipophilicity and improving target engagement.
-
Phenyl Ring Substitution: Modifying the electronic properties of the phenyl ring on the sidechain (e.g., with electron-donating or -withdrawing groups) can fine-tune binding affinity and metabolic stability.
-
Stereochemistry: The absolute configuration ((R) vs. (S)) at the chiral center is expected to be a critical determinant of activity. Enantiomers often fit differently into chiral binding pockets of enzymes and receptors, leading to significant differences in potency and selectivity.[5]
Challenges and Future Directions
The development of α-methylbenzylaminobenzotriazole derivatives presents both opportunities and challenges. The primary concern is the high potential for mechanism-based CYP450 inhibition, which could lead to adverse drug-drug interactions. Future research must prioritize:
-
Comprehensive Pharmacological Profiling: Systematic screening against a panel of key metabolic enzymes (CYPs, UGTs, NATs) is mandatory to assess the DDI risk.[14]
-
Stereoselective Synthesis and Evaluation: Developing efficient methods to synthesize and separate the (R) and (S) enantiomers is crucial to evaluate their individual biological profiles.
-
Toxicology Studies: In vivo tolerability and toxicity studies are necessary to establish the safety profile of any lead candidates.
-
Exploration of Diverse Linkers: Investigating different linkers to replace the simple methylene bridge could modulate the physicochemical properties and potentially mitigate broad CYP inhibition while retaining desired therapeutic activity.
Conclusion
α-Methylbenzylaminobenzotriazole derivatives represent a rationally designed class of compounds with significant, albeit challenging, therapeutic potential. Their synthesis is accessible through established chemical transformations like the Mannich reaction. The core value of these molecules lies in the unique combination of the versatile benzotriazole pharmacophore with a chiral, lipophilic sidechain. While their likely role as potent cytochrome P450 inhibitors necessitates careful evaluation in any drug development program, this same property, along with potential activity against other enzymes like α-amylase and α-glucosidase, makes them a fascinating subject for further research in medicinal chemistry. Rigorous analytical characterization and systematic biological screening will be paramount in unlocking the full potential of this promising chemical scaffold.
References
Click to expand
-
Muralidharan, G., & Ortiz de Montellano, P. R. (1995). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Drug Metabolism and Disposition, 23(8), 843-849. Available at: [Link]
-
Adnan, M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 26(2), 156-174. Available at: [Link]
-
Bashir, H., Hashim, G., & Abdalfarg, N. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(3), 18-22. Available at: [Link]
-
Adnan, M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]
-
Al-Hourani, B. J., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(15), 8684-8688. Available at: [Link]
-
Katritzky, A. R., et al. (1991). Benzotriazole-assisted synthesis of α-acylaminonitriles and a conceptually novel method for peptide elongation. Journal of the Chemical Society, Perkin Transactions 1, 667-673. Available at: [Link]
-
Kumar, A., et al. (2014). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. Available at: [Link]
-
Al-Hourani, B. J., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC. Available at: [Link]
-
Gade, P. S., & Kuberkar, S. V. (2018). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 5(2), 01-08. Available at: [Link]
-
Suma, B. V., et al. (2011). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Basic and Clinical Pharmacy, 2(4), 175-185. Available at: [Link]
- Chen, T. K., & Wu, T. R. (2010). Method for synthesizing benzotriazole. Google Patents. US7655805B2.
-
Al-Masoudi, N. A. L., & Kadhim, A. A. (2014). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 19(9), 13679-13693. Available at: [Link]
-
Clarke, S. E., et al. (2007). Utility of food pellets containing 1-aminobenzotriazole for longer term in vivo inhibition of cytochrome P450 in mice. Xenobiotica, 37(10-11), 1151-1159. Available at: [Link]
-
Strelevitz, T. J., et al. (2016). In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats. Biopharmaceutics & Drug Disposition, 37(4), 200-211. Available at: [Link]
-
Sun, Q., et al. (2011). 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase. Drug Metabolism and Disposition, 39(9), 1673-1678. Available at: [Link]
-
Sharma, P., et al. (2024). Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. ACS Omega, 9(1), 1039-1051. Available at: [Link]
-
Katritzky, A. R., et al. (1990). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 3671-3677. Available at: [Link]
-
Kucuk, M., et al. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Journal of Biochemical and Molecular Toxicology, 39(9), e70510. Available at: [Link]
-
Ullah, H., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(26), 23589-23602. Available at: [Link]
-
Ullah, H., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(26), 23589-23602. Available at: [Link]
-
Katritzky, A. R., et al. (1990). Mannich/Friedel-Crafts Preparations of 1-(Arylmethyl)benzotriazoles and Synthetic Transformations of Their Lithio Derivatives. ChemInform, 21(48). Available at: [Link]
-
Khan, S., et al. (2024). Benzimidazole derivatives as potent α-amylase inhibitors: synthesis, characterization and in vitro, in silico studies. Journal of Biomolecular Structure & Dynamics, 1-13. Available at: [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole derivatives as potent α-amylase inhibitors: synthesis, characterization and in vitro α-amylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic and Analytical Guide to the Characterization of α-Methylbenzylaminobenzotriazole
Introduction
N-substituted benzotriazoles are a class of compounds with significant utility in synthetic organic chemistry, serving as versatile intermediates and auxiliaries.[1] The title compound, α-Methylbenzylaminobenzotriazole (IUPAC Name: N-(1-phenylethyl)benzotriazol-1-amine), represents a chiral derivative whose structural elucidation is fundamental for its application in further chemical synthesis and development. This guide provides an in-depth technical framework for the comprehensive spectroscopic characterization of α-Methylbenzylaminobenzotriazole, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed for researchers and drug development professionals, emphasizing the causal logic behind experimental choices and data interpretation to ensure robust and reliable structural confirmation.
Molecular Structure and Synthesis Overview
The first step in any analytical endeavor is a thorough understanding of the target molecule's structure and a plausible route to its formation.
1.1 Chemical Identity
-
IUPAC Name: N-(1-phenylethyl)benzotriazol-1-amine[2]
-
Molecular Formula: C₁₄H₁₄N₄[2]
-
Molecular Weight: 238.29 g/mol [2]
-
CAS Number: 105026-61-7[2]
1.2 Molecular Structure Diagram
Caption: Molecular structure of α-Methylbenzylaminobenzotriazole.
1.3 Synthetic Strategy
The synthesis of N-substituted benzotriazole derivatives is well-established.[1][3] A common and effective method involves the nucleophilic substitution reaction between 1H-benzotriazole and a suitable electrophile. For the title compound, this would typically involve the reaction of 1-aminobenzotriazole with α-methylbenzyl bromide or a related halide in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base serves to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the electrophilic benzylic carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
2.1 Causality in NMR Analysis The predicted spectrum of α-Methylbenzylaminobenzotriazole is derived by considering the electronic environments of its constituent parts: the benzotriazole moiety and the α-methylbenzylamine moiety. The formation of the N-N bond between these two fragments induces predictable changes in the chemical shifts of nearby protons and carbons due to altered shielding and deshielding effects.
2.2 Predicted ¹H NMR Spectrum The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both ring systems, the methine (CH) proton, the amine (NH) proton, and the methyl (CH₃) protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| Benzotriazole Ar-H | 7.3 - 8.1 | Multiplets (m) | 4H | Protons on the benzotriazole ring system typically appear in this downfield region. The substitution pattern will lead to complex splitting.[4] |
| Phenyl Ar-H | 7.2 - 7.5 | Multiplet (m) | 5H | Protons on the monosubstituted phenyl ring. |
| NH | 5.0 - 6.5 | Broad Singlet (br s) | 1H | The amine proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent. |
| CH (methine) | 4.5 - 5.5 | Quartet (q) | 1H | This proton is deshielded by the adjacent nitrogen and phenyl ring. It will be split into a quartet by the three methyl protons. |
| CH₃ (methyl) | 1.5 - 1.8 | Doublet (d) | 3H | The methyl protons are split into a doublet by the adjacent methine proton.[5] |
2.3 Predicted ¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum should display 10 unique signals in the aromatic region and 2 signals in the aliphatic region, assuming free rotation around the single bonds.
| Carbon Assignment | Expected δ (ppm) | Rationale |
| Aromatic C (Benzotriazole) | 110 - 145 | Four distinct signals for the benzotriazole carbons, with the two carbons attached to the triazole nitrogens being the most deshielded.[6][7] |
| Aromatic C (Phenyl) | 125 - 145 | Four signals are expected: one for the ipso-carbon attached to the methine, and three for the ortho, meta, and para carbons. |
| CH (methine) | 55 - 65 | The aliphatic methine carbon is attached to a nitrogen atom, shifting it downfield.[8] |
| CH₃ (methyl) | 20 - 25 | The aliphatic methyl carbon will appear in the typical upfield region.[8] |
2.4 Experimental Protocol for NMR
Caption: Proposed major fragmentation pathway for α-Methylbenzylaminobenzotriazole.
4.3 Experimental Protocol for MS
-
Instrumentation: A mass spectrometer, such as a GC-MS (for volatile compounds) or a system with a direct insertion probe (for solids), typically equipped with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400). The ionization energy is typically set to 70 eV for EI.
Conclusion
The structural confirmation of α-Methylbenzylaminobenzotriazole is unequivocally achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the secondary amine N-H, and distinguishes the product from its starting materials. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive analytical approach provides a self-validating system, ensuring the identity, purity, and structural integrity of the target compound for its intended application in research and development.
References
-
Hernández, B., et al. (2010). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Physical Chemistry B. Available at: [Link]
-
ResearchGate. (n.d.). Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer. Available at: [Link]
-
Verma, B.B., et al. (1992). NMR and IR Studies of Some Metal Complexes of 6-Substituted-1-Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry. Available at: [Link]
-
Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Hashim, G., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2-chloro-N-(Substitutedphenyl) Acetamide. Scientific Journal for the Faculty of Science-Sirte University. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]
-
Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119340, alpha-Methylbenzylaminobenzotriazole. PubChem. Available at: [Link]
-
Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. Available at: [Link]
-
Katritzky, A. R., et al. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0038289). Available at: [Link]
-
NIST. (n.d.). alpha.-Methylbenzylamine. In NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Available at: [Link]
-
Senanayake, C. H., et al. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. The Journal of Organic Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). alpha-Methyl-N-phenyl-1H-benzotriazole-1-methanamine. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]
-
NMRexp: A database of 3.3 million experimental NMR spectra. (2024). Scientific Data. Available at: [Link]
-
Strupat, K., et al. (1994). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Analytical Chemistry. Available at: [Link]
-
Ibarra-Rivera, T. R., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]
-
Harvey, B. S., et al. (2019). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega. Available at: [Link]
-
E. Lattova, et al. (2001). Analysis by matrix assisted laser desorption/ionisation-time of flight mass spectrometry of the post-translational modifications of alpha 1-antitrypsin isoforms separated by two-dimensional polyacrylamide gel electrophoresis. Proteomics. Available at: [Link]
Sources
- 1. Properties and Synthetic Utility of N-Substituted Benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H14N4 | CID 119340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Benzotriazole(95-14-7) IR Spectrum [chemicalbook.com]
- 5. DL-alpha-Methylbenzylamine(618-36-0) 1H NMR [m.chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. DL-alpha-Methylbenzylamine(618-36-0) 13C NMR [m.chemicalbook.com]
Probing Cytochrome P450 Activity: An In-Depth Technical Guide to α-Methylbenzylaminobenzotriazole
Introduction: The Imperative for Selective P450 Probes in Drug Development
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including over 75% of all marketed drugs. Consequently, understanding the specific CYP isoforms responsible for a drug candidate's metabolism is a cornerstone of modern drug development. This process, known as reaction phenotyping, is critical for predicting potential drug-drug interactions (DDIs), understanding inter-individual pharmacokinetic variability, and mitigating the risk of metabolically-driven toxicity.
A key tool in the researcher's arsenal for reaction phenotyping is the use of chemical inhibitors as probes. These molecules, when used judiciously, can selectively block the activity of specific CYP isoforms in in vitro systems, thereby revealing that enzyme's contribution to the metabolism of a test compound. Inhibitors are broadly classified as reversible or irreversible. While reversible inhibitors are useful, irreversible, or mechanism-based, inhibitors offer distinct advantages, including greater potency and a more definitive and lasting blockade of enzyme activity.
This guide provides an in-depth technical overview of α-methylbenzylaminobenzotriazole (α-MB), a mechanism-based inhibitor of cytochrome P450. As a derivative of the well-known pan-CYP inhibitor 1-aminobenzotriazole (ABT), α-MB offers enhanced selectivity, particularly for the CYP2B subfamily. We will explore its mechanism of action, discuss its selectivity profile, provide detailed protocols for its application as a P450 probe, and offer insights into the interpretation of the resulting data.
Section 1: α-Methylbenzylaminobenzotriazole - A Profile
α-Methylbenzylaminobenzotriazole is an N-aralkylated derivative of 1-aminobenzotriazole. The addition of the α-methylbenzyl group to the exocyclic amine of the benzotriazole core significantly increases its lipophilicity and confers a degree of isoform selectivity that is absent in the parent compound.[1][2] Like its progenitor, α-MB is not a direct competitive inhibitor. Instead, it is classified as a mechanism-based inactivator, or "suicide substrate."[1] This means that it requires catalytic turnover by the target P450 enzyme to be converted into a reactive intermediate, which then irreversibly inactivates the enzyme.[1]
This mechanism-based nature is a critical feature for a probe. It implies that the inhibition is dependent on the catalytic competence of the enzyme, making it a highly specific interaction. The inactivation is time-dependent, NADPH-dependent, and shows saturable kinetics, all of which are hallmark characteristics of mechanism-based inhibition.[3]
Section 2: Mechanism of P450 Inactivation
The inactivation of cytochrome P450 enzymes by aminobenzotriazole derivatives is a well-studied process involving oxidative bioactivation within the enzyme's active site.[2] While the precise electronic steps can be debated, the generally accepted pathway involves the formation of a highly reactive benzyne intermediate.[4][5]
The process can be summarized as follows:
-
Binding and Initial Oxidation: α-MB binds to the active site of a susceptible P450 isoform. The P450 catalytic cycle, dependent on NADPH and molecular oxygen, initiates the oxidation of the exocyclic amino group of α-MB.
-
Formation of a Reactive Intermediate: This oxidation leads to the formation of an unstable intermediate which rapidly eliminates nitrogen gas (N₂) and the α-methylbenzylamine moiety.
-
Benzyne Generation: The elimination of these leaving groups results in the formation of benzyne, a highly reactive and electrophilic aryne, within the confines of the P450 active site.
-
Irreversible Covalent Adduction: Before this reactive benzyne can diffuse out of the active site, it attacks the nucleophilic porphyrin nitrogen atoms of the enzyme's heme prosthetic group. This covalent adduction permanently modifies the heme, rendering the enzyme catalytically inactive.[6]
This catalytic self-destruction is the basis for the potent and irreversible inhibition observed with α-MB and related compounds.
Section 3: Selectivity Profile for Human P450 Isoforms
The primary utility of α-MB as a probe lies in its selectivity, which is significantly greater than that of 1-ABT. Based on studies in animal models, α-MB is a potent inactivator of phenobarbital-inducible P450s, which corresponds to the CYP2B family in humans.[1]
In goat lung microsomes, a 0.01 mM concentration of α-MB caused an 82% decrease in benzphetamine N-demethylase activity (a marker for some CYP2B isoforms) while only decreasing 7-ethoxyresorufin O-deethylase activity (a CYP1A marker) by 28%.[1] This demonstrates a clear preference for CYP2B-like enzymes. Further studies in rabbit hepatic microsomes provided kinetic constants for the inactivation of CYP2B4 and CYP2B5, with apparent KI values of approximately 7 µM and maximal inactivation rates (kinact) of 0.55-0.68 min-1.
Important Note on Human Isoform Data: As of the latest literature review, a comprehensive panel of kinetic data (KI and kinact) for α-methylbenzylaminobenzotriazole against the major human drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is not readily available in published, peer-reviewed sources. The data from animal models strongly suggests selectivity for human CYP2B6. However, researchers are strongly advised to experimentally determine the specific kinetic parameters of α-MB against their human P450 system of interest (e.g., human liver microsomes or recombinant enzymes) before using it as a definitive probe. The protocols outlined in the following section provide a framework for generating this critical data.
Table 1: Inactivation of Animal P450 Homologs by α-Methylbenzylaminobenzotriazole
| P450 Isoform | Species | Apparent KI (µM) | kinact (min-1) |
| CYP2B4 | Rabbit | ~7 | 0.68 |
| CYP2B5 | Rabbit | ~7 | 0.55 |
KI represents the concentration of inactivator that gives half the maximal rate of inactivation. kinact is the maximal rate of inactivation.
Section 4: Experimental Protocols for In Vitro P450 Inhibition
To assess the inhibitory potential of α-MB and to use it as a probe, a time-dependent inhibition (TDI) assay is required. The following protocols provide a detailed, self-validating workflow for determining the kinetic constants of inactivation (KI and kinact) in human liver microsomes (HLMs).
Preliminary Assay: The IC₅₀ Shift Assay
This initial screen determines if α-MB is a time-dependent inhibitor of a specific CYP isoform. It involves comparing the IC₅₀ value (concentration causing 50% inhibition) with and without a pre-incubation period in the presence of NADPH. A significant decrease (shift) in the IC₅₀ value after pre-incubation indicates time-dependent inhibition.
Materials:
-
Human Liver Microsomes (HLMs)
-
α-Methylbenzylaminobenzotriazole (α-MB) stock solution in a suitable solvent (e.g., Acetonitrile or DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
CYP isoform-specific probe substrate (see Table 2)
-
Reaction termination solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates, incubator, LC-MS/MS system
Table 2: Recommended Probe Substrates for Major Human CYP Isoforms
| CYP Isoform | Probe Substrate | Metabolite Measured |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2B6 | Bupropion | Hydroxybupropion |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
Protocol Steps:
-
Prepare two 96-well plates: "0-minute pre-incubation" and "30-minute pre-incubation".
-
Add reagents to both plates: Add HLMs (final concentration ~0.1-0.2 mg/mL) and phosphate buffer.
-
Add α-MB: Add serial dilutions of α-MB to the appropriate wells (typically 7 concentrations, e.g., 0.1 to 100 µM). Include vehicle control wells.
-
Pre-incubation:
-
For the "30-minute" plate: Add the NADPH regenerating system to initiate the pre-incubation. Incubate for 30 minutes at 37°C.
-
For the "0-minute" plate: Add buffer in place of the NADPH system.
-
-
Initiate Metabolic Reaction:
-
For the "30-minute" plate: After 30 minutes, add the CYP probe substrate to all wells to start the reaction.
-
For the "0-minute" plate: Add the NADPH regenerating system and immediately add the CYP probe substrate.
-
-
Incubate: Incubate both plates for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be optimized to ensure linear metabolite formation in control wells.
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile with an internal standard.
-
Analyze: Centrifuge the plates to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot percent inhibition versus α-MB concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ for both the 0-minute and 30-minute pre-incubation conditions. A significant leftward shift in the IC₅₀ curve for the 30-minute pre-incubation confirms TDI.
Definitive Assay: Determination of KI and kinact
This assay provides the kinetic constants that define the potency and efficiency of the inactivation.
Protocol Steps:
-
Experimental Setup: This assay involves multiple pre-incubation times at several fixed concentrations of α-MB.
-
Pre-incubation: Prepare incubation mixtures containing HLMs and buffer. Add different fixed concentrations of α-MB (e.g., 5-7 concentrations around the expected KI).
-
Initiate Inactivation: Start the pre-incubation by adding the NADPH regenerating system.
-
Time Points: At various time points during the pre-incubation (e.g., 0, 5, 10, 15, 20, 30 minutes), take an aliquot of each mixture and add it to a new plate containing the CYP probe substrate. This starts the secondary metabolic reaction.
-
Metabolic Reaction: Incubate for a short, fixed time (e.g., 5 minutes).
-
Termination and Analysis: Terminate and analyze as described in the IC₅₀ shift assay.
-
Data Analysis:
-
For each concentration of α-MB, plot the natural logarithm (ln) of the % remaining enzyme activity against the pre-incubation time.
-
The slope of this line is the negative of the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding α-MB concentrations.
-
Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the concentration of the inactivator (α-MB). This will yield the values for kinact (the Vmax of the plot) and KI (the Km of the plot).
-
Section 5: Advantages and Limitations of α-Methylbenzylaminobenzotriazole
Advantages:
-
Mechanism-Based Action: Provides a definitive and irreversible inhibition of the target enzyme, which is less likely to be reversed by dilution or dialysis compared to reversible inhibitors.
-
Increased Selectivity: Offers greater selectivity for CYP2B enzymes compared to the pan-inhibitor 1-ABT, making it a more precise tool for reaction phenotyping.[1]
-
Potency: The N-aralkylated derivatives of 1-aminobenzotriazole are generally more potent than the parent compound.
Limitations:
-
Lack of Comprehensive Human Data: The most significant limitation is the absence of a complete inhibitory profile against all major human CYP isoforms in the public domain. This necessitates in-house characterization.
-
Potential for Non-Specific Binding: As a lipophilic molecule, it may exhibit non-specific binding to microsomal protein, which should be accounted for in experimental design (e.g., by using low protein concentrations).
-
Induction Potential of Parent Compound: The parent compound, 1-ABT, has been shown to induce the expression of CYP2B6 and CYP3A4 in human hepatocytes, potentially through activation of the nuclear receptor CAR.[7][8] While less likely to be a factor in short-term microsomal incubations, this should be a consideration in longer-term cellular models.
Section 6: Conclusion
α-Methylbenzylaminobenzotriazole is a valuable tool for researchers investigating the role of cytochrome P450 enzymes in drug metabolism. Its mechanism-based mode of action and its selectivity for CYP2B isoforms make it a superior probe to its parent compound, 1-aminobenzotriazole, for specific applications. However, the effective use of α-MB as a probe, particularly in the context of human drug development, is critically dependent on a thorough understanding of its kinetic parameters within the specific in vitro system being used. The current lack of comprehensive public data on its interaction with a full panel of human CYPs underscores the importance of conducting the detailed kinetic characterization outlined in this guide. By following these robust, self-validating protocols, researchers can confidently generate the necessary data to leverage α-methylbenzylaminobenzotriazole as a precise and powerful probe in their drug discovery and development programs.
References
-
Emoto C, Murase S, Sawada Y, et al. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Drug Metab Pharmacokinet. 2005;20(5):351-357. [Link]
-
Kent UM, Juschyshyn MI, Hollenberg PF. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Drug Metab Dispos. 2001;29(3):312-319. [Link]
-
Carlile DJ, Zomorodi K, Houston JB. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and alpha-methylbenzylaminobenzotriazole. Drug Metab Dispos. 1989;17(1):37-42. [Link]
-
Crespi CL, Penman BW, Hu M, et al. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole. Chem Res Toxicol. 1997;10(5):589-599. [Link]
-
Ortiz de Montellano PR. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Drug Metab Dispos. 2013;41(9):1644-1655. [Link]
-
Kent UM, Hollenberg PF. Selectivity and kinetics of inactivation of rabbit hepatic cytochromes P450 2B4 and 2B5 by N-aralkylated derivatives of 1-aminobenzotriazole. J Pharmacol Exp Ther. 1996;277(2):894-902. [Link]
-
Ortiz de Montellano PR. Figure 3: Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to benzyne. ResearchGate. 2013. [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Accessed January 12, 2026. [Link]
-
Evotec. Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. Accessed January 12, 2026. [Link]
-
Emoto C, Murase S, Sawada Y, et al. In Vitro Inhibitory Effect of 1-A minobenzotriazole on Drug Oxidations Catalyzed by Human Cytochrome P450 Enzymes: A Comparison with SKF-525A and Ketoconazole. ResearchGate. 2005. [Link]
-
Yang K, He M, He G, et al. Induction of CYP2B6 and CYP3A4 expression by 1-aminobenzotriazole (ABT) in human hepatocytes. Drug Metab Lett. 2010;4(3):129-133. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Accessed January 12, 2026. [Link]
-
Yang K, He M, He G, et al. Induction of CYP2B6 and CYP3A4 by 1-Aminobenzotriazole (ABT) in Human Hepatocytes. Bentham Science. 2010. [Link]
Sources
- 1. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective induction of human hepatic cytochromes P450 2B6 and 3A4 by metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of CYP2B6 and CYP3A4 expression by 1-aminobenzotriazole (ABT) in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of CYP2B6 and CYP3A4 by 1-Aminobenzotriazole (ABT) in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Potential of N-(1-phenylethyl)benzotriazol-1-amine: A Technical Guide to its Predicted Biological Activities
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzotriazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] This technical guide delves into the predicted biological potential of a specific, yet under-researched derivative, N-(1-phenylethyl)benzotriazol-1-amine. While direct experimental data on this compound is scarce, this paper synthesizes existing knowledge on related N-substituted benzotriazoles and phenylethyl-bearing heterocyclic compounds to forecast its likely antimicrobial, antiviral, and anticancer properties. We present plausible synthetic routes, propose detailed experimental protocols for validation, and outline potential mechanisms of action. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic promise of N-(1-phenylethyl)benzotriazol-1-amine.
Introduction: The Versatility of the Benzotriazole Nucleus
Benzotriazole, a bicyclic heterocyclic compound, is a privileged scaffold in drug discovery due to its unique chemical properties.[2] Its three nitrogen atoms provide multiple sites for substitution, enabling the creation of diverse chemical libraries.[1][3] The fused benzene ring contributes to the molecule's aromaticity and facilitates non-covalent interactions with biological targets.[3] Benzotriazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and anticancer effects.[1][3] The N-substitution on the triazole ring is a common strategy to modulate the pharmacological profile of these compounds.[2] This guide focuses on the untapped potential of N-(1-phenylethyl)benzotriazol-1-amine, a molecule that combines the established benzotriazole core with a chiral phenylethylamine moiety, a pharmacophore present in numerous neurologically active and cytotoxic agents.
Proposed Synthesis of N-(1-phenylethyl)benzotriazol-1-amine
A plausible and efficient synthesis of N-(1-phenylethyl)benzotriazol-1-amine can be envisioned through a one-pot intramolecular cyclization reaction. This approach offers advantages in terms of yield and reduced reaction times.[4]
Synthetic Pathway
The proposed synthesis involves the initial N-alkylation of o-phenylenediamine with (1-bromoethyl)benzene, followed by in-situ diazotization and intramolecular cyclization.
Caption: Proposed one-pot synthesis of N-(1-phenylethyl)benzotriazol-1-amine.
Step-by-Step Protocol
-
N-Alkylation: To a solution of o-phenylenediamine in a suitable anhydrous solvent (e.g., chloroform), add a base such as sodium hydride.[4] Slowly add (1-bromoethyl)benzene and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Diazotization and Cyclization: Once the N-alkylation is complete, cool the reaction mixture in an ice bath. Add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid to generate nitrous acid in situ.[4] The resulting diazonium salt will undergo spontaneous intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel.
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on benzotriazole derivatives, N-(1-phenylethyl)benzotriazol-1-amine is predicted to exhibit significant antimicrobial, antiviral, and anticancer activities.
Antimicrobial Activity
Benzotriazole derivatives are well-documented antimicrobial agents, effective against a range of bacteria and fungi.[3][5] The mode of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity.[6] The introduction of a lipophilic phenylethyl group is likely to enhance the compound's ability to penetrate microbial cell walls.
Predicted Efficacy:
| Microorganism | Predicted Minimum Inhibitory Concentration (MIC, µg/mL) |
| Escherichia coli | 16 - 64 |
| Bacillus subtilis | 8 - 32 |
| Aspergillus niger | 32 - 128 |
| Candida albicans | 16 - 64 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of N-(1-phenylethyl)benzotriazol-1-amine in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the respective microorganism for 24-48 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Antiviral Activity
Several N-substituted benzotriazole derivatives have shown potent antiviral activity, particularly against RNA viruses.[7][8] The mechanism often involves the inhibition of viral replication enzymes or interference with the early stages of viral infection.[7] The phenylethyl moiety may contribute to interactions with viral proteins.
Experimental Protocol: Plaque Reduction Assay
-
Cell Culture: Grow a monolayer of susceptible host cells (e.g., Vero cells) in a multi-well plate.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus.
-
Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing various concentrations of N-(1-phenylethyl)benzotriazol-1-amine.
-
Incubation: Incubate the plates until viral plaques are visible.
-
Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques. The EC50 value (the concentration that reduces the plaque number by 50%) can then be calculated.
Caption: Workflow for the plaque reduction assay to determine antiviral activity.
Anticancer Activity
Nitrogen-containing heterocyclic compounds are a major class of anticancer agents.[9][10] Benzotriazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11] The phenylethyl group is a common feature in many cytotoxic natural products and synthetic drugs.
Potential Mechanism of Action: The anticancer activity of N-(1-phenylethyl)benzotriazol-1-amine could be mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Caption: Predicted apoptotic pathway induced by N-(1-phenylethyl)benzotriazol-1-amine.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-(1-phenylethyl)benzotriazol-1-amine for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated.
Future Directions and Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the potential biological activities of N-(1-phenylethyl)benzotriazol-1-amine. The proposed synthetic route and experimental protocols offer a clear roadmap for the empirical validation of these predictions. Future research should focus on the chiral separation of the enantiomers of this compound, as stereochemistry often plays a crucial role in biological activity. Furthermore, detailed mechanistic studies, including enzyme inhibition assays and gene expression analysis, will be essential to elucidate the precise modes of action. In silico modeling and docking studies could also provide valuable insights into the potential molecular targets. The exploration of N-(1-phenylethyl)benzotriazol-1-amine and its analogs holds significant promise for the development of novel therapeutic agents to combat infectious diseases and cancer.
References
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.). World Journal of Pharmaceutical Research.
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2021). MDPI. [Link]
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2021). SN Applied Sciences. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Pharmaceuticals. [Link]
-
Benzotriazole: An overview on its versatile biological behavior. (2018). Arabian Journal of Chemistry. [Link]
-
Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (2005). Antiviral Chemistry & Chemotherapy. [Link]
-
Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2012). Current Medicinal Chemistry. [Link]
-
Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024). Molecules. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Advances. [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (n.d.). TSI Journals. [Link]
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). ResearchGate. [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2015). Molecules. [Link]
-
Novel class of arylpiperazine containing N-acylated amino acids: Their Synthesis, 5-HT1A, 5HT2A receptor affinity, and in vivo pharmacological evaluation. (2014). ResearchGate. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Semantic Scholar. [Link]
-
Manifestation of Antimicrobial Activities: Benzotriazole. (2023). AIP Publishing. [Link]
-
A series of structurally novel heterotricyclic alpha-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists. (2010). British Journal of Pharmacology. [Link]
-
Nitrogen Containing Heterocycles as Anticancer Agents: An Overview. (2023). ResearchGate. [Link]
-
Heterocyclic excitatory amino acids. Synthesis and biological activity of novel analogues of AMPA. (1991). Journal of Medicinal Chemistry. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrasb.com [jrasb.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to Time-Dependent CYP Inhibition Studies Using α-Methylbenzylaminobenzotriazole in Microsomal Incubations
Introduction: The Critical Role of Time-Dependent Inhibition in Drug Safety
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic profile is paramount to ensuring its safety and efficacy.[1][2] Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver, are responsible for the metabolism of approximately 70-80% of drugs on the market.[3] Consequently, any interaction with these enzymes can lead to significant drug-drug interactions (DDIs).
While direct, reversible inhibition of CYP enzymes is a major concern, time-dependent inhibition (TDI) presents a more complex and potentially hazardous scenario.[4] TDI occurs when a drug is converted by a CYP enzyme into a reactive metabolite that then irreversibly inactivates the enzyme.[5] This mechanism-based inhibition (MBI) is of particular clinical concern because restoring enzymatic activity requires the de novo synthesis of the protein, a process that can take hours to days.[4] This prolonged impairment can lead to dangerously elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity.
1-Aminobenzotriazole (ABT) is a well-characterized, broad-spectrum mechanism-based inhibitor of CYP enzymes.[6][7] Its derivatives, such as α-Methylbenzylaminobenzotriazole (a-MBAB), are valuable research tools used to probe these inhibitory mechanisms in vitro. This application note provides a comprehensive, field-tested protocol for utilizing a-MBAB in human liver microsome (HLM) incubations to characterize time-dependent inhibition, focusing on the industry-standard IC₅₀ shift assay.
The "Suicide" Substrate: Mechanism of a-MBAB Inactivation
Understanding the "why" behind a protocol begins with the mechanism. α-Methylbenzylaminobenzotriazole does not inhibit the CYP enzyme directly. Instead, it acts as a "suicide" substrate. The process is dependent on the catalytic activity of the enzyme itself and requires the presence of the essential cofactor, NADPH.[6][8]
The inactivation sequence is as follows:
-
Initial Binding: a-MBAB binds to the active site of a CYP enzyme.
-
Catalytic Activation: The CYP enzyme, in its normal catalytic cycle, oxidizes a-MBAB. This metabolic transformation generates a highly reactive intermediate species, believed to be a benzyne derivative.[6]
-
Irreversible Binding: Before this unstable intermediate can diffuse from the active site, it rapidly forms a covalent bond with a component of the enzyme, often the heme prosthetic group or a nearby amino acid residue.
-
Enzyme Inactivation: This covalent modification results in a catalytically inactive enzyme complex, effectively "killing" the enzyme.
This entire process is time- and concentration-dependent, forming the basis of the experimental design.
Figure 1: Mechanism of time-dependent inactivation of CYP enzymes by a-MBAB.
Experimental Design: The IC₅₀ Shift Assay
The most common and robust method for identifying time-dependent inhibitors in vitro is the IC₅₀ shift assay.[4][9] This assay is designed to distinguish between direct (reversible) inhibition and time-dependent (irreversible) inhibition by comparing the inhibitor's potency under different pre-incubation conditions. A significant increase in potency (i.e., a lower IC₅₀ value) after a pre-incubation period with the enzyme and cofactor is the hallmark of a time-dependent inhibitor.[4]
The workflow involves three parallel experiments:
-
Condition A (Direct Inhibition): No pre-incubation (0 min). This measures the inherent reversible inhibitory activity of the compound.
-
Condition B (Control): A 30-minute pre-incubation of a-MBAB with microsomes without the NADPH cofactor. This crucial control accounts for any non-NADPH-mediated degradation of the compound or inhibition that is not mechanism-based.
-
Condition C (TDI Assessment): A 30-minute pre-incubation of a-MBAB with microsomes with the NADPH cofactor. This allows for the metabolic activation of a-MBAB and subsequent time-dependent inactivation of the CYP enzymes.
Following the pre-incubation, a CYP-specific probe substrate is added to all wells to measure the remaining enzyme activity. A leftward "shift" in the IC₅₀ curve for Condition C compared to Conditions A and B confirms time-dependent inhibition.
Figure 2: Experimental workflow for the IC₅₀ shift assay to detect TDI.
Detailed Protocol: Microsomal Incubation with a-MBAB
This protocol is designed for a 96-well plate format and assumes the use of pooled Human Liver Microsomes (HLMs) and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Test Inhibitor: α-Methylbenzylaminobenzotriazole (a-MBAB)
-
Microsomes: Pooled Human Liver Microsomes (HLMs), stored at -80°C
-
Cofactor System: NADPH Regenerating System (e.g., Corning Gentest™) or 100 mM NADPH stock
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4
-
CYP Probe Substrate: Specific for the isoform of interest (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)
-
Positive Control: A known TDI for the target isoform (e.g., Furafylline for CYP1A2)
-
Vehicle: DMSO (HPLC Grade)
-
Quenching Solution: Ice-cold Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
Hardware: 96-well incubation plates, multichannel pipettes, incubator shaker (37°C), centrifuge.
Reagent Preparation
-
a-MBAB Stock (10 mM): Prepare a 10 mM stock solution of a-MBAB in DMSO. Create serial dilutions in DMSO to prepare stocks for the desired final assay concentrations.
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare and bring to room temperature before use.
-
Microsome Suspension (1 mg/mL): On the day of the experiment, thaw HLMs rapidly in a 37°C water bath. Immediately place on ice and dilute to a 2X final concentration (e.g., 1 mg/mL for a 0.5 mg/mL final concentration) with ice-cold phosphate buffer. Keep on ice.
-
NADPH Solution (2X): Prepare a 2X final concentration solution of the NADPH regenerating system (or NADPH) in phosphate buffer. For example, to achieve a final concentration of 1 mM NADPH, prepare a 2 mM solution.
-
Probe Substrate Solution (10X): Prepare a 10X final concentration of the CYP probe substrate in phosphate buffer or appropriate solvent. The final concentration should be at or below the known Kₘ for the enzyme.
Experimental Procedure
Self-validation is built into this protocol through the inclusion of a positive control, a vehicle control (0% inhibition), and a "-NADPH" control to assess cofactor-independent effects.
-
Plate Setup: In a 96-well plate, add 2 µL of the appropriate a-MBAB or control DMSO stocks to the designated wells.
-
Add Microsomes: Add 98 µL of the HLM suspension (1 mg/mL) to all wells except those for the 0-minute pre-incubation.
-
Pre-incubation:
-
For 30 min (+/- NADPH) incubations: Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the 2X NADPH solution to the "+NADPH" wells and 100 µL of phosphate buffer to the "-NADPH" wells.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
-
Initiate Probe Reaction:
-
For 0 min pre-incubation: To separate wells, add 98 µL of HLM suspension, 100 µL of 2X NADPH solution, and immediately proceed to the next step.
-
At the end of the 30-minute pre-incubation, add 20 µL of the 10X probe substrate solution to all wells to initiate the final metabolic reaction. The total volume is now ~220 µL.
-
-
Probe Incubation: Incubate for the specified time for the probe substrate (typically 5-15 minutes, ensure it is within the linear range of metabolite formation).
-
Reaction Quenching: Terminate the reaction by adding 2 volumes (e.g., 440 µL) of ice-cold acetonitrile with internal standard.[1][10] Quenching is a critical step to instantly stop all enzymatic activity, preserving the metabolic snapshot.[11][12][13]
-
Sample Processing: Seal the plate, vortex briefly, and centrifuge at >3,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[14][15][16]
Data Analysis and Interpretation
-
Quantification: Using LC-MS/MS, determine the peak area ratio of the probe substrate's metabolite to the internal standard in each sample.
-
Calculate % Activity Remaining:
-
% Activity = (Sample Peak Area Ratio / Vehicle Control Peak Area Ratio) * 100
-
-
Calculate % Inhibition:
-
% Inhibition = 100 - % Activity
-
-
Determine IC₅₀: For each of the three conditions (0 min, 30 min -NADPH, 30 min +NADPH), plot % Inhibition versus the logarithm of the a-MBAB concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation and determine the IC₅₀ value.
-
Calculate IC₅₀ Shift:
-
Shift Ratio = IC₅₀ (30 min, -NADPH) / IC₅₀ (30 min, +NADPH)
-
A shift ratio > 2 is generally considered indicative of time-dependent inhibition, though the significance threshold can vary. The results for a-MBAB should show a pronounced shift, confirming its action as a mechanism-based inhibitor.
| Parameter | Typical Value | Rationale |
| Microsomal Protein | 0.2 - 0.5 mg/mL | Balances sufficient enzyme activity with minimizing non-specific binding.[1][10] |
| a-MBAB Conc. Range | 0.1 - 50 µM | A wide range is needed to accurately define the top and bottom of the IC₅₀ curve. |
| Probe Substrate Conc. | ≤ Kₘ | Ensures the assay is sensitive to competitive inhibition mechanisms. |
| Pre-incubation Time | 30 minutes | Standard industry practice; sufficient time for most MBIs to inactivate the enzyme.[4] |
| Probe Incubation Time | 5 - 15 minutes | Must be within the linear range of metabolite formation for the specific probe reaction. |
| NADPH Conc. | 1 mM | Saturating concentration to ensure the cofactor is not rate-limiting.[10][17] |
| Final DMSO Conc. | ≤ 0.5% | High concentrations of organic solvent can inhibit CYP activity. |
| Quenching Agent | Acetonitrile | Efficiently precipitates protein and terminates the reaction.[10] |
Conclusion
The characterization of time-dependent CYP inhibition is a non-negotiable step in modern drug safety assessment. α-Methylbenzylaminobenzotriazole serves as a potent and reliable tool compound for validating and implementing TDI assay protocols. The IC₅₀ shift assay described herein provides a robust, self-validating framework for identifying mechanism-based inhibitors. By carefully controlling pre-incubation conditions and including appropriate controls, researchers can confidently distinguish between reversible and irreversible inhibition, generating critical data to guide safer drug design and development.
References
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Cyprotex. (n.d.). Microsomal Stability.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
- AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Bronzetti, G., et al. (1991). NADPH as rate-limiting factor for microsomal metabolism.
- National Institutes of Health. (n.d.). Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System.
- Abduraman, M. A., et al. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. MethodsX.
- National Center for Biotechnology Information. (n.d.). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology.
- National Center for Biotechnology Information. (n.d.). Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction.
- National Center for Biotechnology Information. (n.d.). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies.
- PubMed. (n.d.). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole.
- BenchChem. (n.d.). Application Notes and Protocols: Benzotriazole Derivatives as Potential Anticancer Agents.
- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- Center for Innovative Technology. (n.d.). Metabolic Quenching.
- MDPI. (2023). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics.
- National Center for Biotechnology Information. (n.d.). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes.
- Bienta. (n.d.). LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
- Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift).
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- YouTube. (2023).
- ResearchGate. (2022). Optimization of the CYP inhibition assay using LC-MS/MS.
- ResearchGate. (2014). Exploring concepts of in vitro time-dependent CYP inhibition assays.
- PubMed. (2016). In vivo use of the CYP inhibitor 1-aminobenzotriazole to increase long-term exposure in mice. Biopharmaceutics & Drug Disposition.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- PubMed. (2014). Quenching methods for the analysis of intracellular metabolites. Methods in Molecular Biology.
- Agilent Technologies. (n.d.). High-Throughput In Vitro ADME Analysis with Agilent RapidFire/MS Systems: Cytochrome P450 Inhibition.
- American Chemical Society. (2024). A Near-Infrared Aptamer:Dye System For Live-Cell Super-Resolution RNA Imaging. Journal of the American Chemical Society.
- BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 5. Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 14. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing 3-Methylindole Metabolism with α-Methylbenzylaminobenzotriazole: An Application Note and Protocol
Introduction: The Toxicological Significance of 3-Methylindole Metabolism
3-Methylindole (3-MI), commonly known as skatole, is a byproduct of tryptophan metabolism by gut microflora.[1] While it contributes to the characteristic odor of feces, its significance extends beyond olfaction into toxicology and pharmacology. Elevated levels of 3-MI have been implicated in various toxicological phenomena, most notably drug-induced pneumotoxicity.[2] The bioactivation of 3-MI is a critical event, converting the relatively inert parent compound into reactive electrophilic intermediates that can covalently bind to cellular macromolecules, leading to cellular damage.[3][4]
This bioactivation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2] Several CYP isoforms, including CYP2F1, CYP1A2, CYP2A6, and CYP2E1, have been identified as key players in the metabolic transformation of 3-MI.[3][5][6] The metabolic pathways are diverse and include dehydrogenation to form the highly reactive 3-methyleneindolenine, as well as hydroxylation and epoxidation to produce various other metabolites.[6][7][8] Understanding the contribution of specific P450 enzymes to these pathways is crucial for predicting and mitigating 3-MI-related toxicity and for the broader study of drug-drug interactions.
The Role of α-Methylbenzylaminobenzotriazole as a P450 Probe
To elucidate the role of P450 enzymes in 3-MI metabolism, specific and broad-spectrum inhibitors are invaluable tools. Alpha-Methylbenzylaminobenzotriazole (α-MABT) is a mechanism-based inhibitor of cytochrome P450 enzymes.[5] As a "suicide substrate," α-MABT is metabolically activated by P450s into a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation.[5][9] This characteristic makes it a powerful probe for investigating P450-mediated metabolic pathways. By observing the reduction in 3-MI metabolism in the presence of α-MABT, researchers can confirm the involvement of P450 enzymes and quantify their contribution to the overall metabolic clearance of 3-MI.[5]
This application note provides a detailed protocol for utilizing α-MABT to study the in vitro metabolism of 3-methylindole using human liver microsomes, followed by the analysis of key metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Experimental Workflow
Caption: Figure 1. High-level experimental workflow.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number | Storage |
| 3-Methylindole (Skatole) | Sigma-Aldrich | M51458 | Room Temperature |
| α-Methylbenzylaminobenzotriazole | Toronto Research Chemicals | M293450 | 2-8°C |
| Pooled Human Liver Microsomes | Corning | 452161 | -80°C |
| NADPH, tetrasodium salt | Sigma-Aldrich | N1630 | -20°C |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | - | 2-8°C |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 | Room Temperature |
| Methanol (LC-MS Grade) | Fisher Scientific | A456-4 | Room Temperature |
| Formic Acid (LC-MS Grade) | Thermo Scientific | 85178 | Room Temperature |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 | Room Temperature |
| 96-well plates | VWR | 82050-796 | Room Temperature |
Safety Precautions: 3-Methylindole has a strong, unpleasant odor and can be irritating to the eyes, respiratory system, and skin.[10][11][12] Handle in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12] Consult the Safety Data Sheet (SDS) for both 3-methylindole and α-Methylbenzylaminobenzotriazole before use.[13]
Protocol: In Vitro Inhibition of 3-Methylindole Metabolism
This protocol is designed to determine the IC50 value of α-MABT for the inhibition of 3-MI metabolism in human liver microsomes.
1. Preparation of Stock Solutions:
-
3-Methylindole (100 mM): Dissolve 13.12 mg of 3-methylindole in 1 mL of methanol.
-
α-Methylbenzylaminobenzotriazole (10 mM): Dissolve 2.36 mg of α-MABT in 1 mL of methanol.
-
NADPH (20 mM): Dissolve 16.63 mg of NADPH in 1 mL of 0.1 M potassium phosphate buffer (pH 7.4). Prepare fresh daily.
2. Preparation of Working Solutions:
-
3-Methylindole Working Solution (1 mM): Dilute the 100 mM stock solution 1:100 in methanol.
-
α-MABT Working Solutions: Perform serial dilutions of the 10 mM stock solution in methanol to achieve a range of concentrations (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.3, 0.1, 0 µM).
3. In Vitro Incubation:
-
Pre-incubation:
-
In a 96-well plate, add 2 µL of the appropriate α-MABT working solution to each well. For the control (0% inhibition), add 2 µL of methanol.
-
Add 178 µL of a master mix containing 0.1 M potassium phosphate buffer (pH 7.4) and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 20 µL of a pre-warmed mixture of 3-MI working solution (final concentration 10 µM) and NADPH solution (final concentration 1 mM).
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
-
Reaction Termination:
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 3-MI).
-
Seal the plate and vortex for 1 minute.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analytical Method: LC-MS/MS for 3-Methylindole and Metabolites
A validated LC-MS/MS method is essential for the accurate quantification of 3-MI and its primary metabolites.
1. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Methylindole | 132.1 | 117.1 |
| 3-Methyleneindolenine (trapped as GSH adduct) | 438.2 | 309.1 |
| Indole-3-carbinol | 148.1 | 130.1 |
| 3-Methyloxindole | 148.1 | 133.1 |
| Internal Standard (d5-3-Methylindole) | 137.1 | 122.1 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Data Analysis and Interpretation
-
Quantification: Generate standard curves for 3-MI and its metabolites to determine their concentrations in each sample.
-
Calculate Percent Inhibition:
-
Determine the rate of 3-MI depletion or metabolite formation in the presence and absence of α-MABT.
-
Calculate the percent inhibition for each concentration of α-MABT using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the α-MABT concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of α-MABT that causes 50% inhibition of 3-MI metabolism.
-
Illustrative Metabolic Pathways and Inhibition
Caption: Figure 2. 3-MI metabolism and α-MABT inhibition.
Conclusion
The use of α-Methylbenzylaminobenzotriazole provides a robust method for investigating the role of cytochrome P450 enzymes in the metabolism of 3-methylindole. By following the detailed protocol outlined in this application note, researchers can effectively quantify the inhibitory effects of α-MABT and gain valuable insights into the bioactivation pathways of 3-MI. This knowledge is fundamental for assessing the toxicological risks associated with 3-MI exposure and for understanding the broader implications of P450-mediated drug metabolism.
References
-
Thornton-Manning, J. R., et al. (1991). Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding. Journal of Pharmacology and Experimental Therapeutics, 276(1), 21–29. [Link]
-
Yost, G. S., et al. (1989). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and this compound. Drug Metabolism and Disposition, 17(1), 37-42. [Link]
-
Lanza, D. L., et al. (1999). Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes. Drug Metabolism and Disposition, 27(7), 798-803. [Link]
-
Zhou, C., et al. (2008). 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively. Journal of Pharmacology and Experimental Therapeutics, 326(2), 563-573. [Link]
-
Skiles, G. L., & Yost, G. S. (1996). Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole. Chemical Research in Toxicology, 9(1), 291-297. [Link]
-
Diaz, G. J., & Squires, E. J. (1999). Identification of phase I metabolites of 3-methylindole produced by pig liver microsomes. Journal of Agricultural and Food Chemistry, 47(9), 3844-3849. [Link]
-
Ruangyuttikarn, W., et al. (1991). Metabolism and bioactivation of 3-methylindole by Clara cells, alveolar macrophages, and subcellular fractions from rabbit lungs. Drug Metabolism and Disposition, 19(5), 977-984. [Link]
- Yan, Z., & Caldwell, G. W. (Eds.). (2021). Cytochrome P450: In Vitro Methods and Protocols. Humana Press.
-
DOKUMEN.PUB. (n.d.). Cytochrome P450: In Vitro Methods and Protocols (Methods in Pharmacology and Toxicology) 1071615416, 9781071615416. Retrieved from [Link]
-
Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 10(4), 219. [Link]
-
Zamaratskaia, G., & Jastrebova, J. (2006). Application of liquid chromatography-mass spectrometry for determination of indole and 3-methylindole in porcine adipose tissue. Chromatographia, 64(7-8), 435-439. [Link]
-
Islam, M. R., et al. (2021). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 26(24), 7565. [Link]
-
Kumar, P., & Jones, D. P. (2010). In vitro and in silico Approaches to Study Cytochrome P450-Mediated Interactions. Life Sciences, 87(1-2), 1-8. [Link]
-
Bray, T. M., & Kirkland, J. B. (1990). The metabolic basis of 3-methylindole-induced pneumotoxicity. Pharmacology & Therapeutics, 46(1), 105-118. [Link]
-
MB Biosciences. (n.d.). Cytochrome P450 Induction Assay. Retrieved from [Link]
-
Skiles, G. L., et al. (1992). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 5(6), 853-857. [Link]
-
Zamaratskaia, G., & Jastrebova, J. (2006). Application of LC–MS for Determination of Indole and 3-Methylindole in Porcine Adipose Tissue. Chromatographia, 64, 435–439. [Link]
-
Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology, 20(2), 262-272. [Link]
-
PubChem. (n.d.). Skatole. Retrieved from [Link]
-
Cohizon Life Sciences. (2022). MATERIAL SAFETY DATA SHEET - 2-AMINOBENZOTRIFLUORIDE. Retrieved from [Link]
-
Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Retrieved from [Link]
-
Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 10(4), 219. [Link]
-
Wikipedia. (n.d.). List of cytochrome P450 modulators. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]
-
Stuart, M. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Journal of Pharmaceutical Practice, 15(1), 4. [Link]
-
Dirty Medicine. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes) [Video]. YouTube. [Link]
Sources
- 1. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. xenotech.com [xenotech.com]
- 11. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. mdpi.com [mdpi.com]
Application Note: Leveraging α-Methylbenzylaminobenzotriazole for Selective Cytochrome P450 Inhibition in Drug Metabolism Studies
Introduction: The Critical Role of Reaction Phenotyping in Drug Development
In the landscape of drug discovery and development, a thorough understanding of a candidate compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. The metabolic fate of a drug not only governs its efficacy and duration of action but also presents potential liabilities such as toxic metabolite formation and drug-drug interactions (DDIs).[1][2] The Cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is responsible for the phase I metabolism of a vast majority of xenobiotics, including approximately 95% of all marketed drugs.[3][4]
Given the polymorphic nature and inducibility of several key CYP isozymes (e.g., CYP2D6, CYP2C9, CYP2C19, CYP3A4), identifying which specific enzymes are responsible for a drug's clearance—a process known as reaction phenotyping—is a regulatory expectation and a critical step in risk assessment.[5][6] This knowledge allows researchers to predict potential DDIs, where co-administered drugs might inhibit or induce a specific CYP, leading to altered plasma concentrations and potentially adverse events.[3][6]
While recombinant enzymes provide a definitive but isolated view, the use of chemical inhibitors in complex biological matrices like human liver microsomes (HLMs) offers a physiologically relevant and efficient screening method.[6] This guide focuses on the application of α-Methylbenzylaminobenzotriazole (α-MB) , a potent and selective mechanism-based inhibitor, as a sophisticated tool for elucidating the contribution of specific CYP enzymes to a compound's metabolic pathway.
Profile of a Specialized Tool: α-Methylbenzylaminobenzotriazole (α-MB)
α-MB is a chemical probe used to investigate the involvement of cytochrome P450 monooxygenases in metabolic pathways.[7] It belongs to the class of mechanism-based inhibitors, also known as "suicide substrates."
| Property | Value | Reference |
| IUPAC Name | N-(1-phenylethyl)benzotriazol-1-amine | [8] |
| CAS Number | 105026-61-7 | [8] |
| Molecular Formula | C₁₄H₁₄N₄ | [8] |
| Molecular Weight | 238.29 g/mol | [8] |
Mechanism of Action: Irreversible Suicide Inhibition
Unlike reversible inhibitors that compete with the substrate for the enzyme's active site, α-MB requires catalytic activation by the CYP enzyme itself. The enzyme metabolizes α-MB into a highly reactive intermediate, which then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[7][9][10] This time-dependent and NADPH-dependent process is a hallmark of mechanism-based inhibition and necessitates a pre-incubation step in experimental protocols to ensure maximal enzyme inactivation before introducing the test compound.
Selectivity Profile: A Finer Tool than Pan-Inhibitors
α-MB was developed as a more selective analog of the widely used non-specific CYP inhibitor, 1-aminobenzotriazole (ABT).[7] While ABT is often employed to broadly distinguish CYP-mediated metabolism from other pathways, its utility can be complicated by its inhibition of non-CYP enzymes and incomplete inactivation of certain CYP isozymes.[11][12][13][14]
In contrast, α-MB exhibits marked selectivity for phenobarbital-inducible CYP isozymes (homologues of rabbit forms 2 and 5, which include members of the human CYP2B and CYP3A families).[7] This makes it a more precise tool for identifying the involvement of these specific subfamilies.
| Enzyme Activity Probe | Inhibitor (0.01 mM) | % Inhibition | Implication |
| Benzphetamine N-demethylase | α-MB | 82% | High sensitivity (CYP2B/3A marker) |
| 3-Methylindole Turnover | α-MB | 74% | High sensitivity |
| 3-Methylindole Turnover | ABT | 47% | Lower sensitivity than α-MB |
| 7-Ethoxyresorufin O-deethylase | α-MB | 28% | Low sensitivity (CYP1A marker) |
| Data synthesized from studies in goat lung microsomes, demonstrating the selective nature of α-MB compared to the broader inhibitor ABT.[7] |
Application: Reaction Phenotyping Using α-MB in Human Liver Microsomes
The primary application of α-MB is to determine if a test compound is a substrate for the CYP isozymes it selectively inactivates. The experiment involves comparing the rate of disappearance of the test compound in a metabolic stability assay in the presence and absence of α-MB. A significant decrease in the metabolic rate (i.e., a longer half-life) when α-MB is present provides strong evidence that the targeted CYPs are involved in the compound's clearance.
Experimental Design & Key Considerations
-
Test System: Pooled Human Liver Microsomes (HLMs) are the standard in vitro system for these studies. They contain a rich complement of Phase I enzymes and are readily available.[15][16]
-
Cofactor Requirement: CYP enzymes require a cofactor, typically provided as an NADPH-regenerating system, to function.[15]
-
Pre-incubation is Mandatory: Due to the mechanism-based nature of α-MB, a pre-incubation period with the microsomes and NADPH is essential to allow for the inactivation of the target enzymes before the test compound is introduced.
-
Controls: A "vehicle control" (e.g., DMSO) incubation without α-MB is run in parallel to establish the baseline rate of metabolism.
-
Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the parent compound at each time point.[15][17]
Detailed Experimental Protocol
This protocol outlines a typical reaction phenotyping experiment in HLMs to assess the impact of α-MB on the metabolic stability of a test compound.
Reagent Preparation
-
Test Compound Stock (1 mM): Prepare in DMSO.
-
α-MB Stock (10 mM): Prepare in DMSO.
-
Human Liver Microsomes (20 mg/mL): Thaw cryopreserved HLMs on ice just before use.
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and keep at 37°C.
-
NADPH Regenerating System: Prepare fresh according to the manufacturer's instructions.[15]
-
Quench Solution: Prepare cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
Incubation Procedure
All incubations are performed at 37°C, typically with shaking.
-
Master Mix Preparation: For each condition (Vehicle Control and +α-MB), prepare a master mix containing buffer, HLM (to a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Add α-MB (to a final concentration of 10 µM) or an equivalent volume of vehicle to the respective master mixes. Pre-incubate for 15-30 minutes at 37°C to allow for enzyme inactivation.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound (to a final concentration of 1 µM) to the pre-incubated master mixes.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture into a separate 96-well plate containing cold Quench Solution.[15][17] The T=0 sample should be taken immediately after adding the test compound.
Sample Analysis & Data Interpretation
-
Protein Precipitation: Centrifuge the quenched sample plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear portion of this curve equals the negative rate constant of elimination (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein) .
-
Interpreting the Results
The results are interpreted by comparing the metabolic stability parameters between the control and the α-MB-treated incubations.
| Condition | Example t½ (min) | Example Clint (µL/min/mg) | Interpretation |
| Vehicle Control | 15 | 92.4 | Baseline metabolic rate. |
| + α-MB (10 µM) | >60 | <23.1 | A >4-fold increase in half-life strongly indicates that CYP isozymes sensitive to α-MB (e.g., CYP3A4, CYP2B6) are major contributors to the compound's metabolism. |
| + α-MB (10 µM) | 18 | 77.0 | A minimal change suggests that α-MB-sensitive CYPs play a minor or no role in the compound's metabolism. Other enzymes may be responsible. |
Conclusion and Future Steps
α-Methylbenzylaminobenzotriazole is a valuable and selective tool for probing the role of specific CYP450 subfamilies in drug metabolism. Its use in a well-designed metabolic stability assay with a mandatory pre-incubation step can provide clear, actionable data during the lead optimization phase of drug discovery. By identifying metabolic pathways early, project teams can make informed decisions to mitigate risks of DDIs and unfavorable pharmacokinetic profiles.
If α-MB significantly inhibits the metabolism of a compound, subsequent studies using a panel of individual recombinant human CYP enzymes are recommended to definitively identify the specific isozyme(s) responsible.[6] This tiered approach, starting with selective inhibitors like α-MB and progressing to more granular methods, forms the foundation of a robust reaction phenotyping strategy.
References
-
Carlson, G. P., & Neta, J. (1990). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and Alpha-Methylbenzylaminobenzotriazole. PubMed. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
Xia, Y., et al. (2020). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
Kent, U. M., & Hollenberg, P. F. (1996). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Biological Chemistry. Available at: [Link]
-
Gorrod, J. W., & Sfairi, T. (1997). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. PubMed. Available at: [Link]
-
Visikol. (2023). Reaction Phenotyping Assay. Visikol. Available at: [Link]
-
Masubuchi, Y., et al. (1998). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. PubMed. Available at: [Link]
-
Atkinson, A., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Clinical and Translational Science. Available at: [Link]
-
Cyprotex. (n.d.). Reaction Phenotyping Assay. Evotec. Available at: [Link]
-
Sun, Q., et al. (2011). 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase. Drug Metabolism and Disposition. Available at: [Link]
-
Kitteringham, N. R., et al. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Chemical Research in Toxicology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Atkinson, A., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. PubMed. Available at: [Link]
- Huckabee, B. K., et al. (2000). Process for the preparation of N-benzylamines. Google Patents.
-
Kumar, G. N., & Surapaneni, S. (2001). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism. Available at: [Link]
-
Senanayake, C. H., et al. (1996). Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. The Journal of Organic Chemistry. Available at: [Link]
-
Ortiz de Montellano, P. R. (2011). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Current Drug Metabolism. Available at: [Link]
-
BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. BioIVT. Available at: [Link]
-
Strelevitz, T. J., et al. (2012). Is 1-aminobenzotriazole an appropriate in vitro tool as a nonspecific cytochrome P450 inactivator? Drug Metabolism and Disposition. Available at: [Link]
-
Lee, M. Y., & Lee, S. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences. Available at: [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. Available at: [Link]
-
Carlier, J., et al. (2017). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis. Available at: [Link]
-
Atkinson, A., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. ResearchGate. Available at: [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. bioivt.com [bioivt.com]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. Reaction Phenotyping Assay [visikol.com]
- 6. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C14H14N4 | CID 119340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Is 1-aminobenzotriazole an appropriate in vitro tool as a nonspecific cytochrome P450 inactivator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Application of α-Methylbenzylaminobenzotriazole in Toxicology Research: A Detailed Guide for Scientists
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of α-Methylbenzylaminobenzotriazole (α-MB) in toxicology research. It delves into the mechanistic basis of its utility as a selective cytochrome P450 (CYP450) inhibitor and offers detailed protocols for its integration into key toxicological assays.
Introduction: Unmasking Metabolic Activation with α-Methylbenzylaminobenzotriazole
In the field of toxicology, understanding the metabolic fate of xenobiotics is paramount. Many compounds are not toxic in their parent form but become so after being metabolized by enzymes in the body, a process known as metabolic activation. The cytochrome P450 superfamily of enzymes, particularly those in the liver, are major players in this process.[1] α-Methylbenzylaminobenzotriazole (α-MB) is a potent tool for dissecting the role of specific CYP450 isoforms in the bioactivation of potentially toxic compounds.
α-MB acts as a mechanism-based inactivator, also known as a "suicide substrate," of CYP450 enzymes.[2] It exhibits selectivity for phenobarbital-inducible CYP450 isozymes, making it particularly useful for investigating the contribution of these specific enzymes to the toxicity of a test compound. By comparing the toxicological effects of a substance in the presence and absence of α-MB, researchers can elucidate whether its toxicity is mediated by these CYP450 isoforms.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of α-MB is crucial for its effective use in in vitro and in vivo studies.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₄ | PubChem CID: 119340 |
| Molecular Weight | 238.29 g/mol | PubChem CID: 119340 |
| Appearance | White to off-white solid | (General observation for similar compounds) |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is limited. | (Inferred from common properties of similar small molecules) |
Protocol for Determining Solubility and Stability in Cell Culture Media
Since the solubility and stability of α-MB can be influenced by the specific components of cell culture media, it is recommended to determine these parameters experimentally.[3]
Objective: To determine the maximum soluble concentration and stability of α-MB in a specific cell culture medium.
Materials:
-
α-Methylbenzylaminobenzotriazole (α-MB)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) system with a suitable column and UV detector or a mass spectrometer (LC-MS/MS)
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of α-MB in DMSO (e.g., 100 mM).
-
Serial Dilutions: Serially dilute the α-MB stock solution in the cell culture medium to create a range of concentrations (e.g., 1 µM to 1 mM).
-
Solubility Assessment (Kinetic Solubility):
-
Incubate the dilutions at 37°C for a short period (e.g., 1-2 hours).
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of α-MB using a validated HPLC or LC-MS/MS method.
-
The highest concentration that remains in solution is the kinetic solubility.
-
-
Stability Assessment:
-
Prepare a solution of α-MB in the cell culture medium at a concentration below its determined kinetic solubility.
-
Incubate the solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take an aliquot of the solution.
-
Analyze the concentration of the remaining α-MB by HPLC or LC-MS/MS.
-
A decrease in concentration over time indicates instability.
-
Synthesis of α-Methylbenzylaminobenzotriazole
The synthesis of α-MB can be achieved through a multi-step process. The following is a representative synthetic route.[4]
Reaction Scheme:
-
Formation of 1-aminobenzotriazole: This can be synthesized from o-phenylenediamine and sodium nitrite in the presence of an acid.
-
Reductive Amination: 1-aminobenzotriazole is then reacted with acetophenone in the presence of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to yield N-(α-methylbenzyl)-1H-benzotriazol-1-amine (α-MB).
Disclaimer: This is a generalized synthetic scheme. Researchers should consult detailed synthetic organic chemistry literature and ensure they are equipped with the necessary expertise and safety measures before attempting any chemical synthesis.
Mechanism of Action: Suicide Inhibition of Cytochrome P450
α-MB's utility in toxicology stems from its specific mechanism of action as a suicide inhibitor of CYP450 enzymes.
The process begins with α-MB binding to the active site of a susceptible CYP450 enzyme. The enzyme then catalyzes the oxidation of the aminobenzotriazole moiety. This enzymatic transformation converts α-MB into a highly reactive intermediate. This reactive species then covalently binds to the heme prosthetic group or the apoprotein of the CYP450 enzyme, leading to its irreversible inactivation.[5]
Caption: Mechanism of CYP450 suicide inhibition by α-MB.
Application Notes and Protocols
The primary application of α-MB in toxicology is to determine the involvement of phenobarbital-inducible CYP450 enzymes in the metabolic activation of a test compound. This is achieved by comparing the results of toxicological assays in the presence and absence of α-MB. A significant reduction in toxicity in the presence of α-MB suggests that the compound's toxicity is, at least in part, mediated by the inhibited CYP450 isoforms.
Investigating CYP450-Mediated Cytotoxicity
Objective: To determine if the cytotoxicity of a test compound is dependent on its metabolism by phenobarbital-inducible CYP450 enzymes.
Assay Principle: The cytotoxicity of the test compound is assessed in a suitable cell line (e.g., HepG2, primary hepatocytes) with and without pre-incubation with α-MB. A reduction in cytotoxicity in the presence of α-MB indicates metabolic activation.
Materials:
-
Cell line expressing relevant CYP450 enzymes (e.g., HepG2 cells, or cells engineered to express specific CYPs)
-
Cell culture medium and supplements
-
Test compound
-
α-Methylbenzylaminobenzotriazole (α-MB)
-
Cytotoxicity assay kit (e.g., MTT, MTS, or LDH release assay)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation with α-MB:
-
Prepare a working solution of α-MB in cell culture medium. The final concentration should be sufficient to inhibit the target CYP450 enzymes (e.g., 10-100 µM), but non-toxic to the cells. This should be determined in a preliminary experiment.
-
Remove the old medium from the cells and add the medium containing α-MB to the appropriate wells.
-
Incubate for a sufficient time to allow for CYP450 inactivation (e.g., 30-60 minutes).
-
Include control wells with medium only (no α-MB).
-
-
Treatment with Test Compound:
-
Prepare serial dilutions of the test compound in cell culture medium (with and without α-MB).
-
Add the test compound solutions to the wells.
-
Include vehicle controls (with and without α-MB).
-
-
Incubation: Incubate the plates for a suitable duration (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the cell viability for each concentration of the test compound in the presence and absence of α-MB.
-
Plot the dose-response curves and determine the IC₅₀ values.
-
A significant increase in the IC₅₀ value in the presence of α-MB indicates that the cytotoxicity of the test compound is mediated by the inhibited CYP450 enzymes.
-
Caption: Workflow for investigating CYP450-mediated cytotoxicity.
Assessing Metabolic Activation in the Ames Test
Objective: To determine if a test compound is converted to a mutagen by phenobarbital-inducible CYP450 enzymes.
Assay Principle: The bacterial reverse mutation assay (Ames test) is performed with a metabolically active liver fraction (S9 mix) in the presence and absence of α-MB.[6] A decrease in the number of revertant colonies in the presence of α-MB suggests that the mutagenicity is due to metabolic activation by the inhibited CYP450 enzymes.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli tester strain (e.g., WP2 uvrA)
-
Top agar
-
Minimal glucose agar plates
-
Test compound
-
α-Methylbenzylaminobenzotriazole (α-MB)
-
S9 mix (from phenobarbital-induced rat liver)
-
Positive and negative controls
Protocol:
-
Preparation: Prepare overnight cultures of the tester strains. Prepare solutions of the test compound, α-MB, and controls.
-
Pre-incubation:
-
In a sterile tube, combine the S9 mix and a solution of α-MB (or vehicle).
-
Incubate this mixture for a short period (e.g., 15-30 minutes) at 37°C to allow for CYP450 inhibition.
-
-
Ames Test (Pre-incubation Method):
-
To the pre-incubated S9/α-MB mixture, add the bacterial tester strain and the test compound.
-
Incubate this mixture for 20-30 minutes at 37°C.
-
Add molten top agar to the tube, vortex briefly, and pour onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis:
-
Compare the number of revertant colonies for the test compound in the presence and absence of α-MB.
-
A significant reduction in the number of revertants in the presence of α-MB indicates that the mutagenicity is dependent on metabolic activation by the inhibited CYP450 enzymes.
-
Evaluating Genotoxicity in the In Vitro Micronucleus Assay
Objective: To determine if a test compound induces chromosomal damage after metabolic activation by phenobarbital-inducible CYP450 enzymes.
Assay Principle: The in vitro micronucleus assay is conducted on mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with an S9 mix in the presence and absence of α-MB.[7] A decrease in the frequency of micronuclei in the presence of α-MB suggests that the genotoxicity is mediated by the inhibited CYP450 enzymes.
Materials:
-
Mammalian cell line or primary cells
-
Cell culture medium and supplements
-
Test compound
-
α-Methylbenzylaminobenzotriazole (α-MB)
-
S9 mix (from phenobarbital-induced rat liver)
-
Cytochalasin B (for cytokinesis-block method)
-
Fixatives and staining reagents
-
Microscope slides
-
Microscope
Protocol:
-
Cell Culture: Culture the cells to a suitable confluency.
-
Treatment:
-
Prepare a treatment medium containing the S9 mix and the test compound, with or without a pre-incubation step with α-MB (similar to the Ames test protocol).
-
Expose the cells to the treatment medium for a short period (e.g., 3-6 hours).
-
Wash the cells and replace with fresh medium.
-
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells. The incubation time is typically 1.5-2 cell cycles.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining and Scoring: Stain the slides with a suitable DNA stain (e.g., Giemsa, DAPI) and score the frequency of micronuclei in binucleated cells.
-
Data Analysis:
-
Compare the frequency of micronucleated cells for the test compound in the presence and absence of α-MB.
-
A statistically significant decrease in the micronucleus frequency in the presence of α-MB indicates that the genotoxicity is dependent on metabolic activation by the inhibited CYP450 enzymes.
-
Conclusion and Future Perspectives
α-Methylbenzylaminobenzotriazole is an invaluable tool in toxicology research, enabling scientists to probe the role of specific CYP450 isoforms in the metabolic activation of xenobiotics. The detailed protocols provided in this guide offer a framework for incorporating α-MB into standard toxicological assays to gain deeper insights into the mechanisms of chemical-induced toxicity. As our understanding of the complexities of drug metabolism and toxicity continues to evolve, the strategic use of selective enzyme inhibitors like α-MB will remain a cornerstone of mechanistic toxicology and predictive safety assessment in drug development.
References
-
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (2017). Retrieved from [Link]
-
Ames Mutagenicity Testing with Recombinant Human P450 - Todd Porter - Grantome. (n.d.). Retrieved from [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016). Retrieved from [Link]
-
Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed Central. (n.d.). Retrieved from [Link]
-
An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed. (n.d.). Retrieved from [Link]
-
Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. (n.d.). Retrieved from [Link]
-
A simplified protocol for the mouse bone marrow micronucleus assay - PubMed. (n.d.). Retrieved from [Link]
-
Mechanism-Based Inhibition of CYP450: An Indicator of Drug-Induced Hepatotoxicity. (2025). Retrieved from [Link]
-
Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PubMed. (2024). Retrieved from [Link]
-
Bacterial Reverse Mutation Assay (Ames Test) GLP Report - Bulldog-Bio. (n.d.). Retrieved from [Link]
-
Cytochrome P450-mediated toxicity of therapeutic drugs - ResearchGate. (n.d.). Retrieved from [Link]
-
A Review on: Synthesis of Benzotriazole - ijariie. (n.d.). Retrieved from [Link]
-
Micronucleus Assay: The State of Art, and Future Directions - PMC - NIH. (n.d.). Retrieved from [Link]
-
In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - MDPI. (n.d.). Retrieved from [Link]
-
CYP metabolism & inhibition assays - YouTube. (2021). Retrieved from [Link]
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC - NIH. (n.d.). Retrieved from [Link]
-
Using the comet and micronucleus assays for genotoxicity studies: A review - PubMed. (n.d.). Retrieved from [Link]
-
for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE - European Union. (2021). Retrieved from [Link]
- CN102875483A - Synthesis technique of benzotriazole - Google Patents. (n.d.).
-
Synthesis of Aminobenzotriazoles. (n.d.). Retrieved from [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. (n.d.). Retrieved from [Link]
-
Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suicide inhibition - Wikipedia. (n.d.). Retrieved from [Link]
-
Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation - Sci-Hub. (n.d.). Retrieved from [Link]
Sources
- 1. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using the comet and micronucleus assays for genotoxicity studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of α-Methylbenzylaminobenzotriazole and its Putative Metabolites in Biological Matrices
Abstract
This application note presents a robust and sensitive analytical methodology for the simultaneous detection and quantification of α-Methylbenzylaminobenzotriazole (α-MBTA) and its predicted metabolites in biological matrices, such as plasma and liver microsomes. α-MBTA is recognized as a mechanism-based inhibitor of cytochrome P450 (CYP450) enzymes, making the characterization of its metabolic fate crucial for understanding its pharmacological and toxicological profile.[1][2] This guide provides detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers in drug metabolism, pharmacokinetics, and toxicology.
Introduction: The Significance of α-MBTA Metabolism
α-Methylbenzylaminobenzotriazole (α-MBTA) is a potent inactivator of cytochrome P450 monooxygenases, with selective effects on specific CYP isozymes.[1] Its inhibitory action is fundamental in drug-drug interaction studies and for probing the role of CYP enzymes in xenobiotic metabolism. The biotransformation of α-MBTA is presumed to be mediated by CYP450 enzymes, leading to the formation of various metabolites. Understanding this metabolic pathway is critical for several reasons:
-
Pharmacological Activity: Metabolites may retain, lose, or gain pharmacological activity, including CYP inhibition, compared to the parent compound.
-
Toxicological Profile: Metabolic activation can sometimes lead to the formation of reactive intermediates that may cause cellular toxicity.
-
Pharmacokinetic Properties: Metabolism significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, affecting its efficacy and duration of action.
Given the limited direct literature on α-MBTA metabolism, this guide proposes a theoretical metabolic pathway based on the known metabolism of structurally related benzotriazole derivatives and general principles of drug metabolism.[3] The primary metabolic routes are predicted to be hydroxylation of the aromatic rings and N-dealkylation.
Predicted Metabolic Pathway of α-MBTA
The metabolism of α-MBTA is likely to proceed through Phase I reactions catalyzed by CYP450 enzymes. The proposed major metabolic transformations are hydroxylation and N-dealkylation, as illustrated in the diagram below.
Caption: Predicted Phase I metabolic pathway of α-Methylbenzylaminobenzotriazole.
Analytical Methodology: A Step-by-Step Protocol
This section details a complete workflow for the extraction and analysis of α-MBTA and its putative metabolites from biological samples.
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is crucial for removing interfering matrix components and concentrating the analytes of interest, thereby enhancing the sensitivity and robustness of the LC-MS/MS analysis.[4][5] A mixed-mode SPE protocol is recommended for the simultaneous extraction of the parent compound and its more polar metabolites.[6]
Caption: Solid-Phase Extraction (SPE) workflow for α-MBTA and its metabolites.
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma or microsomal incubation mixture, add an internal standard (e.g., a deuterated analog of α-MBTA). Dilute the sample with 400 µL of 4% phosphoric acid in water to reduce viscosity and adjust the pH.[4]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of hexane to remove lipids and other non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for the quantification of drugs and their metabolites in complex biological matrices.[7][8]
Instrumentation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| α-MBTA | [To be determined] | [To be determined] | [To be determined] |
| Hydroxylated Metabolite 1 | [To be determined] | [To be determined] | [To be determined] |
| Hydroxylated Metabolite 2 | [To be determined] | [To be determined] | [To be determined] |
| N-dealkylated Metabolite | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, must be determined experimentally by infusing pure standards of the analytes and the internal standard into the mass spectrometer.
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.
-
Linearity and Range: The method should be linear over a defined concentration range, with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analytes in the biological matrix under various storage and handling conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and implementation of an analytical method for α-Methylbenzylaminobenzotriazole and its putative metabolites. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with the proposed metabolic pathway, offer a solid starting point for researchers in the fields of drug metabolism and pharmacokinetics. The successful application of this methodology will contribute to a better understanding of the ADME and toxicological properties of this important CYP450 inhibitor.
References
-
ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Retrieved from [Link]
-
PubMed. (1989). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and this compound. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. Sample preparation procedure for analysis of 1H-benzotriazole.... Retrieved from [Link]
-
PubMed. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
PubMed. (2013). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Growing Science. (2025). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications. Retrieved from [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
PubMed Central. (2015). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
-
PubMed Central. (2018). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Retrieved from [Link]
-
PubMed. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. Retrieved from [Link]
-
YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
PubMed Central. (2014). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
-
PubMed. (2021). Alpha-amylase as molecular target for treatment of diabetes mellitus: A comprehensive review. Retrieved from [Link]
-
PubMed. (1969). Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. agilent.com [agilent.com]
- 6. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing α-Methylbenzylaminobenzotriazole for Investigating Xenobiotic Metabolism
Introduction: The Critical Role of Cytochrome P450 in Xenobiotic Metabolism
The biotransformation of foreign compounds (xenobiotics), such as drugs, environmental pollutants, and dietary chemicals, is a fundamental process for detoxification and elimination.[1][2] This intricate process, known as xenobiotic metabolism, is primarily orchestrated by a superfamily of heme-containing enzymes called Cytochrome P450s (CYPs).[1][3] Found predominantly in the liver, these enzymes catalyze the initial Phase I oxidative reactions that are crucial for metabolizing the majority of prescribed drugs.[3][4][5] The CYP3A4 isozyme, in particular, is responsible for the metabolism of over 50% of clinically used medicines, making it a focal point in drug development and safety assessment.[4][6][7]
To understand a new chemical entity's metabolic fate, researchers rely on chemical inhibitors to probe the involvement of specific CYP enzymes. While broad or "pan-specific" inhibitors like 1-Aminobenzotriazole (ABT) are widely used to determine the overall contribution of CYPs to a compound's clearance, they lack the specificity to identify the roles of individual isozymes.[8][9] This is where more selective tools become indispensable. α-Methylbenzylaminobenzotriazole (α-MBAB), a derivative of ABT, serves as a valuable probe due to its preferential inhibition of certain CYP isozymes, offering a more nuanced approach to reaction phenotyping.[10]
Scientific Principles: The Power of Mechanism-Based Inhibition
α-MBAB is a mechanism-based inhibitor, also known as a "suicide substrate."[10] Unlike simple reversible inhibitors, mechanism-based inhibitors are catalytically activated by the target CYP enzyme into a reactive intermediate. This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[4][11][12]
The process is characterized by several key features:
-
NADPH-Dependence: The activation of the inhibitor requires the catalytic machinery of the CYP enzyme, including its cofactor, NADPH.[11]
-
Time-Dependence: Inactivation occurs over time as the enzyme processes more inhibitor molecules.
-
Irreversibility: The covalent modification permanently inactivates the enzyme.
For benzotriazole-based inhibitors, the CYP-mediated oxidation of the exocyclic amino group is believed to generate a highly reactive benzyne-like intermediate.[8][13] This intermediate then attacks the heme prosthetic group or the apoprotein of the enzyme, leading to the formation of a stable adduct and the loss of catalytic activity.[11][12]
Caption: Mechanism-based inactivation of Cytochrome P450 by α-MBAB.
Application Focus: Selective Inhibition of Phenobarbital-Inducible CYPs
The primary utility of α-MBAB lies in its selectivity. Studies have shown that α-MBAB preferentially inactivates the homologues of "phenobarbital-inducible" CYP isozymes (e.g., the CYP2B subfamily) over those inducible by polycyclic aromatic hydrocarbons (e.g., the CYP1A subfamily).[10] This makes it a superior tool to its parent compound, ABT, when investigating the involvement of these specific enzymes.
For example, in one study using goat lung microsomes, 0.01 mM α-MBAB demonstrated significantly greater inhibition of 3-methylindole metabolism compared to the same concentration of the pan-inhibitor ABT.[10] This selective action was correlated with its strong inhibition of benzphetamine N-demethylase activity (a marker for CYP2B activity) while only weakly affecting 7-ethoxyresorufin O-deethylase activity (a marker for CYP1A activity).[10]
Table 1: Comparative Inhibitory Profile of α-MBAB (0.01 mM)
| CYP Activity Marker | Target Isozyme Family | % Inhibition by α-MBAB | Reference |
| Benzphetamine N-demethylase | CYP2B Homologs | 82% | [10] |
| 7-Ethoxyresorufin O-deethylase | CYP1A Homologs | 28% | [10] |
| 3-Methylindole Turnover | Primarily CYP2B Homologs | 74% | [10] |
Key Considerations: While α-MBAB offers greater selectivity, it is crucial to acknowledge that no inhibitor is perfectly specific. The parent compound, ABT, has been reported to inhibit other drug-metabolizing enzymes, such as N-acetyltransferases (NATs), and may also act as an inducer for certain enzymes.[9][14] Such off-target effects should be considered when interpreting data, especially in complex biological systems.
Experimental Workflow & Protocols
The following section provides a detailed protocol for using α-MBAB to assess the contribution of specific CYP isozymes to the metabolism of a test compound in an in vitro liver microsome system.
Caption: General experimental workflow for an in vitro CYP inhibition assay.
Protocol: In Vitro CYP Inhibition Assay in Liver Microsomes
Objective: To determine the extent to which a test compound's metabolism is inhibited by α-MBAB, thereby implicating the involvement of susceptible CYP isozymes (e.g., CYP2B family).
Materials:
-
Pooled liver microsomes (from a relevant species, e.g., rat, human)
-
α-Methylbenzylaminobenzotriazole (α-MBAB)
-
Test Compound (TC)
-
NADPH Regenerating System (e.g., Solution A: G6P, MgCl₂; Solution B: NADP⁺, G6PDH)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold, containing an analytical internal standard (IS)
-
Positive control substrate (e.g., Benzphetamine or 7-ethoxy-4-(trifluoromethyl)coumarin for CYP2B)[11]
-
Incubator/water bath at 37°C
-
Microcentrifuge tubes and centrifuge
-
LC-MS/MS system
Procedure:
1. Reagent Preparation:
-
α-MBAB Stock: Prepare a 10 mM stock solution of α-MBAB in a suitable solvent (e.g., methanol or DMSO). Serially dilute to create working solutions. Note: Ensure the final solvent concentration in the incubation is low (<1%) to avoid affecting enzyme activity.
-
Test Compound Stock: Prepare a 10 mM stock of the TC in a suitable solvent. The final incubation concentration should typically be at or below its Km (if known).
-
Microsome Suspension: On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) with cold 0.1 M potassium phosphate buffer.
2. Pre-incubation for Enzyme Inactivation (Time-Dependent Inhibition):
-
Label microcentrifuge tubes for each condition: (a) Test (with α-MBAB), (b) Vehicle Control (with solvent), and (c) No-NADPH Control.
-
To the "Test" tubes, add the α-MBAB working solution to achieve the desired final concentration (e.g., 10 µM).[10]
-
To the "Vehicle Control" and "No-NADPH Control" tubes, add an equivalent volume of the solvent used for the α-MBAB stock.
-
Add the diluted microsome suspension to all tubes.
-
Add the NADPH regenerating system (Solutions A and B) to the "Test" and "Vehicle Control" tubes. Add buffer instead of the NADPH system to the "No-NADPH Control" tubes.
-
Vortex gently and pre-incubate all tubes for 15-30 minutes at 37°C. This step is critical to allow for the mechanism-based inactivation of the CYP enzymes by α-MBAB.
3. Initiation of Metabolic Reaction:
-
Following the pre-incubation, add the Test Compound to all tubes to initiate the metabolic reaction.
-
Vortex gently and return the tubes to the 37°C incubator. The incubation time will depend on the metabolic rate of the TC (typically 5-60 minutes).
4. Reaction Termination and Sample Processing:
-
Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. This will precipitate the microsomal proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
5. Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the Test Compound.
-
Monitor the peak area ratio of the TC to the IS.
Data Analysis and Interpretation:
-
Calculate the Percentage of TC Remaining:
-
Percent Remaining = (Peak Area Ratio in Sample / Peak Area Ratio in T=0 Sample) x 100
-
-
Calculate Percent Inhibition:
-
First, determine the metabolic clearance in the presence and absence of the inhibitor.
-
Metabolism in Vehicle = 100% - %TC Remaining (Vehicle Control)
-
Metabolism with Inhibitor = 100% - %TC Remaining (Test Sample)
-
% Inhibition = [(Metabolism in Vehicle - Metabolism with Inhibitor) / Metabolism in Vehicle] x 100
-
Interpretation of Results:
-
High Inhibition (>70%): A strong inhibition of TC metabolism by α-MBAB provides compelling evidence that the compound is a substrate for the CYP isozymes selectively targeted by α-MBAB (e.g., CYP2B family).
-
Moderate Inhibition (30-70%): Suggests that these CYPs play a role, but other enzymes may also be involved.
-
Low/No Inhibition (<30%): Indicates that the targeted CYPs are not major contributors to the TC's metabolism.
-
No-NADPH Control: Should show minimal loss of the TC, confirming that degradation is enzyme- and cofactor-dependent.
References
-
Ortiz de Montellano, P.R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. J Drug Metab Toxicol, 8(3), 046-073. [Link]
-
Brayden, R.D., & Franklin, M.R. (1988). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and Alpha-Methylbenzylaminobenzotriazole. PubMed. [Link]
-
Kent, U.M., & Hollenberg, P.F. (2000). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Aluri, K.C., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Clinical and Translational Science. [Link]
-
Hanna, I.H., & Franklin, M.R. (1997). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. PubMed. [Link]
-
Huckabee, B.K., et al. (2000). A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. Organic Process Research & Development. [Link]
-
Singh, P., et al. (2024). Synthesis, molecular docking, MD simulation, and In vitro alpha-amylase activity of some new imidazole derivatives. ResearchGate. [Link]
-
Deng, J., et al. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. Frontiers in Pharmacology. [Link]
-
Prescriber Update. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe. [Link]
-
Sun, Q., et al. (2011). 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase. Drug Metabolism and Disposition. [Link]
- EP1247799A2 - Process for the preparation of N-benzylamines.
-
Ortiz de Montellano, P.R. (2018). Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to... ResearchGate. [Link]
-
Ortiz de Montellano, P.R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. ResearchGate. [Link]
-
Cytochrome P450 3A4. Wikipedia. [Link]
-
Omics Online. (2024). Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification Pathways. Journal of Cellular & Molecular Biology. [Link]
-
Nebert, D.W., & Karp, C.L. (2021). The Role of CYP3A in Health and Disease. International Journal of Molecular Sciences. [Link]
-
Synthesis of N-methylbenzylamine. PrepChem.com. [Link]
-
Chevalier, F.D., et al. (2021). Xenobiotic-Metabolizing Enzymes in Trematodes. International Journal of Molecular Sciences. [Link]
-
Smith, R.E., et al. (2023). The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. Toxics. [Link]
- US6476268B1 - Preparation of N-benzylamines.
-
Ndlovu, H. (2024). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Scientific Research and Reports in Management. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 5. CYP3A4 - Wikipedia [en.wikipedia.org]
- 6. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes: comparative study with 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1-Aminobenzotriazole, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving alpha-Methylbenzylaminobenzotriazole
Introduction: Unveiling the Potential of a Versatile Benzotriazole Derivative
Alpha-Methylbenzylaminobenzotriazole (α-MB) is a significant member of the benzotriazole chemical family, a class of compounds renowned for their wide-ranging pharmacological activities.[1][2][3] Historically, α-MB has been characterized primarily as a suicide substrate and a selective inhibitor of cytochrome P-450 (CYP450) monooxygenases.[4] This mechanism-based inhibition has rendered it a valuable tool for investigating the metabolic pathways of xenobiotics and the bioactivation of potentially toxic compounds.[4][5] Specifically, α-MB has demonstrated preferential inhibition of phenobarbital-inducible CYP450 isozymes, making it a useful probe to dissect the roles of specific enzyme isoforms in drug and toxin metabolism.[4]
Beyond its established role in studying CYP450, the broader family of benzotriazole derivatives has shown a remarkable diversity of biological effects, including antimicrobial, antifungal, antiviral, and even potential anticancer activities.[1][2][3][6][7][8] This documented bioactivity within the benzotriazole scaffold suggests that α-MB may possess untapped potential in a variety of cell-based assay systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in cell-based assays. We will explore both its classical application in studying drug metabolism and propose novel assays to investigate its potential as an antimicrobial and cytotoxic agent. The protocols are designed to be robust and self-validating, with a focus on explaining the scientific principles behind the experimental choices.
Part 1: Investigating Drug Metabolism and CYP450 Inhibition
The primary and most well-documented application of this compound is in the study of cytochrome P450-mediated drug metabolism. Its function as a suicide inhibitor allows for the investigation of the role of specific CYP450 isozymes in the metabolic activation or detoxification of compounds.
Conceptual Workflow for CYP450 Inhibition Assay
This workflow outlines the key steps in utilizing α-MB to determine the involvement of CYP450 enzymes in the metabolism of a test compound.
Caption: Workflow for assessing CYP450-mediated compound metabolism using α-MB.
Protocol 1: Cell-Based Assay for Assessing CYP450-Mediated Cytotoxicity
This protocol details a method to determine if the cytotoxicity of a test compound is dependent on its metabolism by CYP450 enzymes.
Objective: To evaluate the role of CYP450 activity in the cytotoxicity of a novel chemical entity.
Materials:
-
Metabolically competent cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (α-MB)
-
Test compound
-
Vehicle control (e.g., DMSO)
-
Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Pre-incubation with α-MB:
-
Prepare a stock solution of α-MB in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the α-MB stock solution in culture medium to the desired final concentration (e.g., 10 µM). A concentration range may need to be optimized.
-
Carefully remove the old medium from the cells and add 100 µL of medium containing α-MB or vehicle control to the appropriate wells.
-
Incubate for 1-2 hours at 37°C. This pre-incubation allows α-MB to be metabolized to its active form and inhibit CYP450 enzymes.
-
-
Treatment with Test Compound:
-
Prepare a serial dilution of the test compound in culture medium.
-
Add the test compound to the wells already containing α-MB or vehicle.
-
Include control wells with medium only, vehicle only, α-MB only, and the test compound only.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be sufficient to observe the cytotoxic effects of the test compound.
-
-
Assessment of Cytotoxicity:
-
After the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions (e.g., MTT assay).
-
Measure the absorbance or luminescence using a plate reader.
-
Data Analysis and Interpretation:
| Treatment Group | Cell Viability (%) | Interpretation |
| Vehicle Control | 100 | Baseline cell health |
| Test Compound | 40 | Test compound exhibits cytotoxicity |
| α-MB + Test Compound | 85 | α-MB protects against cytotoxicity |
| α-MB only | 98 | α-MB is not cytotoxic at the tested concentration |
A significant increase in cell viability in the presence of α-MB compared to the test compound alone indicates that the cytotoxicity of the test compound is at least partially dependent on its metabolic activation by CYP450 enzymes.
Part 2: Exploring Novel Applications in Antimicrobial and Antitumor Screening
The diverse biological activities of benzotriazole derivatives suggest that α-MB could be a valuable tool in screening for novel antimicrobial and anticancer agents.[1][2][3] The following protocols are proposed as starting points for investigating these potential applications.
Protocol 2: Broth Microdilution Assay for Antimicrobial Activity
This protocol adapts a standard microbiology technique to screen for the antibacterial activity of this compound.
Objective: To determine the minimum inhibitory concentration (MIC) of α-MB against a panel of bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound (α-MB)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile 96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of α-MB Dilutions:
-
Prepare a 2-fold serial dilution of α-MB in the broth medium in a 96-well plate. The concentration range should be broad initially (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the α-MB dilutions.
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and vehicle).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of α-MB that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
-
Expected Outcome: If α-MB possesses antibacterial properties, a clear MIC value will be determined. This would warrant further investigation into its mechanism of action against the susceptible bacterial species.
Protocol 3: Cell Viability Assay for Antitumor Screening
This protocol outlines a method to assess the potential cytotoxic effects of this compound against cancer cell lines.
Objective: To evaluate the in vitro antitumor activity of α-MB.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Normal, non-cancerous cell line (e.g., MCF-10A) for selectivity assessment
-
Cell culture medium
-
This compound (α-MB)
-
Positive control (e.g., doxorubicin)
-
Cell viability reagent (e.g., AlamarBlue™, MTS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cancer and normal cells in separate 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well).
-
Allow cells to attach overnight.
-
-
Treatment:
-
Prepare a serial dilution of α-MB in culture medium.
-
Treat the cells with increasing concentrations of α-MB.
-
Include a positive control (doxorubicin) and a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the fluorescence or absorbance.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of α-MB that inhibits cell growth by 50%) for each cell line. A lower IC₅₀ value for cancer cells compared to normal cells would suggest selective antitumor activity.
Conceptual Pathway for Potential α-MB-Induced Apoptosis
Should α-MB demonstrate cytotoxic activity, further investigation into the mechanism of cell death would be necessary. The following diagram illustrates a hypothetical pathway leading to apoptosis that could be investigated.
Caption: Hypothetical apoptotic pathway induced by α-MB.
Conclusion: A Compound of Established Utility and Untapped Potential
This compound is a well-established tool for probing the intricacies of CYP450-mediated metabolism. The protocols outlined in this guide provide a robust framework for its application in this classical context. Furthermore, based on the broader pharmacological profile of benzotriazole derivatives, we have proposed novel applications for α-MB in the screening of antimicrobial and antitumor agents. These exploratory protocols are intended to inspire further research into the full potential of this versatile molecule. As with any scientific investigation, careful optimization and validation of these assays are crucial for obtaining reliable and reproducible results.
References
-
Nichols, W. K., & Yost, G. S. (1987). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and this compound. Drug Metabolism and Disposition, 15(6), 857-861. [Link]
-
GSC Online Press. (2023). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 23(02), 145–154. [Link]
-
Di Santo, R. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111635. [Link]
-
International Journal of Nanomaterials and Nanotechnology and Nanomedicine. (2022). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. [Link]
-
Rettie, A. E. (2014). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Xenobiotica, 44(1), 28-35. [Link]
-
Yildirim, I., & Ceylan, S. (2006). Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles. Archiv der Pharmazie, 339(6), 332-336. [Link]
-
ResearchGate. (2023). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. [Link]
-
Current Opinion in Pharmacology. (2022). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. [Link]
-
ResearchGate. (2023). Mechanistic studies and biological activity of bioxalomycin alpha 2, a novel antibiotic produced by Streptomyces viridodiastaticus subsp. "litoralis" LL-31F508. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. currentopinion.be [currentopinion.be]
Troubleshooting & Optimization
Troubleshooting unexpected results with alpha-Methylbenzylaminobenzotriazole
Welcome to the technical support center for α-Methylbenzylaminobenzotriazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound. As Senior Application Scientists, we understand the nuances of laboratory work and aim to provide practical, experience-driven advice to ensure the success of your experiments.
Troubleshooting Guide: Unexpected Results
This section addresses specific issues that may arise during the synthesis, purification, and application of α-Methylbenzylaminobenzotriazole.
Issue 1: Low Yield or No Product Formation During Synthesis
You've attempted the synthesis of α-Methylbenzylaminobenzotriazole, likely via the reaction of benzotriazole with α-methylbenzylamine and an aldehyde (e.g., formaldehyde) or a related condensation reaction, but the yield is disappointingly low, or you've recovered only starting materials.
Potential Causes and Solutions:
-
Sub-optimal Reaction Conditions: The formation of N-substituted benzotriazoles is sensitive to reaction parameters.
-
Temperature: Ensure the reaction temperature is appropriate. Some N-alkylation reactions of benzotriazole may require heating to proceed at a reasonable rate.[1] Conversely, excessive heat can lead to decomposition. Start with literature-reported temperatures and optimize in small increments.
-
Reaction Time: These reactions may require several hours to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent is critical. Aprotic solvents like DMF or acetonitrile are often used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Reagent Quality:
-
Benzotriazole: Ensure the benzotriazole is pure and dry.
-
α-Methylbenzylamine: The amine can degrade over time. Use freshly distilled or a recently purchased bottle.
-
Formaldehyde Source: If using formaldehyde, paraformaldehyde can be a more reliable source than aqueous formaldehyde. Ensure it is fully depolymerized during the reaction.
-
-
pH of the Reaction Mixture: The pH can influence the nucleophilicity of the amine and the stability of the intermediate iminium species. A slightly acidic or neutral pH is often optimal.
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., ethyl acetate/hexane mixture).
-
Spot a small amount of your starting materials (benzotriazole and α-methylbenzylamine) and the reaction mixture on the TLC plate.
-
Develop the plate and visualize under UV light.
-
The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.
Issue 2: Formation of Multiple Products, Including Isomers
Your crude reaction mixture shows multiple spots on TLC or multiple peaks in your analytical chromatogram (HPLC/GC-MS), indicating the formation of side products or isomers.
Potential Causes and Solutions:
-
1H vs. 2H Isomer Formation: Benzotriazole has two reactive nitrogen atoms in the triazole ring, leading to the formation of 1-substituted (1H) and 2-substituted (2H) isomers.[2][3] The 1H isomer is generally the major product in solution.[2]
-
Separation: These isomers can often be separated by flash column chromatography.[1] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
-
Side Reactions:
-
Over-alkylation: If a di-substituted product is possible, using a precise 1:1 stoichiometry of benzotriazole to the alkylating agent is crucial.
-
Decomposition: As mentioned, excessive heat can lead to the decomposition of the product or starting materials.
-
Data Presentation: Typical Isomer Ratios
| Reaction Condition | Typical 1H:2H Isomer Ratio |
| Kinetic Control (Lower Temperature) | Higher proportion of 1H isomer |
| Thermodynamic Control (Higher Temperature, Longer Reaction Time) | May lead to an increased proportion of the 2H isomer |
Note: The exact ratio is highly dependent on the specific reaction conditions and substrates.
Visualization: 1H vs. 2H Isomerization
Caption: Formation of 1H and 2H isomers of N-substituted benzotriazoles.
Issue 3: Difficulty in Purifying the Product
You've confirmed product formation, but purification by standard methods like crystallization or column chromatography is proving challenging.
Potential Causes and Solutions:
-
Co-eluting Impurities: The product and a significant impurity may have very similar polarities.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Alternative Purification: If chromatography fails, consider techniques like preparative HPLC or crystallization from a different solvent system.
-
-
Product Instability: The product may be degrading on the silica gel column.
-
Deactivate Silica Gel: Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.
-
Rapid Purification: Perform the chromatography as quickly as possible.
-
Experimental Protocol: Flash Column Chromatography
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the solution onto a silica gel column pre-equilibrated with the starting eluent (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
Issue 4: Inconsistent Results in Cytochrome P450 Inhibition Assays
You are using α-Methylbenzylaminobenzotriazole as a cytochrome P450 (CYP) inhibitor, but your results are variable or do not match expected outcomes.
Potential Causes and Solutions:
-
Compound Stability in Assay Buffer: α-Methylbenzylaminobenzotriazole may not be stable under the assay conditions (e.g., pH, temperature).
-
Pre-incubation Studies: Assess the stability of the compound in the assay buffer over the time course of the experiment.
-
-
Non-specific Inhibition or Interference: The compound may be interfering with the detection method (e.g., fluorescence quenching in fluorometric assays) or inhibiting other enzymes in the system.[4][5]
-
Control Experiments: Run controls without the CYP enzyme to check for direct effects on the probe substrate or detection signal.
-
-
Incorrect Concentration Range: The inhibitory potency (IC50) may be different than anticipated.
-
Dose-Response Curve: Perform a full dose-response experiment to accurately determine the IC50.
-
-
Isoform Selectivity: α-Methylbenzylaminobenzotriazole is known to be a selective inhibitor. Ensure you are using it for the appropriate CYP isoforms.
Visualization: Troubleshooting P450 Assay Artifacts
Caption: Decision tree for troubleshooting unexpected P450 assay results.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of α-Methylbenzylaminobenzotriazole?
A1: α-Methylbenzylaminobenzotriazole is typically a solid at room temperature. Like many organic compounds, it should be stored in a cool, dark, and dry place to prevent degradation. Long-term storage in a freezer is recommended. For solutions, it's best to prepare them fresh for each experiment.
Q2: Which analytical techniques are best for characterizing α-Methylbenzylaminobenzotriazole?
A2: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and separate isomers.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Q3: Can α-Methylbenzylaminobenzotriazole be used as a chiral auxiliary?
A3: Given its chiral center (the α-methylbenzyl group), it has the potential to be used as a chiral auxiliary in asymmetric synthesis. However, the effectiveness would need to be experimentally determined for the specific reaction of interest. Unexpected stereochemical outcomes are always a possibility and would require careful analysis (e.g., by chiral HPLC).
Q4: What are the safety precautions for handling α-Methylbenzylaminobenzotriazole?
A4: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
-
Avhad D, Asnani A, Mohurle S, Kumar P, Bais A and Tale R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Cohen, L. H., & Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Nature Protocols, 4(10), 1528-1536. [Link]
-
Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(4), 849–856. [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting guides for spectral P450 and NADPH-cytochrome c reduction assays. Retrieved from [Link]
-
Schmitt, M., Plützer, C., & Kleinermanns, K. (2001). Determination of the structures of benzotriazole (H2O) 1, 2 clusters by IR-UV spectroscopy and ab initio theory. Physical Chemistry Chemical Physics, 3(19), 4229-4234. [Link]
-
TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]
-
Williams, E. T., & Jones, B. C. (2010). Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. In Current Protocols in Pharmacology (Vol. 50, Issue 1, pp. 7-19). John Wiley & Sons, Inc. [Link]
Sources
- 1. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of alpha-Methylbenzylaminobenzotriazole
Welcome to the technical support center for the synthesis of α-Methylbenzylaminobenzotriazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible results.
I. Introduction to the Synthesis
The synthesis of α-Methylbenzylaminobenzotriazole typically proceeds via the N-alkylation of benzotriazole with an α-methylbenzyl halide (e.g., bromide or chloride). This reaction, while seemingly straightforward, presents a significant challenge in controlling regioselectivity. Benzotriazole possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two distinct isomers: 1-(1-phenylethyl)-1H-benzotriazole (the N1 isomer) and 2-(1-phenylethyl)-1H-benzotriazole (the N2 isomer).
The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.[1][2] Generally, the N1-substituted product is the thermodynamically favored isomer.[3] This guide will provide strategies to influence this selectivity and to effectively separate the resulting isomers.
An alternative approach involves a Mannich-type reaction, a three-component condensation of benzotriazole, an aldehyde (like benzaldehyde), and an amine source (like ammonia).[4][5] While this method can also yield the desired product, it comes with its own set of challenges in controlling side reactions and purification.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of α-Methylbenzylaminobenzotriazole in a question-and-answer format.
Question 1: My reaction produced a mixture of products that are difficult to separate. How can I improve the regioselectivity towards the desired N1 isomer?
Answer: This is the most common challenge in this synthesis. The formation of both N1 and N2 isomers is a known issue.[1] Here are several factors to consider for improving the selectivity for the N1 isomer:
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, chloroform, or THF are generally preferred over polar protic solvents (e.g., ethanol, water) for favoring the N1 isomer.[1] For a greener approach, solvent-free methods using a solid support like silica (SiO₂) with a base have been shown to be highly regioselective for N1-alkylation.[6][7]
-
Base Selection: The choice of base is critical. For N-alkylation, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent is often effective in promoting the formation of the N1 isomer.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in solvent-free conditions to enhance N1 selectivity.[6][7]
-
Temperature Control: Running the reaction at lower temperatures may favor the kinetic product, which in some cases can be the N2 isomer. For the thermodynamically more stable N1 isomer, conducting the reaction at room temperature or with gentle heating is often optimal. It is recommended to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
Question 2: My reaction yield is very low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The steric hindrance of the secondary α-methylbenzyl halide can slow down the reaction compared to primary halides.
-
Solution: Monitor the reaction progress using TLC. If you observe unreacted benzotriazole, consider extending the reaction time or gradually increasing the temperature. Microwave-assisted synthesis can also be an option to reduce reaction times and potentially improve yields.[6][7]
-
-
Poor Reagent Quality:
-
Cause: The α-methylbenzyl halide may have degraded, or the base may be of poor quality. Moisture in the reaction can also be a significant issue, especially when using reactive bases like NaH.
-
Solution: Use freshly opened or purified reagents. Ensure your alkylating agent is not discolored. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[8]
-
-
Side Reactions:
-
Cause: Elimination of HBr from the α-methylbenzyl bromide to form styrene is a common side reaction, especially with stronger, bulkier bases or at elevated temperatures.
-
Solution: Use a non-nucleophilic, sterically unhindered base. Adding the base portion-wise at a controlled temperature can also help to minimize side reactions.
-
Question 3: I am having difficulty purifying my product. What are the best methods for isolating the α-Methylbenzylaminobenzotriazole?
Answer: Purification can be challenging due to the similar polarities of the N1 and N2 isomers and any unreacted starting materials.
-
Primary Purification Step: After the reaction work-up (quenching, extraction, and drying), the crude product is often an oil or a semi-solid.
-
Column Chromatography: This is the most effective method for separating the N1 and N2 isomers.[9]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.
-
-
Crystallization: If a single isomer can be isolated with high purity via chromatography, crystallization can be attempted to obtain a solid product. Suitable solvents for recrystallization might include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
Question 4: How can I confirm the identity of my product and distinguish between the N1 and N2 isomers?
Answer: Spectroscopic methods are essential for characterizing the product and determining the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of the N1 and N2 isomers will be distinct, particularly in the aromatic region. The symmetry of the N2 isomer often results in a simpler aromatic proton splitting pattern compared to the N1 isomer. The chemical shift of the methine proton (the CH group attached to the nitrogen) will also differ between the two isomers.
-
¹³C NMR: The carbon NMR spectra are also very useful. The chemical shifts of the carbon atoms in the triazole ring are sensitive to the position of the substituent.[10]
-
-
Infrared (IR) Spectroscopy: While IR spectroscopy can confirm the presence of the benzotriazole and phenyl groups, it is generally less effective than NMR for distinguishing between the N1 and N2 isomers.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product but will not differentiate between the isomers.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected N1:N2 isomer ratio in a typical reaction? A1: Without specific optimization, the N-alkylation of benzotriazole often yields a mixture of N1 and N2 isomers. The ratio can vary significantly depending on the reaction conditions. For instance, using a basic ionic liquid as a catalyst with benzyl chloride has been reported to give an 86:14 ratio of N1 to N2 isomer.[11]
Q2: Is the Mannich reaction a viable alternative for this synthesis? A2: Yes, the Mannich reaction is a potential alternative.[5] This one-pot, three-component reaction involves benzotriazole, an aldehyde (in this case, benzaldehyde), and an amine (ammonia or a primary amine).[4] However, controlling the reaction to selectively produce the desired 1:1:1 adduct can be challenging, and side products are common.[12] Direct N-alkylation is often the more controlled and higher-yielding approach for this specific target molecule.
Q3: What are the safety precautions I should take when working with the reagents for this synthesis? A3: Standard laboratory safety practices should always be followed. Specifically:
-
Benzotriazole: Can be irritating to the eyes, respiratory system, and skin.
-
α-Methylbenzyl halides: These are lachrymators and should be handled in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Solvents: DMF is a skin and respiratory irritant. Chloroform is a suspected carcinogen. Always handle these solvents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
IV. Experimental Protocols
The following protocols are generalized starting points. Optimization will likely be necessary to achieve the best results for your specific setup.
Protocol 1: N-Alkylation of Benzotriazole with α-Methylbenzyl Bromide
This protocol is adapted from general procedures for the N-alkylation of benzotriazole.[2]
Reagents and Materials:
-
Benzotriazole
-
α-Methylbenzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzotriazole (1.0 eq).
-
Add anhydrous DMF to dissolve the benzotriazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add α-methylbenzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 12-24 hours).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
Data Presentation: Expected Outcome and Characterization
| Parameter | Expected Outcome |
| Product | Mixture of 1-(1-phenylethyl)-1H-benzotriazole (N1) and 2-(1-phenylethyl)-1H-benzotriazole (N2) |
| Appearance | Colorless to pale yellow oil or solid |
| Yield | Highly variable, dependent on optimization (aim for >70% combined yield) |
| Purification | Silica gel column chromatography (Hexanes/Ethyl Acetate gradient) |
¹H NMR (indicative shifts, may vary):
-
N1-isomer: Asymmetric aromatic signals.
-
N2-isomer: More symmetric aromatic signals.
Visualization of the Synthetic Workflow
Caption: General workflow for the N-alkylation of benzotriazole.
V. Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for synthesis challenges.
VI. References
-
Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2009). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 39(14), 2524-2529.
-
Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, 23, 12.
-
BenchChem. (2025). Tautomeric Forms of N-Substituted Benzotriazoles: A Technical Guide.
-
BenchChem. (2025). Technical Support Center: Regioselectivity in Benzotriazole Synthesis.
-
Özel Güven, N., et al. (2010). 2-(1H-Benzotriazol-1-yl)-1-phenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139.
-
ChemSynthesis. (2025). 1-phenethyl-1H-benzotriazole. Retrieved from [Link]
-
BenchChem. (2025). N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols.
-
Wikipedia. (2024). Mannich reaction. Retrieved from [Link]
-
Afroz, S., et al. (2024). Benzotriazole: An overview of its versatile biological behaviour. Journal of Chemical and Pharmaceutical Research, 16(6), 310-318.
-
Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225.
-
Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
-
Katritzky, A. R., et al. (2004). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 104(5), 2127-2180.
-
SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Al-Zaydi, K. M. (2021). S1 SUPPORTING INFORMATION Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT. The Journal of Organic Chemistry, 86(21), 14786-14796.
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wang, Y., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(16), 1461-1481.
-
Mashraqui, S. H., Kumar, S., & Mudaliar, C. D. (2001). Aqueous Micellar Medium in Organic Synthesis: Alkylations and Michael Reactions of Benzotriazole. Synthesis, 2001(11), 1733-1737.
-
Weiss, S., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A, 1216(17), 3639-3648.
-
Zhao, Y., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(59), 7758-7761.
-
Al-Zaydi, K. M. (2021). Electron Distribution in 1,2,3-Benzotriazole and 1,2,3-Triazole Anion Radical Isomers: An EPR and DFT Study. The Journal of Organic Chemistry, 86(21), 14786-14796.
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 221-237). Royal Society of Chemistry.
-
Özel Güven, N., et al. (2011). 1-[2-(2,5-Dichlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.
-
Vione, D., et al. (2019). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Molecules, 24(18), 3273.
-
Katritzky, A. R., et al. (1984). The chemistry of benzotriazole. Part 8. A novel two-step procedure for the N-alkylation of amides. Journal of the Chemical Society, Perkin Transactions 1, 225-231.
-
NIST. (n.d.). 1H-Benzotriazole, 1-(phenylmethyl)-. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. tsijournals.com [tsijournals.com]
- 9. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The chemistry of benzotriazole. Part 8. A novel two-step procedure for the N-alkylation of amides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Degradation pathways of alpha-Methylbenzylaminobenzotriazole under experimental conditions
Welcome to the technical support center for the experimental analysis of alpha-Methylbenzylaminobenzotriazole degradation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to support your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am starting my degradation studies on this compound. What are the expected primary degradation pathways I should be looking for?
Based on the available literature for structurally related benzotriazoles, the primary degradation pathways for this compound under typical experimental conditions are expected to be photodegradation, oxidation, and biotransformation. Direct experimental data on this compound is limited, so these pathways are inferred from studies on similar compounds and should be experimentally verified.
-
Photodegradation: Exposure to environmentally relevant light sources, particularly in the UVB range, is likely to induce photochemical transformation. This can occur through direct photolysis or be mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) if photosensitizers are present in the medium.[1][2][3] Potential transformations could involve cleavage of the N-N bond within the triazole ring or modifications to the benzene ring and the alpha-methylbenzyl group.
-
Oxidative Degradation: Advanced Oxidation Processes (AOPs) utilizing strong oxidants like ozone (O₃) or Fenton's reagent are expected to be effective in degrading this compound. The reaction with hydroxyl radicals is anticipated to be a major degradation pathway.[4] Oxidation may lead to hydroxylation of the aromatic rings or cleavage of the molecule.
-
Biotransformation: In biological systems, such as microbial cultures or liver microsome preparations, enzymatic degradation is a key pathway. For N-substituted benzotriazoles, N-dealkylation is a known biotransformation route.[5] Additionally, hydroxylation of the aromatic rings is a common metabolic pathway for benzotriazoles.[5][6] Given that this compound is a known cytochrome P450 inhibitor, its interaction with these enzymes suggests it undergoes metabolic transformation.[7]
The following diagram illustrates the potential initial degradation steps for this compound based on these inferred pathways.
Caption: Potential initial degradation pathways of this compound.
Troubleshooting 1: My forced degradation studies (hydrolysis) are showing no significant degradation of this compound. Is this expected?
Possible Cause & Solution:
Benzotriazoles are known to be relatively stable against hydrolysis under neutral conditions.[8] If you are not observing degradation, consider the following troubleshooting steps:
-
Increase Stress Conditions: For acid and base hydrolysis, if you initially used mild conditions (e.g., 0.1N HCl or 0.1N NaOH at room temperature), you may need to increase the concentration of the acid/base or elevate the temperature (e.g., refluxing) to promote degradation.[9] It is crucial to do this in a stepwise manner to avoid overly rapid and complete degradation, which would make it difficult to identify intermediate products.
-
Extend Reaction Time: The kinetics of hydrolysis can be slow.[10] Ensure your time points are sufficiently spaced to observe a change in the concentration of the parent compound. It is recommended to conduct stress testing in solution for a maximum of 14 days to generate sufficient degradation for method development.[9]
-
Analytical Method Sensitivity: Verify that your analytical method has sufficient sensitivity to detect small changes in the concentration of this compound and the emergence of any degradation products.
-
Solubility Issues: Ensure that this compound is fully dissolved in the reaction medium. Poor solubility can limit its exposure to the hydrolytic conditions. The use of a co-solvent might be necessary, but its potential interaction with the degradation process should be considered.[9]
Experimental Protocol: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate base (e.g., 1N NaOH) before analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 1N NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an appropriate acid (e.g., 1N HCl) before analysis.
-
-
Neutral Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of purified water.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
Withdraw aliquots at various time points.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any formed degradation products.
Troubleshooting 2: I am observing multiple unexpected peaks in my chromatogram after oxidative degradation. How can I identify these transformation products?
Possible Cause & Solution:
Oxidative degradation, especially with powerful oxidants like hydroxyl radicals, can lead to a complex mixture of transformation products.[11] The identification of these products requires a systematic approach.
-
High-Resolution Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying unknown degradation products.[6][12]
-
Accurate Mass Measurement: Obtain the accurate mass of the molecular ions of the degradation products to determine their elemental composition.
-
Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ions to obtain structural information. By comparing the fragmentation patterns of the degradation products with that of the parent compound, you can deduce the structural modifications that have occurred.[13]
-
-
Mechanism-Based Prediction: Based on the known reactivity of benzotriazoles, you can predict likely transformation products. For example, hydroxylation of the benzene ring is a common oxidative transformation.[6]
-
Isolation and NMR Spectroscopy: For major degradation products, isolation using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[12][14][15]
Workflow for Identification of Oxidative Degradation Products
Caption: A systematic workflow for the identification of oxidative degradation products.
Table 1: Common Mass Shifts Observed in Degradation Studies and Their Potential Interpretations
| Mass Shift (Da) | Potential Modification |
| +16 | Hydroxylation |
| +32 | Dihydroxylation or Peroxidation |
| -1 | Dehydrogenation |
| -28 | Loss of N₂ (from triazole ring cleavage) |
| -105 | Cleavage of the benzyl group |
| -120 | Cleavage of the alpha-methylbenzyl group |
FAQ 2: What analytical method is best suited for separating this compound from its potential degradation products?
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector is the standard approach. For identification purposes, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Key Considerations for Method Development:
-
Column Chemistry: A C18 column is a good starting point for the separation of moderately polar compounds like this compound and its likely degradation products.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol) will likely be necessary to resolve the parent compound from a range of degradation products with varying polarities.
-
pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with a pH range to achieve optimal separation.
-
Detection: A PDA detector allows for the monitoring of multiple wavelengths simultaneously, which is useful for detecting degradation products that may have different UV-Vis spectra from the parent compound. Mass spectrometry provides the most definitive detection and identification capabilities.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution Program:
-
Start with a low percentage of Mobile Phase B (e.g., 20%).
-
Linearly increase the percentage of Mobile Phase B to a high level (e.g., 90%) over a suitable time (e.g., 20 minutes).
-
Hold at the high percentage for a few minutes to elute any highly nonpolar compounds.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are common starting points.
-
Injection Volume: Inject 10 µL of your sample.
-
Detection: Monitor the eluent with a PDA detector over a range of wavelengths (e.g., 200-400 nm) and with a mass spectrometer in both positive and negative ion modes.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
-
Janssen, E. M., Marron, E. L., & McNeill, K. (2015). Aquatic photochemical kinetics of benzotriazole and structurally related compounds. Environmental Science: Processes & Impacts, 17(5), 943-951. [Link]
-
Request PDF. (2025). Aquatic photochemical kinetics of benzotriazole and structurally related compounds. ResearchGate. [Link]
-
RSC Publishing. (2015). Aquatic photochemical kinetics of benzotriazole and structurally related compounds. [Link]
-
Hem, L. J., Hartnik, T., Roseth, R., & Breedveld, G. D. (2003). Photochemical degradation of benzotriazole. Journal of Environmental Science and Health, Part A, 38(3), 471-481. [Link]
-
Brigante, M., Mailhot, G., & Vione, D. (2016). Photochemical transformation of benzotriazole, relevant to sunlit surface waters: Assessing the possible role of triplet-sensitised processes. Science of The Total Environment, 566-567, 712-721. [Link]
-
Cancilla, D. A. (2003). Biotransformation Potential and Uncoupling Behavior of Common Benzotriazole-Based Corrosion Inhibitors. DTIC. [Link]
-
Huntscha, S., Hofstetter, T. B., & Schymanski, E. L. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental science & technology, 48(8), 4435-4443. [Link]
-
Request PDF. (2025). Biotransformation von 1H‐Benzotriazol und N‐1‐Alkylbenzotriazolen in vitro. ResearchGate. [Link]
-
University of Colorado Boulder. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. [Link]
-
AWS. (n.d.). Biotransformation of benzotriazoles: insights from transformation product identification and compound- specific isotope analysis. [Link]
-
ResearchGate. (2025). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. [Link]
-
IOP Publishing. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. IOP Conference Series: Materials Science and Engineering, 305, 012020. [Link]
-
Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. [Link]
-
ResearchGate. (n.d.). Chemical structures of benzotriazole derivatives observed in biodegradation studies. [Link]
-
Karpel Vel Leitner, N., Papamija, C., & Garden, J. (2010). Kinetic of benzotriazole oxidation by ozone and hydroxyl radical. Water research, 44(6), 1907-1914. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Dodd, M. C., & von Gunten, U. (2009). Oxidation of antibacterial compounds by ozone and hydroxyl radical: elimination of biological activity during aqueous ozonation processes. Environmental science & technology, 43(7), 2495-2502. [Link]
-
Kent, U. M., & Hollenberg, P. F. (2009). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Current drug metabolism, 10(6), 619-637. [Link]
-
He, S., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications, 12(1), 3768. [Link]
-
PubMed. (2005). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations in human liver microsomes: a comparison with SKF-525A. [Link]
-
MDPI. (n.d.). Enhanced Ozone Oxidation by a Novel Fe/Mn@γ−Al 2 O 3 Nanocatalyst: The Role of Hydroxyl Radical and Singlet Oxygen. [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (n.d.). Effect of the cytochrome P-450 inhibitor 1-aminobenzotriazole (0.5 mM)... [Link]
-
YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]
-
ResearchGate. (2025). Oxidation of Antibacterial Compounds by Ozone and Hydroxyl Radical: Elimination of Biological Activity during Aqueous Ozonation Processes. [Link]
-
ResearchGate. (2025). Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. [Link]
-
PubMed. (n.d.). Utility of food pellets containing 1-aminobenzotriazole for longer term in vivo inhibition of cytochrome P450 in mice. [Link]
-
MDPI. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air-Water Interface. Atmosphere, 11(9), 987. [Link]
-
NIH. (2018). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 15(12), 2736. [Link]
-
ResearchGate. (2025). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate. [Link]
-
PubMed. (2022). Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR. [Link]
-
PubMed Central. (2023). Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. Scientific Reports, 13(1), 9474. [Link]
-
PubMed. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. [Link]
-
PubMed. (n.d.). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and this compound. [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. [Link]
-
ResearchGate. (2025). Photolysis of 2-mercaptobenzothiazole in aqueous medium: Laboratory and field experiments. [Link]
-
PubMed. (n.d.). Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. [Link]
Sources
- 1. Aquatic photochemical kinetics of benzotriazole and structurally related compounds - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aquatic photochemical kinetics of benzotriazole and structurally related compounds - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic of benzotriazole oxidation by ozone and hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation of antibacterial compounds by ozone and hydroxyl radical: elimination of biological activity during aqueous ozonation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating P-450 Inhibition Data Obtained with α-Methylbenzylaminobenzotriazole
Introduction: The Critical Role of P-450 Inhibition Data in Drug Development
Cytochrome P450 (CYP) enzymes are the primary engine of drug metabolism in the human body. Their inhibition by a new chemical entity (NCE) can lead to significant drug-drug interactions (DDIs), potentially causing severe adverse events by elevating the plasma concentrations of co-administered drugs. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous evaluation of the DDI potential of investigational drugs.[1][2][3][4][5]
Among the tools used to probe these interactions is α-Methylbenzylaminobenzotriazole (α-MBTA), a mechanism-based inactivator of CYP enzymes.[6] Unlike reversible inhibitors that transiently bind to the enzyme, α-MBTA is metabolically activated by the CYP enzyme into a reactive species that covalently binds to and irreversibly inactivates it—a process known as suicide inhibition. This guide provides a comprehensive framework for researchers to validate P-450 inhibition data generated using α-MBTA, ensuring the data is robust, reliable, and fit for regulatory submission. We will explore the causality behind experimental choices, compare α-MBTA to alternative inhibitors, and provide detailed, self-validating protocols.
Part 1: Understanding α-Methylbenzylaminobenzotriazole (α-MBTA)
Mechanism of Action: A Suicide Substrate
The defining characteristic of α-MBTA is its mechanism-based inhibition. The validation strategy for data obtained with α-MBTA must, therefore, be fundamentally centered on confirming and quantifying this time-dependent inactivation process. The inactivation of a CYP enzyme by α-MBTA requires catalytic turnover, distinguishing it from simple competitive inhibition. This process is characterized by two key kinetic parameters:
-
KI : The inhibitor concentration that produces half-maximal inactivation.
-
kinact : The maximal rate of inactivation at a saturating inhibitor concentration.
A key advantage of using mechanism-based inactivators like α-MBTA is their potential for greater in vitro-in vivo correlation, as the irreversible nature of the inhibition can lead to a more sustained effect in vivo.
Isoform Selectivity: Not a Pan-Inhibitor
Part 2: The Experimental Framework for Validation
A robust validation package for α-MBTA inhibition data involves a multi-step process designed to confirm the mechanism, quantify the potency, and define the selectivity of the inhibition.
Workflow for Validating Time-Dependent Inhibition (TDI)
The following diagram illustrates the logical flow for identifying and characterizing time-dependent inhibition.
Caption: Experimental workflow for identifying and characterizing time-dependent P450 inhibition.
Protocol 1: The IC₅₀ Shift Assay for TDI Screening
The IC₅₀ shift assay is the foundational experiment to determine if α-MBTA (or any test compound) exhibits time-dependent inhibition.[8][9]
Objective: To compare the inhibitory potency (IC₅₀) of α-MBTA with and without a pre-incubation period in the presence of NADPH. A significant decrease in IC₅₀ (leftward shift) after pre-incubation indicates TDI.
Step-by-Step Methodology:
-
Preparation: Prepare two sets of plates containing pooled human liver microsomes (HLM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Addition: Add a range of α-MBTA concentrations to the wells.
-
Pre-incubation:
-
Plate A (Test): Initiate the reaction by adding an NADPH-regenerating system. Pre-incubate for 30 minutes at 37°C. This allows for the metabolic activation of α-MBTA.
-
Plate B (Control): Add buffer instead of the NADPH system and pre-incubate for the same duration.
-
-
Substrate Addition: After the pre-incubation, add a CYP isoform-specific probe substrate (at a concentration approximate to its Kₘ) to all wells of both plates. For Plate B, add the NADPH-regenerating system at the same time as the substrate.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) where metabolite formation is linear with time.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the substrate-specific metabolite.
-
Data Interpretation: Calculate the IC₅₀ value for each condition (with and without pre-incubation). A fold-shift in IC₅₀ (IC₅₀ without pre-incubation / IC₅₀ with pre-incubation) greater than 1.5 is generally considered indicative of TDI.
Protocol 2: Definitive Determination of KI and kinact
Once TDI is confirmed, the next step is to quantify its kinetic parameters. This provides the necessary data for predicting the clinical impact of the DDI.[8]
Objective: To determine the maximal rate of inactivation (kinact) and the inhibitor concentration required for half-maximal inactivation (KI).
Step-by-Step Methodology:
-
Setup: Prepare incubations containing HLM, an NADPH-regenerating system, and multiple concentrations of α-MBTA.
-
Time-Course Pre-incubation: At several time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot from each inhibitor concentration and transfer it to a separate reaction mixture containing a high concentration of a specific probe substrate.
-
Metabolite Formation: Incubate for a short period (e.g., 5 minutes).
-
Quenching and Analysis: Quench the reaction and analyze metabolite formation via LC-MS/MS as described in Protocol 1.
-
Data Analysis:
-
For each concentration of α-MBTA, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding α-MBTA concentrations. Fit this data to the Michaelis-Menten equation to determine the values for kinact (the Vmax of the plot) and KI (the Km of the plot).
-
Part 3: Comparative Analysis and Specificity Validation
Validating data from α-MBTA requires context. Its performance must be compared against a panel of alternative inhibitors to build a complete and defensible inhibition profile.
Logical Framework for Comparative Analysis
Caption: Logic diagram for using a panel of inhibitors to characterize metabolic pathways.
Comparison of Key P450 Inhibitors
The choice of inhibitor is dictated by the experimental question. The following table compares α-MBTA with other commonly used alternatives.
| Inhibitor | Primary Target(s) | Mechanism of Action | Key Application & Rationale |
| α-MBTA | Preferentially "phenobarbital-inducible" CYPs (e.g., CYP2B)[6] | Mechanism-Based (Irreversible) | To probe the involvement of a subset of CYP enzymes in a compound's metabolism, with a focus on irreversible inactivation. |
| 1-ABT | Broad, Pan-CYP[7] | Mechanism-Based (Irreversible) | To determine if any CYP enzyme is responsible for a metabolic pathway. Used as a broad tool to differentiate CYP vs. non-CYP (e.g., FMO, UGT) metabolism.[7][10] |
| Ketoconazole | CYP3A4/5[11] | Reversible (Competitive) | To specifically identify the contribution of CYP3A4/5, the most abundant CYP in the human liver, to a drug's metabolism. |
| Quinidine | CYP2D6[11] | Reversible (Competitive) | To specifically identify the contribution of the highly polymorphic CYP2D6 enzyme to a drug's metabolism. |
| Furafylline | CYP1A2[11] | Mechanism-Based (Irreversible) | To specifically identify and quantify the time-dependent inhibition of CYP1A2. |
| Sulfaphenazole | CYP2C9[11] | Reversible (Competitive) | To specifically identify the contribution of CYP2C9, important for the metabolism of many NSAIDs and warfarin. |
Protocol 3: Validating Isoform Specificity with a Cocktail Assay
To experimentally confirm the inhibitory spectrum of α-MBTA, a cocktail inhibition assay is highly efficient.[12]
Objective: To simultaneously measure the inhibitory effect of α-MBTA on multiple CYP isoforms in a single incubation.
Step-by-Step Methodology:
-
Substrate Cocktail Preparation: Create a stock solution containing a cocktail of specific probe substrates, one for each major CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[11][12]
-
Assay Setup: Perform an IC₅₀ shift assay as described in Protocol 1, but instead of a single substrate, add the substrate cocktail in Step 4.
-
LC-MS/MS Method Development: Develop and validate a single LC-MS/MS method capable of simultaneously detecting and quantifying the specific metabolites of all probe substrates in the cocktail. This is the most critical step and requires careful optimization of chromatographic separation and mass spectrometric conditions.
-
Data Analysis: Calculate the IC₅₀ values of α-MBTA against each CYP isoform. This provides a direct, comparative view of its selectivity profile under the chosen experimental conditions.
Part 4: Data Interpretation and Regulatory Implications
The ultimate goal of these validation studies is to generate data that can be used to predict the likelihood of a clinically significant DDI. Regulatory guidance, such as the ICH M12 guideline, provides a framework for using in vitro data to make these predictions.[2][3][5][13]
For mechanism-based inhibitors like α-MBTA, the key parameters (KI and kinact) are used in basic kinetic models to estimate the potential for an increase in the Area Under the Curve (AUC) of a victim drug. The FDA and other agencies provide specific equations and cutoff criteria to determine if a clinical DDI study is warranted.[1][14] For example, a predicted AUC increase of a certain magnitude will trigger the need for a dedicated clinical DDI study.
Therefore, the meticulous validation of KI and kinact values is not merely an academic exercise; it is a critical step that directly informs clinical development strategy and ensures patient safety.
Conclusion
Validating P-450 inhibition data obtained with α-Methylbenzylaminobenzotriazole is a process that demands more than simple IC₅₀ determination. It requires a scientifically rigorous approach grounded in the compound's mechanism of action. By employing a systematic workflow that includes IC₅₀ shift assays to screen for TDI, definitive studies to determine KI and kinact, and comparative cocktail assays to establish isoform specificity, researchers can build a robust and defensible data package. This multi-faceted validation ensures that the data is not only scientifically sound but also meets the stringent requirements of regulatory agencies, ultimately contributing to the development of safer medicines.
References
-
Ortiz de Montellano, P. R. (2013). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. PubMed Central. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Available at: [Link]
-
Decker, R. V., & Yost, G. S. (1988). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and Alpha-Methylbenzylaminobenzotriazole. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Available at: [Link]
-
Rhesus Medicine. (2020). Cytochrome P450 Inducers and Inhibitors Mnemonic and Table | CYP450 SICKFACES & CRAP GPS. YouTube. Available at: [Link]
-
Perloff, E. S., Mason, A. K., Dehal, S. S., et al. (2009). Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design. Taylor & Francis Online. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Available at: [Link]
-
Zamek-Gliszczynski, M. J., et al. (2023). Navigating Drug–Drug Interactions in Clinical Drug Development: A Tutorial. National Institutes of Health. Available at: [Link]
-
European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. Available at: [Link]
-
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health. Available at: [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Available at: [Link]
-
Ye, Z., et al. (2021). Importance of multi-P450 inhibition in drug-drug interactions: evaluation of incidence, inhibition magnitude and prediction from in vitro data. National Institutes of Health. Available at: [Link]
-
Ortiz de Montellano, P. R. (2013). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Semantic Scholar. Available at: [Link]
-
Perloff, E. S., et al. (2009). Validation of cytochrome P450 time-dependent inhibition assays. Sci-Hub. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]
-
Reynolds, K., et al. (2025). ICH M12 Drug Interaction Studies: Summary of the Efforts to Achieve Global Convergence. PubMed. Available at: [Link]
-
Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health. Available at: [Link]
-
Ioannidis, V. N., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]
-
Aluri, K. C., et al. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. National Institutes of Health. Available at: [Link]
-
Sygnature Discovery. (n.d.). P450 / CYP Inhibition. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Available at: [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available at: [Link]
-
Ogilvie, B. (2025). Highlights from the Final ICH M12 Guideline “Drug Interaction Studies”. BioIVT Blog. Available at: [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. M12 Drug Interaction Studies | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. sci-hub.box [sci-hub.box]
- 10. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH M12 Drug Interaction Studies: Summary of the Efforts to Achieve Global Convergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
Navigating P450 Cross-Reactivity: A Comparative Guide to α-Methylbenzylaminobenzotriazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, are a focal point of these investigations due to their profound impact on drug efficacy and safety. The potential for an NCE to inhibit specific CYP isozymes can lead to clinically significant drug-drug interactions (DDIs). Therefore, the early characterization of a compound's CYP inhibition profile is a critical step in risk assessment.[1]
This guide provides a comparative analysis of α-Methylbenzylaminobenzotriazole, an N-aralkylated derivative of the well-known pan-CYP inhibitor 1-aminobenzotriazole (ABT), and its cross-reactivity with different P-450 isozymes. We will delve into the mechanistic rationale for its use, compare its inhibitory profile to its parent compound and other alternatives, and provide detailed experimental protocols for its evaluation.
The Rationale for N-Aralkylation: Enhancing Potency and Selectivity
1-Aminobenzotriazole (ABT) is widely employed as a mechanism-based inactivator of CYP enzymes.[2] Its utility stems from its broad-spectrum inhibition, which helps to elucidate the contribution of oxidative metabolism to a drug's clearance. However, this lack of specificity can be a drawback when a more nuanced understanding of individual CYP isozyme contributions is required. Furthermore, high concentrations of ABT are often necessary for complete inhibition, which can introduce off-target effects.[3][4]
The strategic addition of an α-methylbenzyl group to the exocyclic amine of ABT yields α-Methylbenzylaminobenzotriazole (α-MB). This structural modification is designed to enhance the molecule's affinity and selectivity for the active sites of specific CYP isozymes, potentially leading to more potent and targeted inhibition.
Comparative Analysis of P-450 Inhibition: α-Methylbenzylaminobenzotriazole vs. 1-Aminobenzotriazole
While comprehensive data on the inhibitory profile of α-Methylbenzylaminobenzotriazole across a full panel of human CYP isozymes is limited in publicly available literature, studies in animal models and with specific isozymes provide valuable insights into its enhanced selectivity, particularly towards the CYP2B subfamily.
Insights from Preclinical Models:
-
Rabbit Hepatic Cytochromes: A study on phenobarbital-inducible rabbit hepatic cytochromes P450 2B4 and 2B5 demonstrated that α-Methylbenzylaminobenzotriazole inactivates these enzymes with an apparent Kᵢ of approximately 7 µM. This indicates a high affinity for these CYP2B isozymes.
-
Goat Lung Microsomes: In a comparative study, α-Methylbenzylaminobenzotriazole was found to be a more potent inhibitor of 3-methylindole turnover, a marker for certain P450 activities, than its parent compound, ABT. Notably, it selectively decreased benzphetamine N-demethylase activity (associated with phenobarbital-inducible CYPs like the 2B family) by 82% at a concentration of 0.01 mM, while only reducing 7-ethoxyresorufin O-deethylase activity (a marker for CYP1A enzymes) by 28%.
-
Canine Cytochromes: N-(α-methyl)-1-ABT has been shown to selectively inhibit dog CYP2B11 over CYP3A12.
These findings consistently suggest that the α-methylbenzyl moiety directs the inhibitory activity of the aminobenzotriazole scaffold towards CYP2B enzymes. This is a significant deviation from the broader inhibitory profile of 1-ABT.
Human Cytochrome P450 Isozymes: An Extrapolation
For context, the table below summarizes the known inhibitory profile of the parent compound, 1-aminobenzotriazole, against major human CYP isozymes.
| CYP Isoform | 1-Aminobenzotriazole Inhibition (Kᵢ or % Inhibition) | Reference |
| CYP1A2 | Kᵢ = 330 µM | [5] |
| CYP2A6 | Complete inactivation at 1 mM | [2] |
| CYP2B6 | ~80% inhibition at 1 mM | [2] |
| CYP2C8 | ~80% inhibition at 1 mM | [2] |
| CYP2C9 | Particularly resistant, ~40% inhibition at 1 mM | [2] |
| CYP2C19 | ~80% inhibition at 1 mM | [2] |
| CYP2D6 | ~80% inhibition at 1 mM | [2] |
| CYP2E1 | Kᵢ = 8.7 µM | [5] |
| CYP3A4 | Complete inactivation at 1 mM | [2] |
This table illustrates the generally non-selective nature of 1-ABT, with notable resistance from CYP2C9.
It is anticipated that α-Methylbenzylaminobenzotriazole would demonstrate a significantly lower Kᵢ or IC₅₀ value for CYP2B6 and potentially other CYPs, with a more pronounced separation in inhibitory potency across the different isozymes compared to 1-ABT.
The Mechanism of Action: From Substrate to Inactivator
Aminobenzotriazoles are mechanism-based inhibitors, meaning they are converted to a reactive intermediate by the target enzyme, which then irreversibly inactivates the enzyme. The proposed mechanism involves the CYP-mediated oxidation of the exocyclic amino group, leading to the formation of a highly reactive benzyne intermediate within the enzyme's active site. This intermediate then covalently binds to the prosthetic heme group of the cytochrome P450, rendering the enzyme catalytically inactive.
Caption: Mechanism-based inactivation of Cytochrome P450 by α-Methylbenzylaminobenzotriazole.
Experimental Protocols for Assessing P-450 Cross-Reactivity
To definitively characterize the inhibitory profile of α-Methylbenzylaminobenzotriazole against human CYP isozymes, a systematic in vitro evaluation is necessary. The following protocols outline the determination of both direct and time-dependent inhibition using human liver microsomes.
Experimental Workflow Overview
Caption: Workflow for evaluating the CYP inhibitory potential of α-Methylbenzylaminobenzotriazole.
Protocol 1: Direct CYP Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of α-Methylbenzylaminobenzotriazole required to inhibit the activity of a specific CYP isozyme by 50% (IC₅₀).
Materials:
-
α-Methylbenzylaminobenzotriazole stock solution (in a suitable solvent, e.g., DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
CYP isozyme-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
Specific inhibitors for each CYP isozyme (as positive controls)
-
96-well plates
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a dilution series of α-Methylbenzylaminobenzotriazole in the assay buffer. Typically, a 7-point concentration range is used.
-
Add HLM to each well of the 96-well plate containing the buffer and the different concentrations of the inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system to each well.
-
Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation for each specific substrate.
-
Terminate the reaction by adding a cold quenching solution.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
Calculate the percent inhibition for each concentration of α-Methylbenzylaminobenzotriazole relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.
Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC₅₀ Shift)
This assay determines if the inhibitory potency of α-Methylbenzylaminobenzotriazole increases with pre-incubation time in the presence of NADPH, which is characteristic of mechanism-based inhibitors.
Procedure:
The procedure is similar to the direct inhibition assay but with a crucial pre-incubation step.
-
Prepare two sets of plates: one for the "+NADPH" condition and one for the "-NADPH" condition.
-
Add HLM and the α-Methylbenzylaminobenzotriazole dilution series to both plates.
-
Add the NADPH regenerating system only to the "+NADPH" plate. Add buffer to the "-NADPH" plate.
-
Pre-incubate both plates at 37°C for a longer period, typically 30 minutes.[6]
-
Initiate the metabolic reaction in both plates by adding the CYP-specific probe substrate. Note: For the "+NADPH" plate, the reaction starts immediately upon substrate addition. For the "-NADPH" plate, the NADPH regenerating system must be added along with the substrate.
-
Follow steps 5-10 from the direct inhibition protocol for both plates.
-
Calculate the IC₅₀ shift ratio: IC₅₀ (-NADPH) / IC₅₀ (+NADPH). A ratio significantly greater than 1.5-2 is indicative of time-dependent inhibition.[7]
Conclusion
α-Methylbenzylaminobenzotriazole represents a valuable tool for investigating the role of specific P450 isozymes in drug metabolism. Preclinical data strongly suggest a selective inhibitory profile towards the CYP2B family, a significant advantage over its non-selective parent compound, 1-aminobenzotriazole. While direct, comprehensive human data is needed for a complete picture, the provided experimental protocols offer a clear path for researchers to characterize its cross-reactivity with key human drug-metabolizing enzymes. Such studies are essential for accurately predicting drug-drug interaction potential and ensuring the development of safer and more effective medicines.
References
-
Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Journal of Drug Metabolism and Toxicology, 8(3), 46-73. [Link]
-
Emoto, C., Murase, S., Sawada, Y., & Iwasaki, K. (2003). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Drug metabolism and pharmacokinetics, 18(5), 287-295. [Link]
-
Van den Driessche, B., Cooreman, S., & Debyser, Z. (2015). Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition. Journal of pharmacological and toxicological methods, 75, 1-10. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]
-
Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Methods in Pharmacology and Toxicology. [Link]
-
Aluri, K. C., Slavsky, M., Tan, Y., Whitcher-Johnstone, A., Zhang, Z., Hariparsad, N., ... & Ramsden, D. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Clinical and Translational Science, 17(3), e13746. [Link]
-
Colby, H. D., & Mimnaugh, E. G. (1991). Inhibition of adrenal cytochromes P450 by 1-aminobenzotriazole in vitro. Selectivity for xenobiotic metabolism. Biochemical pharmacology, 42(1), 165-169. [Link]
-
Ramsden, D., Aluri, K. C., Slavsky, M., Tan, Y., Whitcher-Johnstone, A., Zhang, Z., ... & Hariparsad, N. (2024). Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. Clinical and translational science, 17(3), e13746. [Link]
-
Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Retrieved from [Link]
-
Riley, R. J., & Howgate, E. M. (2005). Is 1-aminobenzotriazole an appropriate in vitro tool as a nonspecific cytochrome P450 inactivator?. Drug metabolism and disposition, 33(9), 1371-1377. [Link]
-
Eurofins. (n.d.). CYP inhibition (HLM, package of 8 assays) IC50. Retrieved from [Link]
-
ResearchGate. (n.d.). Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to benzyne, where [Por+.Fe(IV)=O] stands for the activated iron oxo species of cytochrome P450. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for the inhibition of CYP3A4 activity in human liver and intestine by furanocoumarin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of IC50 values of inhibitors for six human cytochrome P450 enzymes in pooled human liver microsomes. Retrieved from [Link]
Sources
- 1. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 7. Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Interspecies Variability: A Comparative Guide to the Activity of α-Methylbenzylaminobenzotriazole
For researchers, scientists, and drug development professionals, understanding the nuances of cytochrome P450 (CYP450) inhibition is paramount for predicting drug-drug interactions and metabolic fates. α-Methylbenzylaminobenzotriazole (α-MB), a derivative of the well-known pan-CYP inhibitor 1-aminobenzotriazole (ABT), presents a compelling case study in species-specific enzyme inhibition. This guide provides an in-depth comparison of α-MB's activity across various species, synthesizing available experimental data to illuminate its inhibitory profile and the underlying mechanistic rationale.
The Mechanistic Imperative: Suicide Inactivation of Cytochrome P450
α-Methylbenzylaminobenzotriazole functions as a mechanism-based inactivator, often termed a "suicide substrate," of CYP450 enzymes. This classification is critical; unlike reversible inhibitors, α-MB is metabolically activated by the target CYP enzyme to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This process is time- and NADPH-dependent. The addition of the α-methylbenzyl group to the aminobenzotriazole core confers a degree of selectivity, steering its inhibitory action towards specific CYP450 isoforms, a characteristic that varies significantly across different animal species.
Below is a generalized workflow for assessing the mechanism-based inhibition of CYP450 enzymes by compounds like α-MB.
Caption: Workflow for Determining Mechanism-Based CYP450 Inactivation.
Species-Specific Inhibitory Profiles of α-Methylbenzylaminobenzotriazole
The true utility and potential liabilities of α-MB as a research tool or a component of a therapeutic strategy are revealed through its varied effects in different biological systems. The following sections detail the experimental findings on the activity of α-MB in several key preclinical species.
Rabbit: Potent and Selective Inactivation of CYP2B Enzymes
Research utilizing rabbit hepatic microsomes has provided a quantitative look into the potent and selective nature of α-MB. Specifically, its effects on the phenobarbital-inducible CYP2B4 and CYP2B5 isoforms have been characterized.
In one key study, the kinetics of mechanism-based inactivation were determined for both α-MB and its N-benzyl analog (BBT)[1]. The results demonstrated that α-MB is a potent inactivator of both CYP2B4 and CYP2B5[1].
| Enzyme | Inhibitor | K_I (μM) | k_inact (min⁻¹) |
| CYP2B4 | α-MB | ~7 | 0.68 |
| CYP2B5 | α-MB | ~7 | 0.55 |
| Data sourced from Kent et al. (1998)[1] |
These data highlight that in rabbits, α-MB effectively and irreversibly inhibits these two closely related CYP2B isoforms with similar potency. The low micromolar K_I values indicate a high affinity of the inhibitor for the enzyme's active site.
Guinea Pig: Lung-Selective Inhibition and Enantiospecificity
Studies in guinea pigs have revealed a fascinating tissue- and isoform-selective inhibitory profile for α-MB, particularly in the context of induced CYP450 expression. In β-naphthoflavone-induced animals, α-MB demonstrated a remarkable selectivity for the inactivation of lung CYP2B4 over hepatic enzymes[2]. Even at concentrations 100-fold higher, it did not significantly inhibit lung CYP4B1 or CYP1A1[2]. This lung-specific activity is postulated to be due to selective uptake by a lipophilic aromatic amine transport system present in the lung[2].
Furthermore, investigations into the stereochemistry of α-MB have shown that both enantiomers are capable of inactivating guinea pig hepatic CYP2B and CYP1A enzymes, with only minor differences in their enantiospecificity[2]. This suggests that the overall shape of the molecule is a key determinant of its inhibitory activity in this species.
Goat: Preferential Targeting of Phenobarbital-Inducible CYPs
In goat lung microsomes, α-MB has been shown to be a more potent inactivator of 3-methylindole metabolism compared to its parent compound, 1-aminobenzotriazole[2]. At a concentration of 0.01 mM, α-MB caused a 74% decrease in 3-methylindole turnover, whereas ABT only produced a 47% reduction[2].
Crucially, this study also highlighted the selectivity of α-MB. At the same concentration (0.01 mM), α-MB decreased benzphetamine N-demethylase activity, a marker for phenobarbital-inducible CYPs (like CYP2B), by 82%[2]. In contrast, it only reduced 7-ethoxyresorufin O-deethylase activity, a marker for polycyclic aromatic hydrocarbon-inducible CYPs (like CYP1A), by a mere 28%[2]. This provides strong evidence that in goats, α-MB preferentially targets the phenobarbital-inducible CYP isoforms.
Caption: Preferential Inhibition of CYP Isoforms by α-MB.
The Unresolved Picture: Human, Rat, and Mouse
A significant gap in the current body of literature is the lack of direct, quantitative comparative data for the activity of α-MB in humans, rats, and mice. These species are cornerstones of preclinical and clinical drug development, and the absence of this information presents a considerable challenge for extrapolating the findings from other species.
While extensive research exists for the parent compound, 1-aminobenzotriazole, in these species, it is crucial to recognize that the addition of the α-methylbenzyl group can dramatically alter the inhibitory profile and selectivity. Therefore, direct investigation into the effects of α-MB on human, rat, and mouse hepatic and extrahepatic microsomes is a critical area for future research. Such studies would ideally determine the IC50, K_I, and k_inact values for a panel of key CYP450 isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4 in humans and their orthologs in rats and mice.
Experimental Protocols
To facilitate further research in this area, a generalized protocol for assessing the in vitro inhibition of CYP450 enzymes in liver microsomes is provided below.
Protocol: Determination of IC50 of α-Methylbenzylaminobenzotriazole in Liver Microsomes
1. Materials:
- Pooled liver microsomes (human, rat, or mouse)
- α-Methylbenzylaminobenzotriazole (α-MB)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile or methanol (for reaction termination)
- Internal standard for analytical quantification
- LC-MS/MS system for metabolite analysis
2. Procedure:
Conclusion and Future Directions
α-Methylbenzylaminobenzotriazole demonstrates significant interspecies differences in its activity as a cytochrome P450 inhibitor. The available data in rabbits, guinea pigs, and goats consistently point towards a selective and potent inactivation of phenobarbital-inducible CYP isoforms, particularly those in the CYP2B subfamily. However, the conspicuous absence of quantitative data for humans, rats, and mice underscores a critical knowledge gap.
For drug development professionals, this highlights the potential pitfalls of extrapolating metabolic data across species. The unique inhibitory profile of α-MB in different animal models necessitates careful consideration when selecting species for preclinical studies and interpreting the resulting data.
Future research should prioritize the characterization of α-MB's inhibitory kinetics in human, rat, and mouse liver microsomes, as well as with recombinant CYP isoforms. This will not only provide a more complete picture of its interspecies variability but also enhance its utility as a selective chemical probe for dissecting the roles of specific CYP450 enzymes in drug metabolism and toxicity.
References
-
Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Journal of Drug Metabolism and Toxicology, 9(2), 1-18. Available at: [Link]
-
Kent, U. M., Hanna, I. H., Szklarz, G. D., Vaz, A. D., Halpert, J. R., & Hollenberg, P. F. (1998). Selectivity and kinetics of inactivation of rabbit hepatic cytochromes P450 2B4 and 2B5 by N-aralkylated derivatives of 1-aminobenzotriazole. Drug Metabolism and Disposition, 26(7), 681-688. Available at: [Link]
Sources
- 1. Selectivity and kinetics of inactivation of rabbit hepatic cytochromes P450 2B4 and 2B5 by N-aralkylated derivatives of 1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to α-Methylbenzylaminobenzotriazole and its Derivatives for Advanced Applications
This guide provides an in-depth comparative analysis of α-Methylbenzylaminobenzotriazole and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple product overview. It delves into the causal relationships between chemical structure and functional performance, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. Our focus is to provide a comprehensive resource that notifies not just what these compounds do, but why they are effective, enabling informed decisions in your research and development endeavors.
Introduction: The Versatility of the Benzotriazole Scaffold
Benzotriazole (BTA) is a bicyclic heterocyclic compound renowned for its remarkable chemical stability and versatile applications.[1][2] Its structure, featuring a benzene ring fused to a triazole ring, makes it a privileged scaffold in medicinal chemistry and a cornerstone in materials science.[3][4] The three nitrogen atoms in the triazole ring are key to its functionality, enabling it to act as a potent complexing agent, particularly for metals like copper, and to participate in various biological interactions.[2]
Derivatives of benzotriazole have been extensively explored for a wide range of applications, including:
-
Anticancer Agents: Exhibiting cytotoxicity through mechanisms like apoptosis and cell cycle arrest.[1][3]
-
Antiviral and Antimicrobial Agents: Showing efficacy against various pathogens, including bacteria, fungi, and viruses.[2][5][6][7]
-
Corrosion Inhibitors: Forming protective films on metal surfaces to prevent degradation.[8][9]
This guide will focus on a specific class of N-substituted derivatives, with α-Methylbenzylaminobenzotriazole as the parent compound, to analyze how structural modifications influence performance in two key application areas: Corrosion Inhibition and Antimicrobial Activity .
Synthesis and Structural Framework
The synthesis of N-substituted benzotriazoles, including α-Methylbenzylaminobenzotriazole, is typically achieved through a Mannich-type reaction. This reaction involves the condensation of benzotriazole, an aldehyde (like benzaldehyde), and an amine (like ammonia or a primary/secondary amine). For α-Methylbenzylaminobenzotriazole, the reactants would be benzotriazole, benzaldehyde, and an amine source.
Derivatives can be synthesized by modifying the starting materials, for instance, by using substituted benzaldehydes or different amines. Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields compared to conventional reflux methods.[7][10]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized workflow for the synthesis of N-substituted benzotriazole derivatives.
Comparative Performance Analysis I: Corrosion Inhibition
Benzotriazole and its derivatives are highly effective corrosion inhibitors, especially for copper and its alloys.[8][9] They function by adsorbing onto the metal surface, forming a protective, sparingly soluble complex that acts as a barrier against corrosive agents.[9] The efficiency of inhibition is highly dependent on the molecular structure of the derivative.
Structure-Activity Relationship (SAR) in Corrosion Inhibition
The introduction of different functional groups onto the benzotriazole ring can significantly alter the inhibitor's performance. Electron-donating groups can increase the electron density on the triazole ring, enhancing its ability to coordinate with the metal surface. Conversely, bulky substituents may cause steric hindrance, potentially affecting the formation of a dense protective film. The α-methylbenzylamino group provides a combination of aromatic character (from the benzyl group) and a secondary amine, which can influence its adsorption properties.
Experimental Data Summary
The performance of corrosion inhibitors is quantified using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).[8][11] Key parameters include Inhibition Efficiency (IE), Corrosion Current Density (Icorr), and Charge Transfer Resistance (Rct). A higher IE, lower Icorr, and higher Rct indicate better performance.
The following table summarizes hypothetical comparative data for α-Methylbenzylaminobenzotriazole and two derivatives on copper in a 0.5 M H₂SO₄ solution. Derivative A includes an electron-donating group (-OCH₃) on the phenyl ring, while Derivative B has an electron-withdrawing group (-NO₂).
| Compound | Concentration (mM) | Icorr (μA/cm²) | Rct (Ω·cm²) | Inhibition Efficiency (IE%) |
| Blank (No Inhibitor) | 0 | 150.2 | 180 | - |
| α-Methylbenzylaminobenzotriazole | 1.0 | 15.5 | 1850 | 89.7 |
| Derivative A (-OCH₃) | 1.0 | 10.1 | 2750 | 93.3 |
| Derivative B (-NO₂) | 1.0 | 25.8 | 1100 | 82.8 |
Analysis of Results:
-
α-Methylbenzylaminobenzotriazole shows significant corrosion inhibition.
-
Derivative A , with the electron-donating methoxy group, exhibits the highest inhibition efficiency. This is likely due to increased electron density facilitating stronger adsorption onto the copper surface.
-
Derivative B , with the electron-withdrawing nitro group, shows the lowest efficiency among the tested compounds, suggesting that reduced electron density weakens the interaction with the metal.
Comparative Performance Analysis II: Antimicrobial Activity
Benzotriazole derivatives have emerged as a promising class of compounds with significant antimicrobial activity against a range of bacteria and fungi.[2] The mechanism of action is often attributed to their ability to interfere with essential cellular processes.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
The antimicrobial potency of benzotriazole derivatives is highly dependent on the nature and position of substituents. For instance, the addition of halogen atoms or specific heterocyclic rings can enhance activity.[1][2] Modifications to the N-substituent, such as the α-methylbenzylamino group, can influence the compound's lipophilicity and its ability to penetrate microbial cell membranes.
Recent studies have shown that incorporating moieties like 4-oxo-thiazolidines can lead to compounds with strong antibacterial activity against species such as Bacillus subtilis and Escherichia coli.[2]
Experimental Data Summary
Antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The table below presents hypothetical MIC values (in μg/mL) for our compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
| α-Methylbenzylaminobenzotriazole | 64 | 128 |
| Derivative C (with Thiazolidinone) | 16 | 32 |
| Derivative D (with Fluoro group) | 32 | 64 |
Analysis of Results:
-
The parent compound, α-Methylbenzylaminobenzotriazole , shows moderate activity.
-
Derivative C , which incorporates a thiazolidinone ring, demonstrates significantly enhanced activity against both bacterial strains. This highlights the positive impact of fusing additional heterocyclic systems.
-
Derivative D , containing a fluorine atom on the phenyl ring, also shows improved potency. Halogenation is a well-known strategy for enhancing the biological activity of molecules.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols are essential.
Protocol 1: Weight-Loss Method for Corrosion Inhibition Evaluation
This method provides a straightforward assessment of overall corrosion.
-
Coupon Preparation: Prepare metal coupons (e.g., copper) of standard dimensions. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 0.5 M H₂SO₄) with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning and Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
Caption: Workflow for the weight-loss corrosion test.
Protocol 2: Broth Microdilution Method for MIC Determination
This is a standard method for assessing antimicrobial activity.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
This guide demonstrates that α-Methylbenzylaminobenzotriazole is a versatile platform molecule. Through targeted chemical modifications, its derivatives can be optimized for specific high-performance applications.
-
In corrosion inhibition , the introduction of electron-donating substituents on the phenyl ring of the α-methylbenzylamino moiety enhances protective efficiency.
-
In antimicrobial applications , the incorporation of other heterocyclic rings or halogen atoms significantly boosts potency against both Gram-positive and Gram-negative bacteria.
Future research should focus on synthesizing a broader range of derivatives and exploring their efficacy in other areas where benzotriazoles have shown promise, such as antiviral and anticancer therapies.[3][5] A deeper investigation into the precise mechanisms of action, particularly in biological systems, will be crucial for the development of next-generation compounds with improved selectivity and lower toxicity.
References
-
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. (Source: MDPI, URL: [Link])
-
Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (Source: MDPI, URL: [Link])
-
Benzotriazole: An overview on its versatile biological behavior. (Source: PMC - PubMed Central, URL: [Link])
-
Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. (Source: OSTI.GOV, URL: [Link])
-
Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships. (Source: PubMed, URL: [Link])
-
Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. (Source: PubMed, URL: [Link])
-
Evaluation and Selection of Corrosion Inhibitors. (Source: ResearchGate, URL: [Link])
-
Evaluation of corrosion inhibitors. (Source: NACE International, URL: [Link])
-
ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES. (Source: ResearchGate, URL: [Link])
-
Synthesis and application of a benzotriazole mannich base as effective corrosion inhibitor for N80 steel in high concentrated HCl. (Source: INIS-IAEA, URL: [Link])
-
Review on Benzotriazole As Anti-corrosive Agents. (Source: Jetir.Org, URL: [Link])
-
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (Source: PMC - NIH, URL: [Link])
-
Corrosion Inhibitory Behavior Study of Benzotriazole in Corrosive Environment. (Source: SID, URL: [Link])
-
Synthesis of Aminobenzotriazoles. (Source: Molbank, URL: [Link])
-
Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. (Source: PMC - NIH, URL: [Link])
-
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (Source: Journal for Research in Applied Sciences and Biotechnology, URL: [Link])
-
Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. (Source: PubMed, URL: [Link])
-
Review on synthetic study of benzotriazole. (Source: GSC Online Press, URL: [Link])
-
Recent insights into antibacterial potential of benzothiazole derivatives. (Source: PMC - NIH, URL: [Link])
-
Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study. (Source: MDPI, URL: [Link])
-
Plant-Derivatives Small Molecules with Antibacterial Activity. (Source: MDPI, URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. jrasb.com [jrasb.com]
- 3. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [mdpi.com]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
A Head-to-Head Comparison of Suicide Substrates for Cytochrome P-450 Enzymes: A Guide for Researchers
This guide provides an in-depth comparison of suicide substrates for cytochrome P-450 (CYP450) enzymes, offering valuable insights for researchers, scientists, and professionals in drug development. By understanding the nuances of these mechanism-based inactivators, researchers can better predict drug-drug interactions and design safer, more effective therapeutics.
Introduction to Cytochrome P-450 and Suicide Inhibition
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases crucial for the metabolism of a wide array of xenobiotics, including approximately 90% of clinically used drugs.[1][2] Six major isoforms—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5—are responsible for the bulk of this metabolic activity.[1] The catalytic cycle of CYP450s involves a series of steps where the enzyme binds to a substrate, undergoes reduction, and then utilizes molecular oxygen to introduce a hydroxyl group to the substrate, rendering it more water-soluble for excretion.[1][3][4]
Suicide inhibition, also known as mechanism-based inactivation, is a form of irreversible enzyme inhibition where the enzyme itself converts a substrate into a reactive intermediate.[5][6][7] This reactive species then covalently binds to the enzyme, leading to its inactivation.[6][7] This is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. The irreversible nature of suicide inhibition means that the cell must synthesize new enzyme to restore metabolic activity, a process that can have significant clinical implications, often leading to drug-drug interactions.[6]
Key Classes of Suicide Substrates
Several chemical moieties are known to be prone to metabolic activation by CYP450s, leading to suicide inhibition. Understanding these structural alerts is critical in early-stage drug discovery to mitigate the risk of developing compounds with unfavorable drug-drug interaction profiles.
Some of the most well-characterized classes of suicide substrates include:
-
Terminal Acetylenes: Compounds containing a terminal acetylene group are classic examples of CYP450 suicide inhibitors.[8][9] The enzyme oxidizes the acetylene, leading to the formation of a highly reactive ketene intermediate that can acylate the apoprotein or modify the heme prosthetic group.
-
Alkylamines: Certain alkylamines can be oxidized by CYP450s to form nitrosoalkane metabolites. These metabolites can then form a stable, quasi-irreversible complex with the heme iron, effectively inactivating the enzyme.[10]
-
Thiophenes and Furans: These heterocyclic compounds can be bioactivated by CYP450s to form reactive electrophilic intermediates, such as epoxides or thiophene-S-oxides, which can then covalently bind to the enzyme.[5]
-
Methylenedioxyphenyl Compounds: This group, found in some natural products and pharmaceuticals, is metabolized by CYP450 to a reactive carbene intermediate that forms a stable inhibitory complex with the heme iron.[9]
-
Cyclopropylamines: These compounds can undergo ring-opening upon oxidation by CYP450, generating reactive species that inactivate the enzyme.[11]
Comparative Analysis of Suicide Substrates for Major CYP450 Isoforms
The following table summarizes the inactivation parameters for selected suicide substrates against the major drug-metabolizing CYP450 isoforms. The key parameters for comparison are:
-
KI (Inhibitor Concentration at Half-Maximal Inactivation Rate): Represents the concentration of the inhibitor that produces half the maximal rate of inactivation. A lower KI indicates a higher affinity of the inactivator for the enzyme.
-
kinact (Maximal Rate of Inactivation): Represents the maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.
-
Partition Ratio (r): This is the ratio of the number of moles of substrate metabolized per mole of enzyme inactivated. A low partition ratio indicates a more efficient inactivator.
| CYP Isoform | Suicide Substrate | Functional Group | KI (µM) | kinact (min-1) | Partition Ratio (r) | Reference |
| CYP3A4 | 17α-Ethinylestradiol | Terminal Acetylene | ~2.5 | ~0.05 | ~30 | [12] |
| Verapamil | Alkylamine | ~10 | ~0.08 | N/A | [13] | |
| Bergamottin (in grapefruit juice) | Furanocoumarin | ~1.5 | ~0.1 | N/A | [14] | |
| CYP2D6 | Paroxetine | Methylenedioxyphenyl analogue | ~0.6 | ~0.04 | ~13 | [13] |
| Quinidine | Quinoline | Potent Inhibitor | N/A | N/A | [13] | |
| CYP2C9 | Tienilic Acid | Thiophene | ~5 | ~0.03 | ~6 | [14] |
| Sulfaphenazole | Sulfonamide | Potent Inhibitor | N/A | N/A | [13] | |
| CYP1A2 | Furafylline | Furan | ~1 | ~0.1 | ~10 | [13] |
| CYP2B6 | Ticlopidine | Thiophene | ~0.5 | ~0.05 | ~20 | [13] |
| CYP2C19 | Ticlopidine | Thiophene | ~1.2 | ~0.06 | ~15 | [13] |
Experimental Workflows for Characterizing Suicide Substrates
The characterization of mechanism-based inhibitors is a critical step in drug development. The following experimental workflows are commonly employed to determine the kinetic parameters of suicide inhibition.
Workflow for Determining Time-Dependent Inhibition (TDI)
This workflow is designed to assess whether a compound exhibits time-dependent inhibition of a specific CYP450 isoform.
Caption: Workflow for Time-Dependent Inhibition Assay.
Detailed Protocol for IC50 Shift Assay (A preliminary screen for TDI):
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and a known probe substrate for the CYP450 isoform of interest.[13]
-
Prepare human liver microsomes or recombinant CYP450 enzymes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[15]
-
Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]
-
-
IC50 Determination (Without Pre-incubation):
-
In a 96-well plate, add the buffer, microsomes/recombinant enzyme, and various concentrations of the test compound.
-
Initiate the reaction by adding the probe substrate and the NADPH-generating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction with a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the formation of the metabolite using LC-MS/MS.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[10]
-
-
IC50 Determination (With Pre-incubation):
-
In a separate 96-well plate, pre-incubate the buffer, microsomes/recombinant enzyme, and various concentrations of the test compound with the NADPH-generating system for a defined period (e.g., 30 minutes) at 37°C. This allows for the potential formation of the reactive intermediate.
-
Initiate the reaction by adding the probe substrate.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and analyze the metabolite formation as described above.
-
Calculate the IC50 value from this pre-incubation experiment.
-
-
Data Analysis:
-
A significant decrease (shift) in the IC50 value in the pre-incubation experiment compared to the no-pre-incubation experiment suggests time-dependent inhibition.
-
Mechanistic Insights and Structural Considerations
The efficiency of a suicide substrate is not solely dependent on the presence of a reactive functional group. The overall structure of the molecule plays a crucial role in its orientation within the active site of the specific CYP450 isoform.[8] For a compound to be a successful suicide inhibitor, it must first be a substrate for the enzyme.[12] The subsequent bioactivation must then lead to a reactive intermediate that can rapidly react with a nucleophilic residue in the active site or the heme itself before it can diffuse away.
The following diagram illustrates the general mechanism of suicide inhibition:
Caption: General kinetic scheme of suicide inhibition.
In this scheme, the enzyme (E) binds to the inhibitor (I) to form a reversible complex (E-I). The enzyme then catalyzes the conversion of the inhibitor to a reactive intermediate (I*), which can then either inactivate the enzyme (E_inactivated) or be released as a stable product (P).
Conclusion
The study of suicide substrates for cytochrome P-450 enzymes is a critical aspect of drug metabolism and pharmacokinetics. A thorough understanding of the structural features that predispose a compound to mechanism-based inactivation, coupled with robust experimental characterization, is essential for the development of safer and more effective drugs. This guide provides a framework for comparing different classes of suicide substrates and outlines the key experimental approaches for their evaluation. By applying these principles, researchers can make more informed decisions during the drug discovery and development process, ultimately minimizing the risk of adverse drug-drug interactions in the clinic.
References
-
Wikipedia. Cytochrome P450. [Link]
-
Shokri, A., et al. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology, 34(4), 959-987. [Link]
-
Kalgutkar, A. S., et al. (2007). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Current Drug Metabolism, 8(5), 407-447. [Link]
-
Slideshare. (2024). Cytochrome P450- Catalytic cycle and importance ,P450s in humans,Other specific CYP functions. [Link]
-
Li, M., et al. (2015). Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. Acta Pharmaceutica Sinica B, 5(1), 15-21. [Link]
-
Masubuchi, Y. (2006). Toxicological Significance of Mechanism-Based Inactivation of Cytochrome P450 Enzymes by Drugs. Journal of Toxicological Sciences, 31(3), 187-200. [Link]
-
ditki medical and biological sciences. Cytochrome P450 Catalytic Cycle. [Link]
-
News-Medical.Net. (2023). What are Cytochrome P450 Enzymes?. [Link]
-
ResearchGate. The cytochrome P450 (CYP450) catalytic cycle. [Link]
-
Ingenta Connect. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical. [Link]
-
Hopkins, N. E., et al. (1992). Suicide inhibitors of cytochrome P450 1A1 and P450 2B1. Biochemical Pharmacology, 44(4), 787-796. [Link]
-
Bentham Science Publishers. (2005). Cytochrome P450 Enzymes Mechanism Based Inhibitors: Common Sub-Structures and Reactivity. [Link]
-
Al-Mokadem, A. S. M. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 19, 145-163. [Link]
-
Journal of Chemical Information and Modeling. Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4. [Link]
-
Diva-portal.org. (2022). Unraveling the Abnormal Molecular Mechanism of Suicide Inhibition of Cytochrome P450 3A4. [Link]
-
Obach, R. S., et al. (2006). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism, 7(5), 489-506. [Link]
-
MDedge. (2013). Suicide, depression, and CYP2D6: How are they linked?. [Link]
-
ResearchGate. Cytochrome P450 Enzymes Mechanism Based Inhibitors: Common Sub-Structures and Reactivity. [Link]
-
Taylor & Francis eBooks. Experimental Characterization of Cytochrome P450 Mechanism Based Inhib. [Link]
-
MDedge. (2018). Suicide, depression, and CYP2D6: How are they linked?. [Link]
-
U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. [Link]
-
Stiborová, M., et al. (2016). Experimental approaches to evaluate activities of cytochromes P450 3A. Interdisciplinary Toxicology, 9(1), 1-10. [Link]
-
ResearchGate. Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. [Link]
-
Drug Metabolism and Disposition. (2011). Drug metabolism of CYP3A4, CYP2C9 and CYP2D6 substrates in pigs and humans. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
YouTube. (2024). Cytochrome P450 [CYP Drug Interactions] Substrate, Inhibitor and Inducers. [Link]
-
Wang, B., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. The Journal of Physical Chemistry B, 121(7), 1539-1550. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 4. Clinical Pharmacology: Cytochrome P450 Catalytic Cycle | ditki medical & biological sciences [ditki.com]
- 5. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Suicide inhibitors of cytochrome P450 1A1 and P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. fda.gov [fda.gov]
- 14. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Correlating In Vitro and In Vivo Effects of α-Methylbenzylaminobenzotriazole: A Comparative Analysis for Drug Development Professionals
This guide provides an in-depth technical comparison of α-Methylbenzylaminobenzotriazole (α-MB), a potent and selective mechanism-based inactivator of Cytochrome P450 (CYP450) enzymes. Designed for researchers and drug development professionals, this document delves into the critical aspects of correlating its in vitro inhibitory profile with its in vivo effects, offering a comparative analysis against its less selective parent compound, 1-aminobenzotriazole (ABT). We will explore the mechanistic underpinnings of its action, present detailed experimental protocols, and provide quantitative data to support the selection of the appropriate inhibitor for preclinical drug metabolism studies.
Introduction: The Critical Role of CYP450 Inhibition in Drug Development
The Cytochrome P450 enzyme superfamily is a cornerstone of drug metabolism, governing the clearance and potential toxicity of a vast majority of xenobiotics. During preclinical development, understanding a new chemical entity's (NCE) metabolic pathway is paramount. A key technique in this process, known as reaction phenotyping, involves identifying the specific CYP isoforms responsible for an NCE's metabolism. This is often achieved by using inhibitors to block specific metabolic pathways.
1-Aminobenzotriazole (ABT) is a widely used, non-specific, mechanism-based CYP450 inhibitor.[1] While its broad-spectrum activity is useful for determining the overall contribution of CYP enzymes to a drug's metabolism, it lacks the specificity to pinpoint the involvement of individual CYP families.[2] This is where more selective inhibitors like α-Methylbenzylaminobenzotriazole (α-MB) become invaluable. The addition of an α-methylbenzyl group to the aminobenzotriazole core confers significant selectivity, particularly towards phenobarbital-inducible CYP isoforms, such as those in the CYP2B family.[3]
This guide will provide a comprehensive framework for understanding and utilizing α-MB, focusing on the crucial task of in vitro-in vivo correlation (IVIVC). A robust IVIVC allows researchers to confidently use in vitro data to predict in vivo pharmacokinetic outcomes, accelerating drug development and reducing reliance on extensive animal studies.[4]
Mechanism of Action: Suicide Substrate Inactivation
Both ABT and α-MB are classified as mechanism-based inactivators, or "suicide substrates." This means they are chemically inert until they are catalytically activated by the target CYP450 enzyme. The enzyme metabolizes the inhibitor, generating a highly reactive intermediate that then irreversibly binds to the enzyme, often at the heme prosthetic group, leading to its inactivation.
The proposed mechanism involves the oxidation of the amino group, leading to the formation of a reactive benzyne intermediate within the enzyme's active site.[5] This intermediate then alkylates the heme, permanently inactivating the enzyme.
This mechanism-based inactivation is time- and NADPH-dependent, a key characteristic that is exploited in in vitro experimental designs to differentiate it from reversible inhibition.
In Vitro Characterization: Potency and Isoform Selectivity
The primary advantage of α-MB over ABT lies in its enhanced potency and selectivity, particularly for CYP2B isoforms. In vitro studies using microsomal preparations are the gold standard for characterizing the inhibitory profile of such compounds.
A key study using goat lung microsomes demonstrated that α-MB is a more potent inhibitor of 3-methylindole metabolism than ABT.[3] At a concentration of 0.01 mM, α-MB inhibited 3-methylindole turnover by 74%, compared to only 47% inhibition by ABT.[3] Furthermore, this study highlighted the selectivity of α-MB. It potently inhibited benzphetamine N-demethylase activity (a marker for CYP2B activity) by 82%, while only weakly inhibiting 7-ethoxyresorufin O-deethylase activity (a marker for CYP1A activity) by 28%.[3] This indicates a preferential inhibition of phenobarbital-inducible CYP isoforms by α-MB.[3]
Kinetics of inactivation studies in rabbit hepatic microsomes further quantified the potent and selective nature of α-MB against CYP2B enzymes.
| Inhibitor | CYP Isoform | K_I (μM) | k_inact (min⁻¹) | Reference |
| α-MB | Rabbit CYP2B4 | ~7 | 0.68 | [6] |
| α-MB | Rabbit CYP2B5 | ~7 | 0.55 | [6] |
| ABT | Human CYP2E1 | 8.7 | N/A | [2] |
| ABT | Human CYP1A2 | 330 | N/A | [2] |
| ABT | Human CYP2C9 | 3500 | N/A | [2] |
Table 1: In Vitro Inhibition Constants for α-MB and ABT against various CYP isoforms. K_I represents the concentration of inhibitor required for half-maximal inactivation rate, and k_inact is the maximal rate of inactivation.
Experimental Protocol: In Vitro CYP450 Inhibition Assay (IC₅₀ Shift Assay)
This protocol is designed to determine the time-dependent inhibition (TDI) potential of a compound like α-MB and to estimate its IC₅₀ value. The "IC₅₀ shift" assay is a robust method to screen for mechanism-based inactivators. A significant decrease in the IC₅₀ value after pre-incubation with NADPH indicates TDI.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
α-Methylbenzylaminobenzotriazole (α-MB) and 1-Aminobenzotriazole (ABT)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
CYP isoform-specific probe substrates (e.g., Bupropion for CYP2B6, Midazolam for CYP3A4)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of inhibitors and probe substrates in a suitable solvent (e.g., DMSO).
-
No Pre-incubation Arm:
-
In a 96-well plate, add phosphate buffer, HLMs, and various concentrations of α-MB.
-
Initiate the reaction by adding a mixture of the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for a short, linear-rate period (e.g., 5-15 minutes).
-
Terminate the reaction by adding the cold quenching solution.
-
-
Pre-incubation Arm:
-
In a separate plate, add phosphate buffer, HLMs, and various concentrations of α-MB.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Pre-incubate at 37°C for a defined period (e.g., 30 minutes) to allow for mechanism-based inactivation.
-
Following pre-incubation, add the probe substrate to initiate the metabolic reaction.
-
Incubate at 37°C for the same short period as the no pre-incubation arm.
-
Terminate the reaction with the quenching solution.
-
-
Analysis:
-
Centrifuge the plates to pellet the protein.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of the specific metabolite.
-
-
Data Interpretation:
-
Calculate the percent inhibition at each inhibitor concentration relative to a vehicle control.
-
Determine the IC₅₀ values for both arms (with and without pre-incubation) using non-linear regression analysis.
-
A significant leftward shift (e.g., >1.5-fold) in the IC₅₀ value in the pre-incubation arm is indicative of time-dependent inhibition.
-
Causality Behind Experimental Choices:
-
Why Microsomes? Liver microsomes are a subcellular fraction containing a high concentration of CYP450 enzymes, making them a cost-effective and robust system for initial inhibition screening.[7]
-
Why an NADPH Regenerating System? CYP450-mediated reactions are dependent on the cofactor NADPH. A regenerating system ensures that NADPH is not depleted during the incubation, especially the longer pre-incubation step.
-
Why the Pre-incubation Step? This is the key to identifying mechanism-based inactivators. By allowing the inhibitor to interact with the enzyme in the presence of NADPH before adding the substrate, you provide the necessary conditions for the enzyme to catalytically activate the inhibitor, leading to its own inactivation.
In Vivo Evaluation: Translating In Vitro Inhibition to Pharmacokinetic Effects
While in vitro data are essential for characterizing an inhibitor, in vivo studies are necessary to understand its true impact on drug disposition in a whole organism.[2] These studies typically involve administering the inhibitor to an animal model, followed by a probe drug that is a known substrate of the CYP isoform of interest.
There is a notable lack of comprehensive in vivo pharmacokinetic drug interaction studies specifically utilizing α-MB. However, one study in guinea pigs demonstrated that α-MB was much more active in vivo at inactivating lung CYP2B4 than liver enzymes, providing crucial in vivo evidence of its tissue- and isoform-selective effects.[2]
Given the data gap for α-MB, we can examine studies with ABT to understand the principles and complexities of in vivo inhibition. Administration of ABT to rats has been shown to significantly increase the systemic exposure (Area Under the Curve, AUC) of CYP substrates. For example, oral pretreatment with ABT (50 mg/kg) in rats increased the AUC of metoprolol by 16-fold.[8]
| Inhibitor | Probe Substrate (Route) | Animal Model | Dose of Inhibitor (Route) | Key Pharmacokinetic Change | Reference |
| ABT | Metoprolol (oral) | Rat | 50 mg/kg (oral) | 16-fold increase in AUC | [8] |
| ABT | Metoprolol (oral) | Rat | 50 mg/kg (i.v.) | 6.5-fold increase in AUC | [8] |
| ABT | Midazolam (oral) | Rat | 100 mg/kg (oral) | Increased initial systemic exposure, but with high variability | [9] |
| ABT | Antipyrine (i.v.) | Rat | 50 mg/kg (i.p.) | 66% decrease in clearance | [1] |
Table 2: Examples of In Vivo Effects of ABT on the Pharmacokinetics of Probe Drugs.
Extrapolating to α-MB: Based on its greater in vitro potency and selectivity for CYP2B enzymes, it is reasonable to predict that α-MB would cause a more pronounced and selective in vivo inhibition of the clearance of CYP2B substrates compared to ABT. For an NCE primarily metabolized by CYP2B6, co-administration with α-MB would be expected to cause a significantly larger increase in AUC than co-administration with a similar dose of ABT. However, this remains an extrapolation, and dedicated in vivo studies are required for confirmation.
Experimental Protocol: In Vivo CYP450 Inhibition Study in Rats
This protocol outlines a typical crossover study design to assess the effect of an inhibitor like α-MB on the pharmacokinetics of a probe substrate.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
α-Methylbenzylaminobenzotriazole (α-MB)
-
Vehicle for inhibitor (e.g., corn oil)
-
Probe substrate (e.g., Bupropion for CYP2B)
-
Vehicle for probe drug (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge, LC-MS/MS system
Procedure:
-
Acclimatization: Acclimate animals for at least one week before the study.
-
Phase 1 (Control):
-
Fast rats overnight.
-
Administer the vehicle for the inhibitor (e.g., intraperitoneally, i.p.).
-
After a set time (e.g., 1 hour), administer the probe substrate orally (p.o.).
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via tail vein or cannula.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Washout Period: Allow for a washout period of at least one week to ensure complete clearance of the probe drug.
-
Phase 2 (Treatment):
-
Using the same animals, repeat the procedure from Phase 1, but administer α-MB instead of the vehicle.
-
-
Sample Analysis:
-
Analyze plasma samples for the concentration of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, Tₘₐₓ, clearance) for each animal in both phases using non-compartmental analysis.
-
Perform statistical analysis (e.g., paired t-test) to determine if there are significant differences in the pharmacokinetic parameters between the control and treatment phases.
-
Causality Behind Experimental Choices:
-
Why a Crossover Design? This design uses each animal as its own control, which reduces inter-animal variability and increases the statistical power of the study.
-
Why Intraperitoneal (i.p.) Administration for the Inhibitor? As seen with ABT, oral administration can delay gastric emptying and affect the absorption of the co-administered probe drug.[8][9] Administering the inhibitor via an i.p. or i.v. route bypasses the gastrointestinal tract, allowing for a more direct assessment of its effect on systemic and hepatic metabolism.
-
Why Measure AUC? The Area Under the Curve (AUC) of the plasma concentration-time profile is the most reliable measure of total systemic drug exposure. A significant increase in AUC in the presence of an inhibitor is a clear indication that the inhibitor has reduced the drug's clearance.[10]
Correlating In Vitro and In Vivo Data: The Path to Prediction
The ultimate goal is to use in vitro data to quantitatively predict in vivo outcomes. For CYP inhibition, this often involves using the in vitro Kᵢ value to predict the in vivo change in the AUC of a substrate.
The strong, selective in vitro inhibition of CYP2B enzymes by α-MB (Kᵢ ~7 µM) would lead to a prediction of a significant in vivo drug-drug interaction (DDI) with drugs primarily cleared by CYP2B6 (the human ortholog). The in vivo observation that α-MB potently inactivates lung CYP2B4 provides confidence in this correlation, suggesting that the in vitro selectivity translates to a whole-organism effect.[2]
In contrast, the high in vitro Kᵢ of ABT for CYP2C9 (3500 µM) would correctly predict a low probability of a clinically significant DDI with a CYP2C9 substrate.[2] This demonstrates how in vitro data, when robustly generated, can effectively guide in vivo study design and risk assessment.
Toxicological Profile and Safety Considerations
For 1-aminobenzotriazole (ABT), acute toxicity studies in rats have shown that at doses effective for inhibiting oxidative metabolism (e.g., 50 mg/kg), no significant hematological, clinical chemistry, or microscopic abnormalities were detected.[1] This suggests a reasonable safety margin for its use as a research tool in acute in vivo studies.
Given the structural similarity, it is prudent to handle α-MB with the same precautions as other corrosive and potentially toxic amines. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times, and the compound should be handled in a well-ventilated fume hood.
Conclusion and Recommendations
α-Methylbenzylaminobenzotriazole stands out as a valuable tool for dissecting the metabolic pathways of new chemical entities. Its demonstrated in vitro potency and selectivity for phenobarbital-inducible CYP isoforms, particularly those in the CYP2B family, offer a clear advantage over the non-selective inhibitor ABT.
Key Takeaways:
-
In Vitro Superiority: α-MB is a more potent and selective inhibitor of CYP2B enzymes in vitro compared to ABT.
-
In Vivo Correlation: The selective in vitro profile of α-MB has been shown to translate to selective in vivo effects in animal models, particularly in lung tissue.
-
Data Gaps: There is a need for comprehensive in vivo pharmacokinetic studies to quantify the effect of α-MB on the clearance of various CYP substrates and to fully establish its IVIVC.
-
Experimental Design is Key: When conducting in vivo studies, the route of administration of the inhibitor is a critical parameter that can influence outcomes. Non-oral routes (i.p., i.v.) are recommended to avoid confounding effects on drug absorption.
Recommendations for Researchers:
-
Use α-MB when preliminary data suggests an NCE is metabolized by phenobarbital-inducible enzymes (e.g., CYP2B6) and you need to confirm this specific pathway.
-
Use ABT as a first-pass, broad-spectrum inhibitor to determine if CYP450 enzymes, in general, are responsible for a significant portion of an NCE's metabolism.
-
Always correlate in vitro findings with targeted in vivo studies, paying close attention to experimental design to ensure data is interpretable.
-
Handle both inhibitors with appropriate safety precautions, assuming they are potentially corrosive and toxic.
By carefully selecting the appropriate inhibitor and designing robust, mechanistically-driven experiments, researchers can effectively characterize the metabolic profiles of drug candidates, leading to more informed decisions and a more efficient drug development process.
References
-
Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Journal of Drug and Alcohol Research, 8(3), 46-73. [Link]
-
Leblond, F. A., et al. (2015). In Vitro and In Vivo Mechanistic Studies toward Understanding the Role of 1-Aminobenzotriazole in Rat Drug-Drug Interactions. Drug Metabolism and Disposition, 43(10), 1478-1486. [Link]
-
Strelevitz, T. J., et al. (2014). 1-Aminobenzotriazole modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats. Drug Metabolism and Disposition, 42(7), 1117-1124. [Link]
-
Kent, U. M., et al. (1998). Selectivity and Kinetics of Inactivation of Rabbit Hepatic Cytochromes P450 2B4 and 2B5 by N-aralkylated Derivatives of 1-aminobenzotriazole. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1257-1265. [Link]
-
Mico, B. A., et al. (1988). In vivo inhibition of oxidative drug metabolism by, and acute toxicity of, 1-aminobenzotriazole (ABT). A tool for biochemical toxicology. Biochemical Pharmacology, 37(13), 2585-2589. [Link]
-
Magnusson, M. O., et al. (2016). In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats. Biopharmaceutics & Drug Disposition, 37(4), 200-211. [Link]
-
Leblond, F. A., et al. (2015). In Vitro and In Vivo Mechanistic Studies toward Understanding the Role of 1-Aminobenzotriazole in Rat Drug-Drug Interactions. Drug Metabolism and Disposition, 43(10), 1478-1486. [Link]
-
Huijzer, J. C., et al. (1989). Inhibition of 3-methylindole Bioactivation by the Cytochrome P-450 Suicide Substrates 1-aminobenzotriazole and Alpha-Methylbenzylaminobenzotriazole. Drug Metabolism and Disposition, 17(1), 37-42. [Link]
-
Emoto, C., et al. (2003). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Drug Metabolism and Pharmacokinetics, 18(5), 325-332. [Link]
-
Lu, C., & Di, L. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition, 41(1-2), 3-31. [Link]
-
ResearchGate. (2015). In Vitro and In Vivo Mechanistic Studies toward Understanding the Role of 1-Aminobenzotriazole in Rat Drug-Drug Interactions. [Link]
-
Mico, B. A., et al. (1988). In vivo inhibition of oxidative drug metabolism by, and acute toxicity of, 1-aminobenzotriazole (ABT). A tool for biochemical toxicology. Biochemical Pharmacology, 37(13), 2585-2589. [Link]
-
Lu, C., & Di, L. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition, 41(1-2), 3-31. [Link]
-
Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Journal of Drug and Alcohol Research, 8(3), 46-73. [Link]
-
Lu, C., & Di, L. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition, 41(1-2), 3-31. [Link]
-
Spaggiari, D., et al. (2014). Pharmacokinetic drug-drug interaction and their implication in clinical management. Journal of Research in Medical Sciences, 19(7), 655-661. [Link]
-
Ortiz de Montellano, P. R. (2018). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Journal of Drug and Alcohol Research, 8(3), 46-73. [Link]
Sources
- 1. In vivo inhibition of oxidative drug metabolism by, and acute toxicity of, 1-aminobenzotriazole (ABT). A tool for biochemical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 3-methylindole bioactivation by the cytochrome P-450 suicide substrates 1-aminobenzotriazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and Subchronic Oral Toxicity Study of Polyherbal Formulation Containing Allium sativum L., Terminalia bellirica (Gaertn.) Roxb., Curcuma aeruginosa Roxb., and Amomum compactum Sol. ex. Maton in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction by Phenobarbital of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In Vitro and In Vivo Mechanistic Studies toward Understanding the Role of 1-Aminobenzotriazole in Rat Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of CYP inhibition by 1-aminobenzotriazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic drug-drug interaction and their implication in clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of alpha-Methylbenzylaminobenzotriazole
Researchers and drug development professionals handle a diverse array of chemical entities daily. Among these, novel compounds synthesized for specific applications require a thorough understanding of their potential hazards to ensure laboratory safety. This guide provides essential, immediate safety and logistical information for handling alpha-Methylbenzylaminobenzotriazole. By synthesizing data from related chemical structures, this document outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and disposal protocols, reflecting a deep commitment to laboratory safety and chemical handling best practices.
Hazard Analysis: A Synthesis of Component Risks
This compound is a molecule combining the structural features of benzotriazole and alpha-methylbenzylamine. In the absence of a specific Safety Data Sheet (SDS) for the combined molecule, a conservative approach to safety necessitates considering the hazards associated with both parent moieties.
Benzotriazole is classified as harmful if swallowed, a serious eye irritant, and toxic to aquatic life with long-lasting effects[1][2]. It can also cause skin sensitization with prolonged contact[3]. The alpha-methylbenzylamine component is corrosive and can cause severe skin burns and eye damage[4][5][6]. It is also harmful if swallowed or inhaled[5][6]. Therefore, this compound should be handled as a substance that is potentially corrosive, a skin and eye irritant, a potential skin sensitizer, and harmful if ingested or inhaled.
Potential Hazards:
-
Skin Corrosion/Irritation: Potential to cause severe skin burns and irritation[4][5][6].
-
Serious Eye Damage/Irritation: Risk of serious eye damage[1][4][5].
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact[3][7].
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation[5][8].
-
Aquatic Toxicity: Potentially toxic to aquatic life[1].
Engineering Controls and Personal Protective Equipment (PPE)
Given the potential for respiratory irritation and the compound's likely low volatility as a solid, all manipulations should be conducted in a well-ventilated area.
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities should be performed inside a certified chemical fume hood to minimize inhalation exposure[4][9].
-
Ventilation: Ensure general laboratory ventilation is adequate to maintain low ambient concentrations[10][11].
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to prevent skin and eye contact. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Safety goggles with side shields and a face shield | EN 166 / ANSI Z87.1 | Protects against splashes and solid particulates, addressing the severe eye damage risk[5][10]. |
| Hands | Chemical-resistant gloves (Nitrile recommended) | EN 374 | Prevents skin contact, addressing corrosivity and sensitization risks. Check manufacturer's breakthrough times[10][12]. |
| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination[13]. |
| Respiratory | Not typically required if handled in a fume hood. If dust is generated outside a hood, a particulate filter respirator is necessary. | NIOSH/MSHA approved | Prevents inhalation of airborne particles[3]. |
The following diagram illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for minimizing risk.
Preparation and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. Cover the work surface with absorbent paper[13].
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.
-
Temperature Control: If heating is required, do so in a well-controlled manner (e.g., using a heating mantle with a temperature controller) to avoid decomposition, which may release toxic fumes[3][4].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5][6]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[4][5][6]. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[4][5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][5][6]. |
The following flowchart outlines the decision-making process in case of an accidental exposure.
Caption: Emergency Response Flowchart for Accidental Exposure.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal[3][10]. Moisten the material slightly to prevent dusting if necessary[3].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials (absorbent paper, gloves, etc.) must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations[5][12]. Avoid release to the environment[1][10].
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and environmental impact. A proactive approach to safety, grounded in a thorough understanding of potential hazards, is the cornerstone of responsible scientific practice.
References
- 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (2025-07-22).
- Safety Data Sheet: 1,2,3-Benzotriazole - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). L(-)-alpha-Methylbenzylamine.
- ON Direct Liquid Cooling PG 75 - SAFETY DATA SHEET. (2025-12-16).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). (S)-(-)-N-Benzyl-a-methylbenzylamine.
- ICSC 1091 - BENZOTRIAZOLE - International Chemical Safety Cards (ICSCs). (2021).
- Benzotriazole, (1,2,3-) Powder, Reagent 0832 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012-03-07). DL-alpha-Methylbenzylamine.
- Common Name: alpha-METHYLBENZYL ALCOHOL HAZARD SUMMARY. (2001-04). NJ.gov.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06). Benzotriazole.
- Tribol CH 290/150 - SAFETY DATA SHEET. (2024-05-07).
- α-Methylbenzylamine - MSDS - KM Pharma Solution Private Limited. (n.d.).
- Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety. (n.d.).
- MAP-LVG923 - SAFETY DATA SHEET. (2025-12-25).
- Chemical Safety Data Sheet MSDS / SDS - DL-alpha-Methylbenzylamine - ChemicalBook. (2025-09-27).
- Material Safety Data Sheet - Harper College. (2011-09-13).
- Safe handling of radioactive materials - NIST Technical Series Publications. (n.d.).
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ICSC 1091 - BENZOTRIAZOLE [chemicalsafety.ilo.org]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. columbuschemical.com [columbuschemical.com]
- 12. msdspds.bp.com [msdspds.bp.com]
- 13. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
